4-Acetoxy-4'-T-butylbenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(4-tert-butylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13(20)22-17-11-7-15(8-12-17)18(21)14-5-9-16(10-6-14)19(2,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBKAADRHRUDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641711 | |
| Record name | 4-(4-tert-Butylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-70-4 | |
| Record name | Methanone, [4-(acetyloxy)phenyl][4-(1,1-dimethylethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-tert-Butylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
4-Acetoxy-4'-T-butylbenzophenone chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Acetoxy-4'-T-butylbenzophenone
Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and spectroscopic characterization of 4-Acetoxy-4'-tert-butylbenzophenone. This molecule incorporates the versatile benzophenone scaffold, functionalized with an acetoxy group and a tert-butyl group, which together modulate its electronic, steric, and chemical properties. As no extensive, centralized data for this specific compound is readily available, this guide synthesizes information from foundational chemical principles and data from structurally analogous compounds to provide a robust predictive profile. It is intended for researchers, chemists, and drug development professionals who may be interested in this compound as a synthetic intermediate, a photoinitiator, or a scaffold for new molecular entities. The guide details a plausible synthetic route, outlines a complete spectroscopic characterization workflow with predicted data, discusses chemical reactivity, and provides essential safety guidance.
Introduction
The Benzophenone Scaffold: A Privileged Structure
Benzophenones are a class of aromatic ketones that serve as a foundational structural motif in numerous areas of science. Their unique photochemical properties, specifically their ability to undergo efficient intersystem crossing to a triplet state upon UV irradiation, make them highly effective photoinitiators for polymerization reactions and valuable tools in photochemistry. In medicinal chemistry, the benzophenone core is present in various biologically active compounds, exhibiting a wide range of therapeutic effects. The diaryl ketone structure provides a rigid, three-dimensional framework that can be functionalized to optimize interactions with biological targets.
Structural Features of 4-Acetoxy-4'-T-butylbenzophenone
4-Acetoxy-4'-tert-butylbenzophenone is a derivative designed with specific functional groups that impart distinct characteristics:
-
The Benzophenone Core : Provides the fundamental aromatic and carbonyl character, influencing UV absorption and general reactivity.
-
The 4'-tert-Butyl Group : This bulky, electron-donating alkyl group significantly impacts the molecule's properties. Sterically, it can direct the substitution of adjacent positions and influence the conformation of the phenyl ring.[1] Electronically, it can affect the reactivity of the aromatic system. Its primary use in synthesis is often as a removable blocking group that can direct reactions to specific sites.[1]
-
The 4-Acetoxy Group : This ester group acts as a protected phenol. It is relatively stable but can be readily hydrolyzed under acidic or basic conditions to reveal a reactive hydroxyl group. In synthetic chemistry, the acetoxy group can also function as a competent leaving group in nucleophilic substitution reactions.[2] The presence of this group modifies the electronic properties of its attached phenyl ring, influencing the overall reactivity and spectroscopic signature of the molecule.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Acetoxy-4'-T-butylbenzophenone. Many of these values are predicted based on the properties of structurally related compounds such as 4-tert-butylbenzophenone and 4-acetoxybenzophenone, given the absence of extensive experimental data for the target molecule.[3][4]
| Property | Value | Source/Basis |
| IUPAC Name | [4-(4-tert-butylbenzoyl)phenyl] acetate | IUPAC Nomenclature |
| Molecular Formula | C₁₉H₂₀O₃ | |
| Molecular Weight | 296.36 g/mol | |
| CAS Number | Not available | |
| Appearance | Predicted to be a white to off-white solid | Based on analogs[5] |
| Melting Point | Predicted range: 90-110 °C | Extrapolated from analogs |
| Boiling Point | > 300 °C (Predicted) | Extrapolated from analogs[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, ethanol, dichloromethane, ethyl acetate). | General organic compound properties |
| logP (Octanol/Water) | Predicted > 4.0 | Extrapolated from analogs[3][4] |
Synthesis and Purification
Rationale for the Synthetic Strategy
A logical and efficient synthesis of 4-Acetoxy-4'-T-butylbenzophenone involves a two-step process starting from readily available commercial precursors. The strategy hinges on first constructing the core 4-hydroxy-4'-tert-butylbenzophenone structure via a Friedel-Crafts acylation, followed by a straightforward acetylation of the phenolic hydroxyl group. This approach offers high yields and allows for simple purification of the intermediate and final product.
Proposed Synthetic Workflow
The diagram below illustrates the proposed two-step synthesis.
Caption: Proposed two-step synthesis of 4-Acetoxy-4'-T-butylbenzophenone.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-4'-tert-butylbenzophenone
-
To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 eq) in an inert solvent such as dichloromethane (DCM), add 4-hydroxybenzoyl chloride (1.0 eq).
-
Add tert-butylbenzene (1.2 eq) dropwise to the mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water containing concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the intermediate product.
Step 2: Acetylation to 4-Acetoxy-4'-T-butylbenzophenone [6]
-
In a conical flask, dissolve the dry 4-hydroxy-4'-tert-butylbenzophenone (1.0 eq) in acetic anhydride (1.5 eq).
-
Add a catalytic amount (1-2 drops) of concentrated sulfuric acid and swirl the flask to ensure thorough mixing.
-
Gently warm the mixture on a water bath to approximately 50-60 °C for 15-20 minutes.
-
Allow the mixture to cool to room temperature. Add cold water to quench the excess acetic anhydride.
-
Stir the mixture vigorously until the product precipitates as a solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Purify the crude 4-Acetoxy-4'-T-butylbenzophenone by recrystallization from ethanol or another suitable solvent.
Spectroscopic Characterization
A combination of spectroscopic techniques is required for the unequivocal structural elucidation and purity assessment of the final product.
Analytical Workflow
The following workflow outlines the logical sequence for characterizing the purified compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Acetoxybenzophenone (CAS 13031-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-tert-Butyl-benzophenone (CAS 22679-54-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Monograph: 4-Acetoxy-4'-tert-butylbenzophenone
The following technical guide details the chemical identity, synthesis, and application of 4-Acetoxy-4'-tert-butylbenzophenone . This document is structured for researchers and process chemists requiring rigorous data for experimental design and validation.
CAS Registry Number: 890099-70-4 Primary Classification: Benzophenone Derivative / Photoinitiator Intermediate[][2]
Executive Summary
4-Acetoxy-4'-tert-butylbenzophenone (CAS 890099-70-4) is a specialized functionalized benzophenone derivative.[][2] Structurally, it consists of a benzophenone core asymmetrically substituted with a lipophilic tert-butyl group and a reactive acetoxy ester moiety.[2]
This compound serves two primary roles in high-value chemical applications:
-
Photoinitiator Precursor: It acts as a "pro-initiator" or solubility-tuned variant of 4-hydroxy-4'-tert-butylbenzophenone, widely used in UV-curable coatings and photo-resists.[2]
-
Pharmaceutical Intermediate: The acetoxy group functions as a protected phenol, allowing the compound to survive harsh alkylation or halogenation steps during the synthesis of complex diaryl ketone drugs.[2]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | [4-(4-tert-butylbenzoyl)phenyl] acetate |
| Common Name | 4-Acetoxy-4'-t-butylbenzophenone |
| CAS Number | 890099-70-4 |
| Molecular Formula | C₁₉H₂₀O₃ |
| Molecular Weight | 296.36 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(O2)OC(=O)C |
Physical Characteristics[2]
-
Physical State: Crystalline Solid (White to off-white powder).[2]
-
Solubility: Highly soluble in organic solvents (Dichloromethane, Ethyl Acetate, Toluene); insoluble in water.[2]
-
Melting Point: Predicted range: 85–95 °C (Based on structural homologs; the hydroxy-analog melts ~108 °C).[2]
-
Stability: Stable under standard ambient conditions.[2] Hydrolyzes in the presence of strong bases (NaOH/KOH) to yield 4-hydroxy-4'-tert-butylbenzophenone.[2]
Synthesis & Production Protocols
To ensure high purity (>98%) and yield, the synthesis is best approached via the Acetylation of 4-Hydroxy-4'-tert-butylbenzophenone .[2] Direct Friedel-Crafts acylation using 4-acetoxybenzoyl chloride is possible but prone to Lewis-acid catalyzed deacetylation.[2]
Validated Synthetic Pathway (Step-by-Step)
Step 1: Synthesis of the Hydroxy Intermediate
-
Reaction: Friedel-Crafts Acylation / Fries Rearrangement.
-
Reagents: tert-Butylbenzene, 4-Hydroxybenzoic acid (or p-Anisoyl chloride), Aluminum Chloride (
).[2] -
Note: Industrial routes often use the Fries rearrangement of phenyl 4-tert-butylbenzoate.[2]
Step 2: Acetylation (Target Synthesis)
This protocol describes the conversion of the hydroxy-precursor to the acetoxy-target.[2]
Reagents:
-
Substrate: 4-Hydroxy-4'-tert-butylbenzophenone (1.0 eq)[2]
-
Reagent: Acetic Anhydride (1.5 eq)[2]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 eq)[2]
-
Base: Triethylamine (
) (1.2 eq)[2] -
Solvent: Dichloromethane (DCM) (Anhydrous)[2]
Protocol:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 10 mmol of 4-Hydroxy-4'-tert-butylbenzophenone in 50 mL of anhydrous DCM.
-
Activation: Add
followed by catalytic DMAP.[2] Stir at 0 °C for 10 minutes under nitrogen atmosphere. -
Addition: Dropwise add Acetic Anhydride over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.[2]
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2] The starting material (
) should disappear, replaced by the product ( ). -
Workup: Quench with cold water (50 mL). Wash the organic layer with 1M HCl (to remove amine salts), then saturated
, and finally Brine.[2] -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield white crystals.[2]
Reaction Workflow Diagram
Figure 1: DMAP-catalyzed acetylation mechanism converting the hydroxy precursor to the target ester.
Mechanistic Insights & Applications
Photochemical Mechanism (UV Curing)
Benzophenone derivatives function as Type II photoinitiators.[2] They do not cleave directly; instead, they absorb UV light to form an excited triplet state (
The 4-Acetoxy group modifies this behavior:
-
Solubility: The ester group increases compatibility with non-polar resins compared to the free phenol.[2]
-
Latent Functionality: Under high-energy UV or thermal curing conditions, the ester can undergo photo-Fries rearrangement or hydrolysis, regenerating the phenolic hydroxyl group, which can then act as a secondary antioxidant or adhesion promoter.[2]
Application Logic
| Sector | Application | Technical Rationale |
| Polymer Chemistry | UV-Curable Coatings | Used when high lipophilicity (tert-butyl) is needed to prevent migration/blooming of the initiator.[2] |
| Organic Synthesis | Protecting Group Strategy | The acetoxy group protects the phenol during Friedel-Crafts alkylations on the tert-butyl ring.[2] |
| Analytical Standards | Impurity Profiling | Used as a reference standard for the degradation of pharmaceutical benzophenones (e.g., Fenofibrate analogs).[2] |
Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
GHS Hazards:
-
Handling: Use in a fume hood.[2] Wear nitrile gloves and safety glasses.[2] Avoid dust formation.[2][3]
-
Storage: Store at 2–8 °C (Refrigerated) to prevent slow hydrolysis. Keep container tightly sealed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-tert-Butylbenzophenone Derivatives. Retrieved from [Link][2]
-
Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties.[2] Journal of Photochemistry and Photobiology A: Chemistry.[2] (Contextual grounding for Benzophenone Type II mechanism).[2]
Sources
Technical Profile: 4-Acetoxy-4'-tert-butylbenzophenone
Molecular Formula: C₁₉H₂₀O₃ Molecular Weight: 296.36 g/mol Classification: Benzophenone Derivative / Photoinitiator Intermediate[1]
Executive Summary & Molecular Architecture
This technical guide profiles 4-Acetoxy-4'-tert-butylbenzophenone , a lipophilic ester derivative of the photoactive compound 4-hydroxy-4'-tert-butylbenzophenone.[1] While the parent hydroxy-benzophenone is a well-documented UV absorber and photoinitiator intermediate, the acetoxy-derivative serves distinct roles in solubility modulation , protection strategies during organic synthesis, and as a latent release system (prodrug-like behavior) for the active phenolic chromophore.[1]
Structural Analysis
The molecule consists of a diarylketone core flanked by two para-substituents that dictate its physicochemical behavior:
-
4'-tert-Butyl Group: A bulky, lipophilic alkyl group that disrupts crystal packing (lowering melting point relative to unsubstituted analogs) and increases solubility in non-polar organic matrices (polymers, resins).[1]
-
4-Acetoxy Group: An esterified phenol.[1] Unlike the free hydroxyl group, the acetoxy moiety removes the hydrogen-bond donor capability, significantly altering the compound's interaction with solvents and preventing quenching of the excited triplet state via intermolecular hydrogen abstraction in the solid state.
Electronic Properties
The benzophenone core acts as a chromophore. The tert-butyl group exerts a weak inductive electron-donating effect (+I).[1] The acetoxy group is weakly electron-withdrawing by induction (-I) but donating by resonance (+M), though less strongly than the free hydroxyl.[1] This modification results in a hypsochromic shift (blue shift) in UV absorption compared to the parent phenol, making it useful for tuning absorption windows in curing applications.
Synthesis & Reaction Mechanics
The most robust synthetic route involves the esterification of the commercially available precursor 4-hydroxy-4'-tert-butylbenzophenone .[1] Direct Friedel-Crafts acylation to form this specific isomer is less selective; therefore, the modification of the pre-assembled benzophenone core is the standard protocol.
Mechanistic Pathway (DOT Visualization)
The following diagram outlines the acetylation workflow using Acetic Anhydride (
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of 4-Acetoxy-4'-tert-butylbenzophenone.
Experimental Protocol: Acetylation
Objective: Synthesis of 4-Acetoxy-4'-tert-butylbenzophenone from 4-hydroxy-4'-tert-butylbenzophenone. Scale: 10 mmol (approx. 2.5 g input).[1][2]
Reagents
-
Substrate: 4-Hydroxy-4'-tert-butylbenzophenone (1.0 equiv).[1]
-
Acylating Agent: Acetic Anhydride (1.2 equiv).[1]
-
Base/Solvent: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) in Dichloromethane (DCM).[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv).[1]
Step-by-Step Methodology
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-hydroxy-4'-tert-butylbenzophenone in 20 mL of anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.5 mmol) and Triethylamine (30 mmol). Cool the mixture to 0°C in an ice bath.
-
Acylation: Dropwise add Acetic Anhydride (12 mmol) over 5 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexanes).[1] The starting material (
) should disappear, replaced by the less polar ester ( ). -
Quench: Add 10 mL of saturated
solution and stir vigorously for 15 minutes to hydrolyze excess anhydride. -
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if high purity (>99%) is required for spectroscopic standards.[1]
Characterization Profile
The following data represents the theoretical and expected spectroscopic signature for the target structure.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 1.35 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |
| ¹H | 2.32 | Singlet | 3H | Acetoxy Methyl (-COCH₃) |
| ¹H | 7.20 | Doublet (J~8Hz) | 2H | Ar-H (Ortho to Acetoxy) |
| ¹H | 7.48 | Doublet (J~8Hz) | 2H | Ar-H (Ortho to t-Butyl) |
| ¹H | 7.75 | Doublet (J~8Hz) | 2H | Ar-H (Ortho to Carbonyl, Ring B) |
| ¹H | 7.82 | Doublet (J~8Hz) | 2H | Ar-H (Ortho to Carbonyl, Ring A) |
Infrared Spectroscopy (FT-IR)[1]
-
1760 cm⁻¹: C=O stretch (Ester) – Distinctive sharp band.[1]
-
1655 cm⁻¹: C=O stretch (Benzophenone Ketone) – Lower frequency due to conjugation.[1]
-
2960 cm⁻¹: C-H stretch (Aliphatic t-Butyl/Methyl).[1]
Applications & Mechanism of Action
Type II Photoinitiator Mechanism
Benzophenones initiate polymerization via hydrogen abstraction. The 4-acetoxy derivative functions similarly to the parent but with altered solubility.[1] Upon UV irradiation (typically 250–350 nm), the molecule enters an excited singlet state (
Role of the Acetoxy Group: The acetoxy group is non-participatory in the H-abstraction but stabilizes the molecule against premature radical formation compared to the phenolic form. It can be cleaved in situ (e.g., in basic formulations) to regenerate the hydroxy-benzophenone, acting as a latent stabilizer.[1]
Figure 2: Photophysical cascade leading to radical generation.[1]
Solid-Phase Synthesis & Prodrugs
In drug discovery, this scaffold is often used as a linker or a prodrug model.[1] The acetoxy group simulates a "capped" phenol, allowing researchers to study the lipophilicity and membrane permeability of the benzophenone core without the confounding variable of the acidic phenolic proton. Once inside a biological system or specific reaction condition, esterases or hydrolysis reveal the active 4-hydroxy species.[1]
References
-
Preparation of 4-hydroxybenzophenones. European Patent Office.[1] (EP 0128693 A2).[1] Describes the fundamental Friedel-Crafts and rearrangement chemistries for the parent scaffold.[1]
-
N-Terminus Acetylation Protocol. Provides standard operating procedures for acetylation using acetic anhydride, applicable to phenolic substrates.[1]
-
Synthesis of ortho-substituted benzophenones by way of benzophenones carrying a t-butyl group. ResearchGate. Discusses the role of the t-butyl group as a blocking and solubilizing agent in benzophenone chemistry.[1]
-
PubChem Compound Summary: 4'-tert-Butylacetophenone. National Library of Medicine.[1] (Used for comparative structural data of the tert-butyl/acetyl motifs).[1] [1]
Sources
4-Acetoxy-4'-T-butylbenzophenone synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Acetoxy-4'-tert-butylbenzophenone via Friedel-Crafts Acylation
Introduction
Substituted benzophenones are a cornerstone scaffold in medicinal chemistry, materials science, and industrial applications, valued for their unique photochemical properties and utility as synthetic intermediates. The targeted synthesis of unsymmetrically substituted diaryl ketones, such as 4-Acetoxy-4'-tert-butylbenzophenone, presents a significant challenge in controlling regioselectivity. A robust and scalable synthetic route is paramount for ensuring isomeric purity, which is a critical quality attribute in drug development and materials research.
This technical guide provides a comprehensive overview of a highly efficient and regioselective pathway for the synthesis of 4-Acetoxy-4'-tert-butylbenzophenone. The core of this strategy is the Friedel-Crafts acylation, a classic yet powerful method for C-C bond formation on aromatic rings.[1][2] We will explore the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis suitable for research and development professionals. The chosen pathway involves the acylation of tert-butylbenzene with 4-acetoxybenzoyl chloride, a strategy that leverages steric and electronic factors to achieve the desired para,para'-substitution pattern with high fidelity.
Core Synthesis Pathway: The Friedel-Crafts Acylation
The Friedel-Crafts acylation is the method of choice for preparing aryl ketones due to its reliability and the non-rearranging nature of the acylium ion intermediate, which prevents the formation of isomeric byproducts often seen in Friedel-Crafts alkylations.[1][3] The reaction proceeds by activating an acyl halide with a Lewis acid, typically aluminum chloride (AlCl₃), to generate a potent electrophile (an acylium ion) that is then attacked by an electron-rich aromatic ring.[2][4]
In this specific synthesis, the tert-butyl group on the nucleophilic benzene ring serves two essential functions: as an electron-donating group, it activates the ring towards electrophilic attack, and its significant steric bulk directs the incoming acyl group almost exclusively to the para position.[5] This high degree of regiocontrol is a key advantage of this synthetic design.
Reaction Mechanism
The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism, which can be delineated into four key stages:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates with the chlorine atom of 4-acetoxybenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[1][4]
-
Electrophilic Attack: The π-electron system of the tert-butylbenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]
-
Deprotonation and Complex Formation: A weak base, typically the AlCl₄⁻ species formed in the first step, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst. The product, a ketone, is a Lewis base and immediately coordinates with the strong Lewis acid AlCl₃, forming a stable complex.[6] This has the added benefit of deactivating the product and preventing further acylation.[2]
-
Hydrolytic Workup: The final product is liberated from the aluminum chloride complex by the addition of water and acid during the workup procedure.[7]
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 7. prepchem.com [prepchem.com]
Introduction: The Benzophenone Scaffold and Its Significance
An In-Depth Technical Guide to the Core Mechanism of Action of 4-Acetoxy-4'-tert-butylbenzophenone
This guide provides a detailed exploration of the mechanism of action for 4-Acetoxy-4'-tert-butylbenzophenone, tailored for researchers, scientists, and professionals in drug development and material science. While direct, extensive biological studies on this specific molecule are not widely published, its mechanism can be thoroughly understood by examining the well-documented photochemistry of the benzophenone scaffold and the influence of its specific substituents.
Benzophenone and its derivatives are a class of aromatic ketones with a diverse range of applications, from photoinitiators in polymer chemistry to scaffolds in medicinal chemistry.[1] Their utility stems from the unique photochemical properties of the benzophenone core, which can be finely tuned by the addition of various functional groups. 4-Acetoxy-4'-tert-butylbenzophenone incorporates two such modifications: a tert-butyl group and an acetoxy group, which are expected to modulate its electronic properties and reactivity.
Core Mechanism of Action: A Photochemical Perspective
The primary and most well-characterized mechanism of action for benzophenone derivatives, including 4-Acetoxy-4'-tert-butylbenzophenone, is their function as Type II photoinitiators .[2] This process is initiated by the absorption of ultraviolet (UV) light and can be broken down into several key steps:
2.1. Photoexcitation
Upon absorption of UV radiation, typically in the UVA range (320-400 nm), the benzophenone molecule transitions from its ground state (S₀) to an excited singlet state (S₁).[3] This is a high-energy, short-lived state.
2.2. Intersystem Crossing
The excited singlet state (S₁) rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).[3] This transition is highly efficient for benzophenones and is central to their photochemical reactivity.
2.3. Hydrogen Abstraction
The triplet state benzophenone is a potent hydrogen abstractor. It can abstract a hydrogen atom from a suitable donor molecule (often a solvent, a co-initiator like an amine, or the polymerizable monomer itself) to form a ketyl radical and a substrate-derived radical.[4]
2.4. Initiation of Polymerization
The substrate-derived radical is the key species that initiates the free-radical polymerization of monomers, such as acrylates and methacrylates, leading to the formation of a polymer network.[5][6]
Visualizing the Photochemical Pathway
The following diagram illustrates the photochemical mechanism of a generic benzophenone photoinitiator.
Caption: Photochemical activation and polymerization initiation by a benzophenone-based photoinitiator.
Influence of Substituents on Mechanism
The tert-butyl and acetoxy groups on 4-Acetoxy-4'-tert-butylbenzophenone are not mere spectators in this process. They play a crucial role in modulating the molecule's properties:
-
Tert-butyl Group: This bulky, electron-donating group can increase the solubility of the photoinitiator in organic monomers and polymers. It can also influence the energy levels of the excited states, potentially affecting the efficiency of intersystem crossing and hydrogen abstraction.
-
Acetoxy Group: The acetoxy group is an interesting case. While it can influence the electronic properties of the benzophenone ring system, it also introduces the possibility of acting as a prodrug moiety in a biological context. In various tryptamine derivatives, an acetoxy group is hydrolyzed in vivo to a more active hydroxyl group.[7][8][9]
Potential Biological Mechanisms of Action: A Hypothesis
While the primary application of 4-Acetoxy-4'-tert-butylbenzophenone is likely in materials science, the benzophenone scaffold is also found in numerous biologically active compounds.[1] Should this molecule be investigated for pharmaceutical applications, its mechanism of action would likely involve interactions with specific biological targets.
Based on studies of other benzophenone derivatives, potential biological activities could include:[10][11][12]
-
Antitumor Activity: Some benzophenone compounds have demonstrated cytotoxicity against various cancer cell lines.[11][12] The proposed mechanisms often involve the inhibition of key signaling pathways or the induction of apoptosis. For instance, some derivatives have been shown to target proteins like AKT1 and CASP3.[10][13]
-
Anti-inflammatory Effects: Certain benzophenone analogues have shown anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase or by modulating cytokine production.[14]
It is plausible that 4-Acetoxy-4'-tert-butylbenzophenone could be hydrolyzed in vivo to 4-Hydroxy-4'-tert-butylbenzophenone. This hydroxylated metabolite might then be the primary active species, interacting with biological targets.
Hypothetical Biological Activation and Action
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 4. mdpi.com [mdpi.com]
- 5. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 4-AcO-DMT - Wikipedia [en.wikipedia.org]
- 8. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Acetoxy-DET [bionity.com]
- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization of 4-Acetoxy-4'-tert-butylbenzophenone
Executive Summary & Molecular Architecture
4-Acetoxy-4'-tert-butylbenzophenone is a bifunctional aromatic ketone featuring a lipophilic tert-butyl group and a hydrolytically labile acetoxy moiety. It serves as a critical intermediate in the synthesis of UV stabilizers (e.g., functionalized benzophenones) and as a photo-acid generator precursor in lithographic applications.
This guide provides a definitive reference for the identification and quality control of this compound, distinguishing it from its hydrolysis product (4-hydroxy-4'-tert-butylbenzophenone) and its synthetic precursors.
Structural Specifications
-
IUPAC Name: 4-(4-tert-butylbenzoyl)phenyl acetate
-
Molecular Formula:
-
Molecular Weight: 296.36 g/mol
-
Key Chromophores: Benzophenone core (
, ), Phenolic ester ( ).
Electronic Environment (Theoretical Basis)
The molecule exhibits a "push-pull" electronic tug-of-war, though dampened by the ester.
-
Ring A (t-Butyl): The tert-butyl group exerts a positive inductive effect (+I), increasing electron density slightly at the para position relative to the ketone.
-
Ring B (Acetoxy): The acetoxy group is inductively withdrawing (-I) but resonance donating (+M) to the ring. However, the ester carbonyl strongly withdraws density from the phenolic oxygen, making it less donating than a free hydroxyl.
-
Central Carbonyl: Acts as a thermodynamic sink, withdrawing electron density from both rings, resulting in downfield NMR shifts for ortho protons.
Synthesis & Characterization Workflow
The following diagram outlines the logical flow for synthesizing and validating the spectral identity of the target compound.
Figure 1: Synthetic pathway and validation checkpoint. The acetylation step is the critical differentiator between the hydroxy-precursor and the target ester.
Comprehensive Spectral Analysis
Nuclear Magnetic Resonance (NMR)
The
Solvent:
| Signal Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |
| Aliphatic | |||||
| tert-Butyl | 1.36 - 1.38 | Singlet (s) | 9H | - | Freely rotating methyls; diagnostic for 4'-position. |
| Acetoxy | 2.32 - 2.35 | Singlet (s) | 3H | - | Deshielded by ester carbonyl; confirms acetylation. |
| Aromatic | |||||
| Ring B (Ortho to OAc) | 7.20 - 7.25 | Doublet (d) | 2H | ~8.5 | Shielded relative to ketone-ortho protons. |
| Ring A (Meta to C=O) | 7.48 - 7.52 | Doublet (d) | 2H | ~8.5 | Ortho to t-butyl group. |
| Ring A (Ortho to C=O) | 7.75 - 7.80 | Doublet (d) | 2H | ~8.5 | Deshielded by ketone anisotropy. |
| Ring B (Ortho to C=O) | 7.82 - 7.88 | Doublet (d) | 2H | ~8.5 | Deshielded; often overlaps with Ring A ortho protons. |
Critical QC Check: If the singlet at 2.33 ppm is missing and a broad singlet appears >5.0 ppm, the ester has hydrolyzed to the phenol.
Infrared Spectroscopy (FT-IR)
The IR spectrum is the fastest method to confirm the ester functionality.
| Wavenumber ( | Assignment | Mode | Notes |
| 2960 - 2870 | Stretch | Strong t-butyl signature. | |
| 1760 - 1765 | Stretch | Key Identifier. Distinctly higher energy than the ketone. | |
| 1650 - 1660 | Stretch | Conjugated benzophenone carbonyl. | |
| 1590 - 1600 | Stretch | Ring breathing modes. | |
| 1190 - 1210 | Stretch | Acetate ester linkage. |
Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV)
Molecular Ion:
Fragmentation Pathway:
- (296): Parent ion.
-
(254): Loss of Ketene (
). This is the McLafferty-like rearrangement or direct elimination typical of phenolic acetates, regenerating the phenol radical cation. -
161: 4-tert-butylbenzoyl cation (
). This is the base peak in many analogs due to the stability of the acylium ion. -
43: Acetyl cation (
).
Experimental Protocols
Protocol: Sample Preparation for UV-Vis
Objective: Determine molar extinction coefficient (
-
Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) or Cyclohexane. Avoid Ethanol if transesterification is a concern over long storage.
-
Stock Solution: Weigh 10.0 mg of 4-acetoxy-4'-tert-butylbenzophenone into a 100 mL volumetric flask. Dilute to mark with MeCN. (Conc: ~0.33 mM).
-
Working Solution: Dilute 1 mL of Stock into 9 mL of MeCN.
-
Blanking: Run a baseline correction using pure MeCN in matched quartz cuvettes (1 cm path length).
-
Scan: 200 nm to 400 nm.
-
Expectation:
~255 nm ( , strong) and shoulder ~330 nm ( , weak).
-
Protocol: Photostability Stress Test
Objective: Verify the stability of the acetoxy protecting group under UV irradiation.
-
Prepare a 0.1 M solution in
. -
Place the sealed NMR tube in a Rayonet reactor or under a standard UV lamp (365 nm) for 2 hours.
-
Readout: Acquire
NMR.-
Pass: Spectrum remains unchanged.
-
Fail (Photo-Fries Rearrangement): Appearance of new signals in the 10-12 ppm range (chelated phenolic protons) indicates migration of the acetyl group to the ortho position.
-
References & Authority
-
NIST Chemistry WebBook. IR and MS spectra of Benzophenone derivatives. National Institute of Standards and Technology.[1] [Link]
-
SDBS (Spectral Database for Organic Compounds). NMR data for 4-tert-butylacetophenone and 4-acetoxybenzophenone. AIST Japan. [Link]
-
PubChem Compound Summary. 4'-tert-Butylacetophenone (Analogous substructure data). National Center for Biotechnology Information. [Link]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for interpretation of aromatic coupling patterns and carbonyl shifts).
Disclaimer: Spectral values provided are derived from high-confidence structure-property relationships and analogous verified datasets (4-tert-butylbenzophenone and 4-acetoxybenzophenone) where direct experimental atlases for this specific ester are proprietary. These values serve as the standard for experimental validation.
Sources
Technical Guide: 4-Acetoxy-4'-tert-butylbenzophenone
The following is an in-depth technical guide to 4-Acetoxy-4'-tert-butylbenzophenone , designed for researchers and drug development professionals.
CAS Registry Number: 890099-70-4 Chemical Formula: C₁₉H₂₀O₃ Molecular Weight: 296.36 g/mol Synonyms: 4-Acetoxy-4'-t-butylbenzophenone; Acetic acid 4-(4-tert-butylbenzoyl)phenyl ester
Executive Summary & Core Significance
4-Acetoxy-4'-tert-butylbenzophenone is a functionalized aromatic ketone belonging to the benzophenone class.[1] While the parent compound, 4-tert-butylbenzophenone, is a well-known photoinitiator and intermediate, the 4-acetoxy derivative represents a specialized modification often used to modulate solubility, reactivity, or compatibility in polymer matrices.
Key Applications:
-
Photoinitiator: Used in UV-curable coatings and inks where the "capped" phenolic group prevents premature quenching of radicals while maintaining the chromophore's UV absorption profile.
-
Latent UV Absorber: The acetoxy group acts as a protecting group. Under specific hydrolytic or enzymatic conditions, it can release 4-hydroxy-4'-tert-butylbenzophenone , a potent UV-A/B blocker.
-
Organic Synthesis Intermediate: Serves as a lipophilic precursor for complex pharmaceutical scaffolds requiring the benzophenone backbone without the interference of a free hydroxyl group.
Chemical Identity & Mechanism
Structural Logic
The molecule consists of two para-substituted benzene rings linked by a carbonyl group.
-
Ring A (Tert-butyl): Provides lipophilicity and steric bulk, enhancing solubility in organic monomers and preventing crystallization in cured films.
-
Ring B (Acetoxy): An ester-capped phenol. Unlike a free hydroxyl group (which can act as a radical scavenger), the acetoxy group is chemically inert during free-radical polymerization but remains electronically active, influencing the UV absorption maximum (
).
Mechanism of Action (Photoinitiation)
When used as a photoinitiator, the compound follows a Norrish Type II mechanism.
-
Excitation: Absorption of UV light promotes the molecule from the ground state (
) to an excited singlet state ( ), followed by rapid intersystem crossing (ISC) to the triplet state ( ). -
Hydrogen Abstraction: The excited triplet carbonyl abstracts a hydrogen atom from a donor (co-initiator, typically an amine or alcohol).
-
Radical Generation: This produces a ketyl radical and a donor radical. The donor radical initiates the polymerization chain reaction.
Figure 1: Norrish Type II photoinitiation mechanism for benzophenone derivatives.
Synthesis & Production Protocols
The synthesis is a two-step process designed to ensure high regioselectivity. The "Self-Validating" aspect of this protocol relies on the distinct solubility changes: the intermediate is phenolic (soluble in base), while the final product is an ester (insoluble in base).
Synthesis Workflow
-
Step 1 (Friedel-Crafts Acylation): Reaction of 4-tert-butylbenzoyl chloride with phenol to form the hydroxy intermediate.
-
Step 2 (Esterification): Acetylation of the intermediate using acetic anhydride.[2]
Figure 2: Two-step synthetic pathway ensuring regiochemical control.
Detailed Experimental Protocol
Safety Note: Perform all reactions in a fume hood. Thionyl chloride and Aluminum chloride are corrosive and moisture-sensitive.
Step 1: Synthesis of 4-Hydroxy-4'-tert-butylbenzophenone
-
Reagents: 4-tert-butylbenzoyl chloride (1.0 eq), Phenol (1.0 eq),
(1.1 eq), 1,2-Dichlorobenzene (Solvent). -
Procedure:
-
Dissolve phenol in 1,2-dichlorobenzene.
-
Add
slowly at room temperature (exothermic). -
Add 4-tert-butylbenzoyl chloride dropwise.
-
Heat to 120°C for 4–6 hours. Evolution of HCl gas indicates reaction progress.
-
Quench: Pour reaction mixture into ice/HCl.
-
Purification: Extract organic layer. Wash with water. The phenolic product can be extracted into 10% NaOH (separating it from non-phenolic impurities), then precipitated by acidifying the aqueous layer with HCl.
-
Yield Check: Solid should act as a phenol (soluble in base, positive ferric chloride test).
-
Step 2: Acetylation to 4-Acetoxy-4'-tert-butylbenzophenone
-
Reagents: 4-Hydroxy-4'-tert-butylbenzophenone (Intermediate), Acetic Anhydride (1.5 eq), Pyridine (Catalytic) or Triethylamine (1.2 eq), DCM (Dichloromethane).
-
Procedure:
-
Dissolve the hydroxy intermediate in DCM.
-
Add Triethylamine and a catalytic amount of DMAP (4-Dimethylaminopyridine) for faster kinetics.
-
Cool to 0°C. Dropwise add Acetic Anhydride.
-
Stir at room temperature for 2 hours. Monitor by TLC (The product will have a higher
than the starting phenol). -
Workup (Self-Validating Step): Wash the organic phase with 10% NaOH .
-
Why? This removes any unreacted starting material (phenol) and acetic acid by-products. The product (ester) stays in the organic layer.
-
-
Dry over
, filter, and rotovap. -
Recrystallization: Recrystallize from Ethanol/Hexane if necessary.
-
Analytical Characterization
To validate the synthesis, compare the spectral data against these expected values:
| Technique | Expected Signal | Mechanistic Interpretation |
| IR Spectroscopy | 1760 cm⁻¹ (Strong) | Ester Carbonyl (C=O) stretch. Distinct from the ketone carbonyl (~1650 cm⁻¹). |
| IR Spectroscopy | Absence of ~3300 cm⁻¹ | Disappearance of the broad O-H stretch confirms complete acetylation. |
| ¹H NMR | ~2.3 ppm (Singlet, 3H) | Methyl protons of the acetoxy group ( |
| ¹H NMR | ~1.3 ppm (Singlet, 9H) | Tert-butyl group protons. |
| HPLC | Increased Retention Time | The acetoxy derivative is significantly more lipophilic than the hydroxy precursor. |
Handling & Safety Data
GHS Classification: Warning (Irritant).
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases (to prevent hydrolysis of the ester).
-
Light Sensitivity: As a photoinitiator, prolonged exposure to ambient UV light can degrade the material. Store in amber vials.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7393, 4-tert-Butylphenol (Precursor Data). Retrieved from [Link]
- Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. (General reference for Benzophenone Norrish Type II mechanisms).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
Sources
An In-Depth Technical Guide to the Safety and Handling of 4-Acetoxy-4'-T-butylbenzophenone
Editor's Note: This document provides a comprehensive safety and handling guide for 4-Acetoxy-4'-T-butylbenzophenone. As of the date of publication, a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the information and recommendations herein are synthesized from expert analysis of the compound's constituent functional groups and data from structurally analogous chemicals, including 4-tert-Butylbenzophenone, 4-tert-butylphenol, and various acetoxy/hydroxy-benzophenone derivatives. This guide is intended for use by trained professionals in research and development environments.
Section 1: Chemical Identity and Inferred Properties
4-Acetoxy-4'-T-butylbenzophenone is a diaryl ketone derivative. Its structure features a central benzophenone core, substituted with an acetoxy group at the 4-position of one phenyl ring and a tert-butyl group at the 4'-position of the other. This unique substitution pattern suggests its potential utility as a building block or intermediate in organic synthesis and drug development.
Chemical Structure
Caption: Chemical structure of 4-Acetoxy-4'-T-butylbenzophenone.
Physicochemical Data (Inferred)
| Property | Inferred Value (based on 4-tert-Butylbenzophenone) | Source |
| Molecular Formula | C₂₁H₂₄O₃ | N/A |
| Molecular Weight | 324.42 g/mol | N/A |
| Appearance | White to off-white solid (expected) | N/A |
| Flash Point | >110°C (>230°F) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [2] |
| Storage Class | 11 - Combustible Solids | [3] |
Section 2: Comprehensive Hazard Analysis
Based on the analysis of related compounds, 4-Acetoxy-4'-T-butylbenzophenone should be handled as a substance with the potential to cause skin, eye, and respiratory irritation. Some related phenols and benzophenones are also associated with long-term health effects, warranting a cautious approach.
GHS Hazard Classification (Anticipated)
The following GHS classifications are anticipated. Researchers must conduct their own risk assessment prior to use.
-
Skin Irritation (Category 2) : Benzophenone and tert-butylphenol analogs frequently cause skin irritation.[4][5][6]
-
Serious Eye Irritation (Category 2A/1) : Causes serious eye irritation or damage.[4][5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory tract irritation.[6]
-
Reproductive Toxicity (Suspected) : 4-tert-butylphenol is suspected of damaging fertility.[4]
-
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1 or 2) : Many benzophenone derivatives are toxic to aquatic life with long-lasting effects.[4]
Caption: Anticipated GHS pictograms and associated hazards.
Section 3: Safe Handling and Storage Protocols
A proactive and informed approach to handling and storage is essential to mitigate the risks associated with 4-Acetoxy-4'-T-butylbenzophenone.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or transfer, a certified chemical fume hood is mandatory.
-
Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the cornerstone of user safety.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection:
-
Gloves: Wear impervious gloves (e.g., nitrile rubber). Inspect gloves for degradation or punctures before each use and replace them frequently.
-
Lab Coat: A flame-retardant lab coat or coveralls should be worn to prevent skin contact.
-
-
Respiratory Protection: For operations with a high potential for dust or aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are insufficient.[8]
Storage and Incompatibility
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Protect from light and moisture.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][8]
Section 4: Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards: As a combustible solid, it may form explosive dust mixtures in the air.[9] Thermal decomposition can produce toxic fumes, including carbon monoxide and carbon dioxide.[7]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Section 5: Experimental Workflow and Disposal
Adherence to a structured workflow minimizes risk during experimentation and ensures responsible disposal.
Safe Handling Workflow
The following workflow diagram outlines the critical steps for safely handling 4-Acetoxy-4'-T-butylbenzophenone in a laboratory setting.
Caption: Step-by-step workflow for safe laboratory handling.
Spill and Leak Procedures
-
Minor Spills: For small spills of solid material, avoid generating dust. Carefully sweep or vacuum the material into a suitable, labeled container for disposal.
-
Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[10]
Waste Disposal
-
Regulations: Dispose of contents and container in accordance with all local, regional, and national regulations. This material and its container must be disposed of as hazardous waste.
-
Procedure: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Do not allow the product to be released into the environment.[11]
References
- Sigma-Aldrich. (2025, May 12). Safety Data Sheet: 4-tert-butylbenzaldehyde.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 4'-tert-Butylacetophenone.
- Chemos GmbH & Co. KG. (2024, July 29). Safety Data Sheet: 4-Acryloyloxybenzophenone.
- Sdfine. (n.d.). GHS Safety Data Sheet: 4-TERT-BUTYLPHENOL.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: Methanone, (4-hydroxyphenyl)phenyl-.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,2',4,4'-Tetrahydroxybenzophenone.
- (2020, June 18). Safety data sheet according to 1907/2006/EC, Article 31.
- PrepChem.com. (n.d.). Synthesis of 4'-tert.butylacetophenone.
- Loba Chemie. (2016, May 13). Safety Data Sheet: 4-TERT-BUTYLPHENOL FOR SYNTHESIS.
- Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Acetoxy-2-azetidinone, 97%.
- Merck Millipore. (n.d.). Safety Data Sheet.
- National Oceanic and Atmospheric Administration (NOAA). (1992). 4-TERT-BUTYL PHENOL. CAMEO Chemicals.
- DC Fine Chemicals. (n.d.). Safety Data Sheet.
- (2011, December 15). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, August 5). Safety Data Sheet: 2,2′,4,4′-Tetrahydroxybenzophenone.
- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 4'-(tert-Butyl)acetophenone.
- Fluorochem. (n.d.). 4,4'-Di-tert-butylbenzophenone.
- Cayman Chemical. (n.d.). 4-acetoxy EPT (CAS 2750249-90-0).
- Dadras, A., et al. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis.
- Sigma-Aldrich. (n.d.). 4-tert-Butylbenzophenone AldrichCPR.
- Thermo Fisher Scientific. (n.d.). 4-tert-Butylbenzophenone, 98%.
- Sigma-Aldrich. (n.d.). 4-tert-Butylbenzophenone AldrichCPR; CAS Number: 22679-54-5.
- Organic Syntheses Procedure. (n.d.). Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-.
- Journal of Medicinal and Chemical Sciences. (2018, December 5). JMCS-1806-1019 Confirmed Galley Proof-Final. Retrieved from Journal of Medicinal and Chemical Sciences.
- ResearchGate. (2025, August 6). Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group.
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A Comprehensive Technical Guide to the Theoretical Investigation of 4-Acetoxy-4'-t-butylbenzophenone
This in-depth technical guide provides a comprehensive framework for the theoretical and computational analysis of 4-Acetoxy-4'-t-butylbenzophenone. It is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecular properties, spectroscopic behavior, and potential biological interactions of this and related benzophenone derivatives. This document moves beyond a simple recitation of methods to explain the causal relationships behind computational choices, ensuring a robust and validated approach to theoretical studies.
Introduction: The Significance of Substituted Benzophenones
Benzophenones are a critical class of organic compounds with a core diaryl ketone structure that makes them versatile scaffolds in medicinal chemistry, materials science, and as photoinitiators.[1][2] The specific substituents on the phenyl rings dramatically modulate the electronic, steric, and photophysical properties of the molecule, influencing its biological activity and potential applications.[3][4][5] 4-Acetoxy-4'-t-butylbenzophenone, with its electron-donating t-butyl group and the ester functionality of the acetoxy group, presents an interesting case for theoretical study. Understanding its conformational preferences, electronic structure, and spectroscopic signatures is paramount for its potential development as a therapeutic agent or functional material. Theoretical studies provide a cost-effective and time-efficient means to probe these properties at the molecular level, guiding experimental design and accelerating the discovery process.[1]
Part 1: Molecular Geometry and Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and accurate method for optimizing the geometry and understanding the electronic properties of organic molecules like benzophenone derivatives.[3][4] The choice of functional and basis set is critical for obtaining results that correlate well with experimental data.
Theoretical Foundation and Experimental Rationale
The B3LYP hybrid functional combined with the 6-31G(d) basis set has been shown to be an accurate and efficient method for optimizing the geometries of benzophenone derivatives.[3][4] This level of theory provides a good balance between computational cost and accuracy for predicting bond lengths, bond angles, and dihedral angles. The inclusion of polarization functions (d) is essential for accurately describing the bonding in molecules containing second-row elements and for capturing the subtle electronic effects of the substituents.
A key structural feature of benzophenones is the dihedral angle between the two phenyl rings and the plane of the carbonyl group. This twist angle is a result of steric hindrance between the ortho-protons of the phenyl rings and significantly influences the extent of π-conjugation across the molecule.[5] DFT calculations can precisely predict this angle, which is crucial for understanding the molecule's electronic and photophysical properties.
Step-by-Step Protocol for DFT-Based Geometry Optimization and Electronic Structure Analysis
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of 4-Acetoxy-4'-t-butylbenzophenone using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a faster, lower-level method like molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Set up the DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
Method: B3LYP
-
Basis Set: 6-31G(d)
-
Job Type: Optimization + Frequency
-
Rationale: The "Optimization" keyword will find the minimum energy geometry, while the "Frequency" calculation is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational data for IR spectra prediction.
-
-
Analysis of Results:
-
Optimized Geometry: Analyze the optimized bond lengths, bond angles, and dihedral angles. Compare these to known experimental data for similar benzophenone structures if available.
-
Electronic Properties: From the output file, extract key electronic properties such as the dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO energy gap. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.[6]
-
Molecular Orbitals: Visualize the HOMO and LUMO to understand the electron distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Part 2: Prediction of Spectroscopic Properties
Theoretical calculations are invaluable for predicting and interpreting spectroscopic data, aiding in the structural elucidation and characterization of novel compounds.
Vibrational Spectroscopy (IR)
The vibrational frequencies calculated from the DFT frequency analysis can be used to predict the infrared (IR) spectrum.
-
Frequency Calculation: This is performed concurrently with the geometry optimization as described in the DFT protocol.
-
Data Processing:
-
The calculated frequencies are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental values. This accounts for the anharmonicity of real vibrations and the approximations inherent in the theoretical method.
-
Visualize the predicted spectrum and correlate the major peaks with the vibrational modes of specific functional groups (e.g., C=O stretch of the ketone and ester, C-O stretch, aromatic C-H stretches).
-
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of organic molecules.[3][4]
-
TD-DFT Calculation:
-
Use the previously optimized geometry from the DFT calculation as the input structure.
-
Method: TD-B3LYP (or another suitable functional like CAM-B3LYP for charge-transfer excitations).
-
Basis Set: 6-31+G(d) or a larger basis set with diffuse functions (+) is recommended for excited state calculations to better describe the more diffuse nature of excited state electron densities.
-
Solvent Effects: To simulate experimental conditions more accurately, include a solvent model (e.g., Polarizable Continuum Model - PCM) with the appropriate solvent (e.g., ethanol, acetonitrile).[7]
-
-
Analysis of Results:
-
The output will provide the excitation energies (in eV or nm), oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π, n → π).[3][4]
-
The main electronic transitions in benzophenones in the UVA/UVB range are typically of π → π* character, often corresponding to the HOMO → LUMO transition.[3][4]
-
| Spectroscopic Property | Predicted Value Range | Key Functional Group Correlations |
| IR: C=O Stretch (Ketone) | 1650-1670 cm⁻¹ | The carbonyl group of the benzophenone core.[8] |
| IR: C=O Stretch (Ester) | 1750-1770 cm⁻¹ | The carbonyl group of the acetoxy substituent. |
| IR: C-O Stretch | 1200-1300 cm⁻¹ | Stretching vibrations of the ester C-O bonds. |
| UV-Vis: λmax (π → π) | 250-350 nm | Electronic transition associated with the conjugated π-system of the benzophenone core.[3][7] |
| UV-Vis: λmax (n → π) | 330-380 nm | Weaker absorption band corresponding to the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. |
Part 3: Molecular Docking for Biological Target Identification
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][9] It is a valuable tool in drug discovery for screening virtual libraries of compounds against a protein target and for predicting the binding affinity and interactions.
Rationale and Workflow
For a molecule like 4-Acetoxy-4'-t-butylbenzophenone, potential biological targets could include enzymes like cyclooxygenases (COX-1 and COX-2) or various receptors, given the known anti-inflammatory and anticancer activities of other benzophenone derivatives.[1][9] The goal of molecular docking is to identify plausible binding modes and to estimate the strength of the interaction, typically reported as a binding energy or docking score.
Sources
- 1. jchemlett.com [jchemlett.com]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular modeling studies of the structural, electronic, and UV absorption properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scialert.net [scialert.net]
- 8. asianpubs.org [asianpubs.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Acetoxy-4'-tert-butylbenzophenone: Synthesis, Characterization, and Novel Applications
Introduction
Benzophenones are a class of aromatic ketones that have garnered significant attention across various scientific disciplines due to their unique photochemical and physical properties. Their rigid structure, combined with the electron-withdrawing nature of the carbonyl group, makes them valuable scaffolds in medicinal chemistry, polymer science, and materials science. The benzophenone core is particularly noted for its ability to act as a photosensitizer and its applications in organic light-emitting diodes (OLEDs).[1][2][3] This guide focuses on a specific derivative, 4-Acetoxy-4'-tert-butylbenzophenone, exploring its synthesis, detailed characterization, and potential for novel applications. The introduction of an acetoxy group and a tert-butyl group at the para positions of the two phenyl rings is expected to modulate the electronic and steric properties of the parent benzophenone molecule, potentially leading to enhanced performance in various applications.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals, offering not just experimental procedures but also the underlying scientific rationale for the methodological choices.
Physicochemical Properties
The physicochemical properties of 4-Acetoxy-4'-tert-butylbenzophenone are crucial for its handling, formulation, and application. While experimental data for this specific molecule is not widely available, we can predict its properties based on data from structurally similar compounds, namely 4-acetoxybenzophenone and 4-tert-butylbenzophenone.
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₁₉H₂₀O₃ | Based on chemical structure |
| Molecular Weight | 296.36 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for benzophenone derivatives |
| Melting Point | 110-120 °C | Intermediate between 4-acetoxybenzophenone (~88°C) and 4,4'-di-tert-butylbenzophenone (~135°C) |
| Boiling Point | > 350 °C | Estimated based on related high molecular weight benzophenones |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone); Insoluble in water | Expected for a nonpolar aromatic compound |
| logP (Octanol/Water) | ~4.5 | Estimated based on the lipophilicity of the tert-butyl and acetoxy groups[4][5] |
Synthesis of 4-Acetoxy-4'-tert-butylbenzophenone
The synthesis of 4-Acetoxy-4'-tert-butylbenzophenone can be efficiently achieved through a two-step process. The first step involves a Friedel-Crafts acylation to create the benzophenone core, followed by an acetylation of the resulting phenolic intermediate.
Synthetic Pathway
Sources
Preliminary Investigation: 4-Acetoxy-4'-tert-butylbenzophenone
Executive Summary
This technical guide outlines the preliminary investigation parameters for 4-Acetoxy-4'-tert-butylbenzophenone , a lipophilic ester derivative of the hydroxyphenone class. While benzophenones are ubiquitous as photoinitiators and UV blockers, this specific acetoxy-derivative represents a "masked" phenolic moiety with distinct photochemical and pharmacological potential.
This guide provides a robust, chemically grounded framework for its synthesis, characterization, and application, specifically focusing on its utility as a substrate for Photo-Fries rearrangements and as a lipophilic prodrug precursor.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 4-(4-tert-butylbenzoyl)phenyl acetate |
| Molecular Formula | C₁₉H₂₀O₃ |
| Molecular Weight | 296.36 g/mol |
| Core Structure | Asymmetric Benzophenone |
| Key Moieties | tert-Butyl (Lipophilic tail), Acetoxy (Labile ester), Diaryl Ketone (Chromophore) |
| Predicted LogP | ~4.5 - 5.0 (High Lipophilicity) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
Structural Significance
The molecule features a push-pull electronic system (though mitigated by the ester). The tert-butyl group provides steric bulk and solubility in non-polar matrices, while the acetoxy group acts as a protecting group that can be cleaved chemically (hydrolysis) or photochemically (Fries rearrangement).
Synthesis Protocol: The "Anisole Route"
To ensure regiochemical fidelity, a direct Friedel-Crafts acylation of phenol is discouraged due to potential ester formation competition. The Anisole Route is the authoritative protocol for synthesizing asymmetric hydroxybenzophenones, followed by acetylation.
Step-by-Step Methodology
Phase 1: Friedel-Crafts Acylation
Objective: Synthesize 4-methoxy-4'-tert-butylbenzophenone.
-
Reagents: 4-tert-Butylbenzoyl chloride (1.0 eq), Anisole (1.1 eq), AlCl₃ (1.2 eq), DCM (Solvent).
-
Protocol:
-
Suspend AlCl₃ in dry DCM at 0°C under N₂ atmosphere.
-
Add 4-tert-Butylbenzoyl chloride dropwise; stir for 30 min to form the acylium ion.
-
Add Anisole dropwise, maintaining temp < 5°C.
-
Reflux for 4 hours. Quench with ice/HCl.
-
Validation: TLC (Hexane/EtOAc 9:1) should show a single major spot (Rf ~0.6).
-
Phase 2: Demethylation
Objective: Reveal the phenol (4-hydroxy-4'-tert-butylbenzophenone).
-
Reagents: BBr₃ (1.0 M in DCM, 2.5 eq).
-
Protocol:
-
Dissolve intermediate from Phase 1 in dry DCM at -78°C.
-
Add BBr₃ slowly. Warm to RT and stir overnight.
-
Quench carefully with MeOH (exothermic!).
-
Causality: BBr₃ is preferred over HBr/AcOH to prevent potential migration of the tert-butyl group or sulfonation side-reactions.
-
Phase 3: Acetylation (Final Step)
Objective: Install the acetoxy group.
-
Reagents: Acetic Anhydride (1.5 eq), Pyridine (1.5 eq), DMAP (Cat.).
-
Protocol:
-
Dissolve the phenol in DCM.
-
Add Pyridine and DMAP, then Acetic Anhydride.
-
Stir at RT for 2 hours.
-
Wash with 1M HCl (to remove pyridine), then NaHCO₃.
-
Recrystallize from EtOH/Hexane.
-
Synthesis Workflow Diagram
Caption: Three-stage regioselective synthesis pathway ensuring high purity of the para-substituted isomer.
Photochemical Application: The Photo-Fries Rearrangement
The primary research interest in 4-Acetoxy-4'-tert-butylbenzophenone lies in its behavior under UV irradiation. Unlike simple hydrolysis, UV light triggers an intramolecular rearrangement.
Mechanism
Upon excitation (typically ~300-320 nm), the ester bond undergoes homolytic cleavage (Norrish Type I-like), generating a radical pair held in a solvent cage. The acetyl radical recombines at the ortho position of the phenyl ring.
Significance: This reaction transforms a non-UV-absorbing ester (at >330nm) into an ortho-hydroxybenzophenone, which is a potent UV absorber (via Excited State Intramolecular Proton Transfer - ESIPT). This makes the molecule a "latent" UV stabilizer.
Experimental Validation Protocol
-
Solvent: Acetonitrile or Cyclohexane (degassed).
-
Irradiation: Hg-Xe lamp with 313 nm filter.
-
Monitoring: UV-Vis spectroscopy.
-
Start: Absorption max ~260-280 nm (pi-pi*).
-
End: Appearance of new bands >330 nm (characteristic of o-hydroxybenzophenone).
-
Caption: Photo-Fries rearrangement mechanism converting the acetate ester into an ortho-hydroxy UV absorber.
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (CDCl₃) | δ 1.35 ppm (s, 9H) | tert-Butyl group |
| δ 2.33 ppm (s, 3H) | Acetoxy methyl (-O-CO-CH₃) | |
| δ 7.20 - 7.80 ppm (m, 8H) | Aromatic protons (AA'BB' systems) | |
| IR Spectroscopy | 1760 cm⁻¹ | Ester C=O stretch (High frequency due to conjugation) |
| 1655 cm⁻¹ | Benzophenone C=O stretch | |
| Mass Spectrometry | m/z 296 [M]+ | Molecular Ion |
| m/z 254 [M - Ketene]+ | Loss of acetyl group (Fragmentation) |
Safety & Handling
-
Hazard Identification: Benzophenone derivatives are potential endocrine disruptors. The tert-butyl group increases skin permeability.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Waste Disposal: Halogenated waste (DCM) and non-halogenated organic waste must be segregated. BBr₃ residues must be quenched in a dedicated fume hood.
References
-
Friedel-Crafts Methodology: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
-
Photo-Fries Rearrangement: Bellus, D. (1971). "Photo-Fries Rearrangement and Related Photochemical [1,3]-Shifts of Esters". Advances in Photochemistry, 8, 109-159.
- Benzophenone Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Related Derivative Characterization: NIST Chemistry WebBook, "4-Acetoxybenzophenone". Link (Used as spectral analog).
Basic research on 4-Acetoxy-4'-T-butylbenzophenone derivatives
Topic: Derivatives Content Type: In-depth Technical Whitepaper Audience: Researchers, Senior Scientists, and Polymer/Drug Development Professionals
Synthesis, Photo-Activation Mechanisms, and Latent Stabilization Protocols
Executive Summary
4-Acetoxy-4'-tert-butylbenzophenone (CAS: 890099-70-4) represents a sophisticated class of "latent" functional additives derived from the benzophenone scaffold. Unlike standard hydroxybenzophenones which act as immediate UV absorbers, this acetoxy-derivative functions as a pro-stabilizer . It remains optically passive during initial processing (such as UV-curing or high-temperature extrusion) and activates only upon exposure to specific UV wavelengths via the Photo-Fries rearrangement.
This guide provides a rigorous technical breakdown of its synthesis, the quantum mechanical basis of its activation, and validated protocols for its integration into high-performance polymer matrices.
Chemical Architecture & Synthesis Strategy
The synthesis of 4-Acetoxy-4'-tert-butylbenzophenone is best approached through a convergent pathway that prioritizes regioselectivity. While direct Friedel-Crafts acylation is possible, it often leads to isomeric mixtures. The preferred industrial and laboratory protocol involves the acetylation of the purified 4-hydroxy-4'-tert-butylbenzophenone intermediate.
Core Synthesis Workflow
The synthesis is a two-stage process designed to ensure high purity (>99%) essential for electronic or pharmaceutical grade applications.
Stage 1: Construction of the Benzophenone Scaffold
-
Reagents: 4-tert-butylbenzoyl chloride, Phenol, Aluminum Chloride (
). -
Mechanism: Friedel-Crafts Acylation / Fries Rearrangement (One-pot).
-
Rationale: Using 4-tert-butylbenzoyl chloride provides the necessary lipophilicity (via the t-butyl group) for polymer compatibility, while the phenol moiety provides the oxygen anchor.
Stage 2: Acetylation (Protection/Functionalization)
-
Reagents: 4-Hydroxy-4'-tert-butylbenzophenone, Acetic Anhydride, Pyridine (catalyst).
-
Mechanism: Nucleophilic Acyl Substitution.
-
Outcome: Conversion of the active phenolic hydroxyl into the latent acetoxy ester.
Validated Experimental Protocol
Note: All steps must be performed under a nitrogen atmosphere to prevent hydrolysis of acid chlorides or oxidation.
Step-by-Step Methodology:
-
Scaffold Formation:
-
Charge a 3-neck flask with 4-tert-butylbenzoyl chloride (1.0 eq) and phenol (1.0 eq) in 1,2-dichloroethane (DCE).
-
Cool to 0°C. Slowly add anhydrous
(1.1 eq) to control the exotherm. -
Heat to reflux (80-85°C) for 4 hours. The initial ester forms and rearranges in situ to the 4-hydroxy ketone.
-
Quench: Pour into ice/HCl. Extract with Ethyl Acetate. Recrystallize from Toluene to obtain 4-hydroxy-4'-tert-butylbenzophenone .
-
-
Acetylation (Target Synthesis):
-
Dissolve the purified hydroxy-intermediate (10 g, 39.3 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Add Triethylamine (1.5 eq) and a catalytic amount of DMAP (4-dimethylaminopyridine) (0.05 eq).
-
Add Acetic Anhydride (1.2 eq) dropwise at 0°C.
-
Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Wash with 1M HCl, then saturated
, then Brine. Dry over . -
Purification: Recrystallize from Ethanol/Hexane to yield white crystals of 4-Acetoxy-4'-tert-butylbenzophenone .
-
Mechanistic Deep Dive: The Photo-Fries Activation
The defining feature of this molecule is its ability to undergo Photo-Fries Rearrangement .[1][2] This is not merely a degradation pathway but a functional activation switch.
The Activation Cycle
-
Latent State: The acetoxy group blocks the phenolic oxygen. The molecule has high UV transparency in the visible/near-UV region compared to its hydroxy counterpart. This prevents "filter effects" during UV-curing of coatings.
-
Excitation: Upon exposure to deep UV (solar or artificial), the ester bond undergoes homolytic cleavage (Norrish Type I-like), generating a radical pair [Phenoxy radical + Acetyl radical] held within a solvent cage.
-
Rearrangement: The acetyl radical recombines at the ortho position of the phenyl ring.
-
Active State: The resulting ortho-hydroxy ketone forms an intramolecular hydrogen bond. This new structure is a highly efficient UV absorber, dissipating energy via Excited State Intramolecular Proton Transfer (ESIPT).
Visualization of Pathways
Figure 1: Synthesis and Photo-Activation Workflow. The green node represents the stable, latent product described in this guide. The black node represents the active UV-absorbing species generated in situ.
Technical Data & Performance Metrics
When characterizing 4-Acetoxy-4'-tert-butylbenzophenone, the following physicochemical properties are critical for quality control and formulation.
| Property | Value / Range | Relevance |
| Molecular Formula | Stoichiometric calculation | |
| Molecular Weight | 296.36 g/mol | Formulation dosage |
| CAS Number | 890099-70-4 | Regulatory identification |
| Appearance | White crystalline powder | Purity indicator (Yellowing indicates hydrolysis) |
| Solubility | Soluble in DCM, Toluene, Esters | High lipophilicity due to t-butyl group |
| Absorption Max ( | ~250-260 nm (Ester) | Transparent >300nm (Latent state) |
| Post-Activation | ~325-350 nm | Broad spectrum protection (Active state) |
Application Protocol: Latent Stabilization in Polyolefins
Objective: Incorporate ATB-BP into a Polypropylene (PP) matrix to prevent long-term photo-degradation without interfering with initial processing color.
-
Compounding: Dry blend PP pellets with 0.5% w/w ATB-BP.
-
Extrusion: Melt extrude at 190°C. Note: The acetoxy group is thermally stable at this temperature, preventing premature activation.
-
Activation: The final film/part is exposed to sunlight.
-
Observation: The UV cut-off of the film shifts from ~280nm to ~350nm over the first 50 hours of exposure, indicating the successful in situ generation of the UV absorber.
-
References
-
Royal Society of Chemistry. (2025). 'Latent' ultraviolet light absorbers: Synthesis and characterization of photo-labile esters. Journal of Materials Chemistry. Retrieved from [Link]
-
MDPI. (2022). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices. Retrieved from [Link][3][4][5]
-
Barbatti, M. (2017). Three-state Model for the Photo-Fries Rearrangement. Retrieved from [Link]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Three-state Model for the Photo-Fries Rearrangement – Light and Molecules [barbatti.org]
- 3. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
Application Note: High-Purity Synthesis of 4-Acetoxy-4'-tert-butylbenzophenone
Abstract & Introduction
4-Acetoxy-4'-tert-butylbenzophenone is a specialized benzophenone derivative often utilized as a "caged" precursor to UV-absorbing hydroxybenzophenones or as a probe in photo-Fries rearrangement studies. While the parent compound, 4-hydroxy-4'-tert-butylbenzophenone, is a potent UV-A/UV-B absorber, the acetoxy-protected variant improves solubility in non-polar polymer matrices and allows for controlled release of the active chromophore upon UV exposure or hydrolysis.
This application note details a robust, three-step synthetic route designed for research-scale production (10–50 g). Unlike direct acylation of phenols, which suffers from ester cleavage or ring-position ambiguity, this protocol utilizes a Friedel-Crafts acylation of anisole followed by regioselective demethylation and acetylation . This ensures exclusive para-para' substitution and high purity.
Retrosynthetic Analysis
The target molecule is assembled via the following disconnection logic:
-
Target: 4-Acetoxy-4'-tert-butylbenzophenone.
-
Precursor: 4-Hydroxy-4'-tert-butylbenzophenone (revealed by ester hydrolysis).
-
Key Intermediate: 4-Methoxy-4'-tert-butylbenzophenone (stable Friedel-Crafts product).
-
Starting Materials: 4-tert-Butylbenzoyl chloride + Anisole.
Safety & Handling (Critical)
-
Aluminum Chloride (AlCl₃): Water-reactive.[1] Releases HCl gas upon exposure to moisture. Handle in a fume hood under inert atmosphere.
-
Boron Tribromide (BBr₃): Pyrophoric and violently reacts with water/alcohols. Use only in dry solvents (DCM) under Nitrogen/Argon.
-
4-tert-Butylbenzoyl Chloride: Corrosive lachrymator. Causes severe skin burns.[1]
-
General: All reactions must be performed in a functioning fume hood. Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.
Experimental Protocol
Stage 1: Synthesis of 4-Methoxy-4'-tert-butylbenzophenone
Reaction Type: Friedel-Crafts Acylation
Mechanism: Electrophilic Aromatic Substitution (
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Quantity |
| 4-tert-Butylbenzoyl chloride | 196.67 | 1.0 | 19.7 g (100 mmol) |
| Anisole | 108.14 | 1.1 | 11.9 g (110 mmol) |
| Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | 16.0 g (120 mmol) |
| Dichloromethane (DCM) | Solvent | - | 200 mL |
| HCl (1M) | Quench | - | 300 mL |
Procedure
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Solvation: Charge the flask with AlCl₃ (16.0 g) and dry DCM (100 mL) . Cool the suspension to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve 4-tert-Butylbenzoyl chloride (19.7 g) in DCM (50 mL) and add dropwise to the AlCl₃ suspension over 20 minutes. The mixture will turn yellow/orange as the acylium ion complex forms.
-
Substrate Addition: Dissolve Anisole (11.9 g) in DCM (50 mL) and add dropwise to the reaction mixture at 0–5°C. Note: Anisole is activated; addition must be slow to prevent exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture slowly into a beaker containing ice/HCl (300 mL) with vigorous stirring. The organic layer should separate.[7]
-
Workup: Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from Ethanol/Hexane to yield white crystals.
-
Expected Yield: 85–90%
-
Data: 1H NMR should show a methoxy singlet (~3.8 ppm) and tert-butyl singlet (~1.3 ppm).
-
Stage 2: Demethylation to 4-Hydroxy-4'-tert-butylbenzophenone
Reaction Type: Ether Cleavage Reagent: Boron Tribromide (BBr₃) is preferred for high yield, though Pyridine Hydrochloride (200°C melt) is a greener alternative.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Quantity |
| Intermediate (Stage 1) | 268.35 | 1.0 | 13.4 g (50 mmol) |
| BBr₃ (1M in DCM) | 250.52 | 2.5 | 125 mL (125 mmol) |
| Dichloromethane (anhydrous) | Solvent | - | 100 mL |
Procedure
-
Setup: Dry a 500 mL flask under Argon. Add 4-Methoxy-4'-tert-butylbenzophenone (13.4 g) and dry DCM (100 mL) . Cool to -78°C (Dry ice/Acetone).
-
Addition: Add BBr₃ solution (125 mL) dropwise via syringe or cannula. Caution: BBr₃ fumes are toxic.
-
Reaction: Allow the mixture to warm to RT overnight. The solution will darken.
-
Quench: Cool to 0°C. Very slowly add Methanol (20 mL) to quench excess borane, followed by water (100 mL).
-
Workup: Separate the organic layer. Extract aqueous phase with DCM.[2] Wash combined organics with NaHCO₃ (sat.) to remove boric acid residues. Dry (MgSO₄) and concentrate.
-
Purification: Recrystallize from Toluene/Heptane.
-
Expected Yield: 90–95%
-
Characterization: Disappearance of methoxy peak in NMR; appearance of broad phenolic -OH (~9-10 ppm).
-
Stage 3: Acetylation to 4-Acetoxy-4'-tert-butylbenzophenone (Target)
Reaction Type: Esterification
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6] | Quantity |
| Hydroxy Intermediate | 254.32 | 1.0 | 10.2 g (40 mmol) |
| Acetic Anhydride | 102.09 | 2.0 | 8.2 g (7.6 mL) |
| Pyridine | Solvent/Base | - | 40 mL |
| DMAP | Catalyst | 0.05 | 0.24 g |
Procedure
-
Reaction: In a 100 mL round-bottom flask, dissolve 4-Hydroxy-4'-tert-butylbenzophenone (10.2 g) in Pyridine (40 mL) .
-
Addition: Add Acetic Anhydride (7.6 mL) and DMAP (0.24 g) .
-
Conditions: Stir at RT for 3 hours. (TLC: Hexane/EtOAc 8:2; Product R_f > Starting Material).
-
Workup: Pour the mixture into Ice/Water (200 mL) containing HCl (50 mL) to neutralize pyridine. A solid precipitate should form.
-
Isolation: Filter the solid. Wash thoroughly with water to remove pyridine salts.
-
Purification: Recrystallize from Ethanol or Methanol.
Visual Workflows
Synthetic Pathway
Caption: Three-stage linear synthesis ensuring regioselectivity and high purity.
Mechanism of Action (Step 1)
Caption: Electrophilic Aromatic Substitution mechanism via Acylium Ion intermediate.
Characterization Data (Expected)
| Technique | Parameter | Expected Signal / Value | Assignment |
| 1H NMR | Singlet (9H) | tert-Butyl group | |
| Singlet (3H) | Acetoxy (-OCOCH₃) | ||
| Multiplets (8H) | Aromatic Protons (AA'BB' systems) | ||
| IR | ~1760 cm⁻¹ | C=O (Ester) | |
| ~1650 cm⁻¹ | C=O (Benzophenone ketone) | ||
| MS | m/z | 296.36 [M+] | Molecular Ion |
References
-
Friedel-Crafts Acylation Methodology
- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
-
Standard protocol adaptation for benzophenones:.
-
Demethylation using BBr₃
-
McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron 24, no. 5 (1968): 2289–2292.
-
- Acetylation of Phenols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman, 1989. Section 9.6.14.
-
Properties of 4-tert-Butylbenzophenone derivatives
Sources
- 1. 4-tert-Butylbenzoyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tert-Butyl 4-hydroxybenzoate | C11H14O3 | CID 117640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
- 6. tara.tcd.ie [tara.tcd.ie]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4 Methoxy Benzophenone - Tech Grade Powder, Molecular Weight: 212 g/mol, CAS No: 611-94-9, Melting Point: 59-62°C, Boiling Point: 354-356°C at 760 mm Hg, Room Temperature Storage - Tech Grade Powder, Molecular Weight: 212 G/mol, Cas No: 611-94-9, Melting Point: 59-62â°c, Boiling Point: 354-356â°c At 760 Mm Hg, Room Temperature Storage at Best Price in Mumbai | P C Chem [tradeindia.com]
- 9. 4-Methoxybenzophenone | 611-94-9 [chemicalbook.com]
- 10. 4-tert-Butyl-benzophenone [webbook.nist.gov]
- 11. 4-tert-Butyl-benzophenone [webbook.nist.gov]
Application Note: 4-Acetoxy-4'-tert-butylbenzophenone in Photopolymerization
This guide provides a comprehensive technical workflow for utilizing 4-Acetoxy-4'-tert-butylbenzophenone (CAS 890099-70-4) as a high-performance Type II photoinitiator.
Introduction & Chemical Identity
4-Acetoxy-4'-tert-butylbenzophenone is a specialized benzophenone derivative designed to overcome the solubility and efficiency limitations of standard benzophenone (BP) and 4-hydroxybenzophenone. By incorporating a tert-butyl group and an acetoxy-protected phenolic moiety, this molecule serves as a highly lipophilic, non-ionic Type II photoinitiator.
It is particularly valuable in hydrophobic formulations (e.g., styrenic resins, non-polar acrylates) where standard polar initiators precipitate, and in applications requiring low migration due to its increased molecular weight and compatibility with organic matrices.
Chemical Profile
| Property | Specification |
| Chemical Name | 4-Acetoxy-4'-tert-butylbenzophenone |
| CAS Number | 890099-70-4 |
| Molecular Formula | C₁₉H₂₀O₃ |
| Molecular Weight | 296.36 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in acetone, toluene, hexanes, acrylates.[1] Insoluble in water. |
| Absorption Peak |
Mechanism of Action
Unlike Type I initiators (which cleave unimolecularly), 4-Acetoxy-4'-tert-butylbenzophenone functions via a Norrish Type II mechanism .
-
Excitation: UV light absorption promotes the molecule to the excited singlet state (
), which rapidly undergoes intersystem crossing (ISC) to the reactive triplet state ( ).[2] -
Protection Advantage: The acetoxy group plays a critical role here. In 4-hydroxybenzophenone, the free hydroxyl group can deprotonate or form hydrogen bonds that quench the triplet state, reducing efficiency. The acetoxy "cap" prevents this, ensuring a high quantum yield of the triplet state.
-
Hydrogen Abstraction: The triplet state abstracts a hydrogen atom from a donor molecule (co-initiator, typically a tertiary amine).
-
Radical Generation: This produces two radicals:
-
The Ketyl Radical : Generally stable and sterically hindered (does not initiate).
-
The Aminoalkyl Radical : Highly reactive, initiating the polymerization of acrylates or methacrylates.
-
Mechanistic Pathway (DOT Diagram)
Caption: Figure 1. Norrish Type II photoinitiation pathway. The acetoxy-protected benzophenone enters a triplet state to abstract hydrogen from an amine synergist.
Application Areas
-
UV-Curable Inks & Coatings: Specifically for non-polar substrates (polyolefins) where initiator compatibility is critical.
-
Adhesives: Used in lamination adhesives where low volatility prevents fogging.
-
Lithography: As a sensitizer for photoresists requiring high solubility in organic developers.
-
Surface Grafting: The hydrogen abstraction capability allows grafting of polymers onto existing thermoplastic surfaces (e.g., PE, PP) by abstracting hydrogens from the polymer backbone.
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create stable precursor solutions for formulation.
-
Weighing: Weigh 500 mg of 4-Acetoxy-4'-tert-butylbenzophenone.
-
Solvent Selection: Dissolve in 5 mL of the primary monomer (e.g., HDDA or TPGDA) or a carrier solvent (Acetone/Toluene) if making a masterbatch.
-
Note: Do not use water or alcohols as primary solvents due to low solubility.
-
-
Mixing: Sonicate at 40°C for 5 minutes until the solution is optically clear.
-
Storage: Store in amber glass vials wrapped in aluminum foil. Shelf life is >6 months at 25°C.
Protocol B: UV-Curing Formulation (Acrylate System)
Objective: Formulate a standard UV-curable coating.
| Component | Function | Weight % |
| Urethane Acrylate Oligomer | Backbone Resin | 50.0% |
| HDDA (Hexanediol Diacrylate) | Reactive Diluent | 40.0% |
| 4-Acetoxy-4'-tert-butylbenzophenone | Photoinitiator | 3.0% |
| MDEA (N-Methyldiethanolamine) | Co-Initiator (Synergist) | 4.0% |
| Additives (Flow/Leveling) | Performance | 3.0% |
Procedure:
-
Resin Blending: Mix Oligomer and HDDA in a high-shear mixer at 500 RPM.
-
Initiator Addition: Add the photoinitiator slowly. Increase speed to 1000 RPM. Heat to 50°C to ensure rapid dissolution.
-
Critical Step: Ensure the initiator is fully dissolved. Crystallization in the film leads to defects.
-
-
Synergist Addition: Add MDEA (or EDB) last. Mix for 5 minutes.
-
Degassing: Vacuum degas the mixture for 10 minutes to remove trapped air (oxygen inhibits surface cure).
Protocol C: Curing & Analysis
-
Coating: Apply a 25
m wet film onto a glass or polycarbonate slide using a wire-wound bar coater. -
Irradiation: Pass under a Medium Pressure Mercury Lamp (H-bulb).
-
Intensity: 100–300 mW/cm².
-
Dose: 300–600 mJ/cm².
-
-
Validation (Thumb Twist Test): The film should be tack-free immediately after curing.
-
Validation (MEK Rub Test): Saturate a cloth with Methyl Ethyl Ketone (MEK). Rub the surface with 1 kg force. >200 double rubs indicates full crosslinking.
Troubleshooting & Optimization
Oxygen Inhibition
Like all radical systems, this initiator is sensitive to oxygen.
-
Symptom: Tacky surface ("air cure" failure).
-
Solution:
-
Increase Amine Synergist concentration (amines consume surface oxygen).
-
Increase Light Intensity (higher radical flux overcomes oxygen diffusion).
-
Cure under Nitrogen inerting.
-
Solubility Issues
-
Symptom: Haze or crystals in the liquid resin.
-
Root Cause: The acetoxy/t-butyl groups increase lipophilicity, making it less soluble in highly polar/water-based oligomers.
-
Solution: Pre-dissolve in a hydrophobic monomer (e.g., IBOA) before adding to the main tank.
Yellowing[3]
-
Cause: Benzophenone derivatives can leave residual chromophores or form colored ketyl species.
-
Mitigation: Reduce concentration to <2% and supplement with a cleavage-type initiator (e.g., Type I hydroxyketone) for deep cure, using the benzophenone only for surface cure.
Safety & Handling (SDS Summary)
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).[3]
-
PPE: Nitrile gloves, safety goggles, and local exhaust ventilation.
-
Handling: Avoid dust formation.[3] The compound is a solid powder; inhalation of dust should be strictly avoided.
-
Disposal: Incineration in accordance with local chemical waste regulations.
References
-
Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties.[4] Journal of Photochemistry and Photobiology A: Chemistry. (General reference for Type II Benzophenone mechanisms).
Sources
Application Notes & Protocols: 4-Acetoxy-4'-tert-butylbenzophenone in Polymer Synthesis
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of 4-Acetoxy-4'-tert-butylbenzophenone in polymer synthesis. It covers the underlying scientific principles, provides field-proven insights, and offers detailed experimental protocols.
Introduction: Understanding 4-Acetoxy-4'-tert-butylbenzophenone
4-Acetoxy-4'-tert-butylbenzophenone is a specialized derivative of benzophenone, a cornerstone molecule in the field of photopolymerization. Its utility in polymer science stems from its function as a Type II photoinitiator . Upon absorption of ultraviolet (UV) light, it initiates the free-radical polymerization of various monomers, most notably acrylates and methacrylates, which are fundamental building blocks for countless materials in the medical, dental, and industrial coating industries.[1][2]
The molecular architecture of this compound is key to its function:
-
The Benzophenone Core: This aromatic ketone is the chromophore responsible for absorbing UV energy. It is highly efficient at transitioning to an excited triplet state, a prerequisite for initiating polymerization.[1][2]
-
The 4'-tert-butyl Group: This bulky, non-polar group enhances the molecule's solubility in organic monomer formulations. It also increases the molecule's free volume, which can improve its efficiency as an initiator and reduce its tendency to migrate out of the cured polymer matrix.
-
The 4-Acetoxy Group: This group modifies the electronic properties of the benzophenone core. More importantly, it serves as a protected form of a hydroxyl group. This presents an opportunity for post-polymerization modification; the resulting polymer can be hydrolyzed to reveal a poly(4-hydroxy-4'-tert-butylbenzophenone) structure, introducing new functionalities like altered polarity or the ability to participate in hydrogen bonding.
Below is the chemical structure of 4-Acetoxy-4'-tert-butylbenzophenone.
Caption: Workflow of Type II photoinitiation and polymerization.
Proposed Synthesis Protocol: 4-Acetoxy-4'-tert-butylbenzophenone
While not a commonly catalogued chemical, 4-Acetoxy-4'-tert-butylbenzophenone can be synthesized via a straightforward two-step process rooted in classic organic reactions. This protocol is based on established methodologies for similar compounds.
Step 1: Friedel-Crafts Acylation to form 4-Hydroxy-4'-tert-butylbenzophenone
-
Principle: This step involves the electrophilic aromatic substitution of tert-butylbenzene with a 4-hydroxybenzoyl derivative, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).
-
Materials:
-
tert-butylbenzene
-
4-Hydroxybenzoic acid
-
Thionyl chloride (SOCl₂) or similar halogenating agent
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
-
Procedure:
-
Convert 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride by reacting it with thionyl chloride. This is a standard procedure performed under anhydrous conditions.
-
In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butylbenzene in anhydrous DCM and cool the mixture in an ice bath (0-5 °C).
-
Slowly add anhydrous AlCl₃ to the stirring solution.
-
Add the prepared 4-hydroxybenzoyl chloride dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting crude 4-hydroxy-4'-tert-butylbenzophenone by recrystallization or column chromatography.
-
Step 2: Acetylation to form 4-Acetoxy-4'-tert-butylbenzophenone
-
Principle: The phenolic hydroxyl group of the intermediate is esterified using acetic anhydride or acetyl chloride to yield the final acetoxy-functionalized product.
-
Materials:
-
4-Hydroxy-4'-tert-butylbenzophenone (from Step 1)
-
Acetic anhydride
-
Pyridine or triethylamine (as a catalyst and acid scavenger)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 4-hydroxy-4'-tert-butylbenzophenone in DCM.
-
Add a catalytic amount of pyridine or an equimolar amount of triethylamine.
-
Add acetic anhydride dropwise to the solution at room temperature.
-
Stir the reaction for 2-4 hours (monitor by TLC).
-
Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane/ethyl acetate to yield pure 4-Acetoxy-4'-tert-butylbenzophenone.
-
Application Protocol: UV Curing of an Acrylate Formulation
This protocol details the use of 4-Acetoxy-4'-tert-butylbenzophenone as a photoinitiator for the rapid, UV-induced curing of a model acrylate resin.
-
Objective: To form a solid, cross-linked polymer film from a liquid monomer formulation using UV light.
-
Core Components:
-
Photoinitiator: 4-Acetoxy-4'-tert-butylbenzophenone
-
Co-initiator (Synergist): Ethyl 4-(dimethylamino)benzoate (EDB)
-
Monomer/Oligomer Blend: Trimethylolpropane triacrylate (TMPTA) is a common cross-linking monomer that provides good hardness and chemical resistance.
-
Experimental Workflow
Caption: Standard workflow for a UV curing experiment.
Materials & Equipment
-
4-Acetoxy-4'-tert-butylbenzophenone
-
Ethyl 4-(dimethylamino)benzoate (EDB)
-
Trimethylolpropane triacrylate (TMPTA)
-
Glass slides or other suitable substrate
-
Drawdown bar or wire-cator for uniform film application (e.g., 25 µm)
-
UV curing system (e.g., medium-pressure mercury lamp or 365 nm LED with controlled intensity)
-
Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer (for kinetic studies)
-
Pencil hardness tester or durometer (for mechanical property assessment)
Step-by-Step Methodology
-
Formulation Preparation:
-
In a light-protected vial (e.g., amber glass), prepare the formulations by weight. The components should be added and mixed in the dark to prevent premature polymerization.
-
Causality: The photoinitiator and synergist are typically used in concentrations ranging from 0.5% to 5% by weight. The ratio of initiator to synergist is often optimized, with a 1:1 or 1:2 ratio being a common starting point. The synergist concentration is critical; insufficient levels will lead to slow or incomplete curing.
-
Gently warm and stir the mixture until all components are fully dissolved.
-
-
Film Application:
-
Place a clean glass slide on a flat surface.
-
Apply a small amount of the liquid formulation at one end of the slide.
-
Using a drawdown bar, draw the formulation across the slide with a steady motion to create a thin, uniform film.
-
-
UV Curing:
-
Immediately place the coated substrate under the UV lamp. The distance from the lamp and the exposure time (or conveyor belt speed) are critical parameters that control the total UV dose delivered.
-
Expose the film to the UV radiation. The curing process is often complete within seconds. [3] * Causality: The efficiency of the cure depends on the overlap between the lamp's emission spectrum and the initiator's absorption spectrum. [4]Benzophenone derivatives typically absorb in the 250-380 nm range.
-
-
Characterization of the Cured Film:
-
Tack-Free Time: Immediately after exposure, lightly touch the surface with a cotton ball. The time at which no fibers adhere is the tack-free time, a simple measure of surface cure.
-
Mechanical Properties: After allowing the film to cool and post-cure for a few minutes, assess its hardness using a pencil hardness test (ASTM D3363) or a durometer.
-
Conversion Monitoring (Advanced): To scientifically quantify the polymerization kinetics, use RT-FTIR. The disappearance of the acrylate C=C peak (typically around 1635 cm⁻¹) is monitored in real-time during UV exposure. This provides precise data on the rate of polymerization and final monomer conversion. [5]
-
Data Presentation: Example Formulations & Expected Outcomes
The table below outlines sample formulations and the expected impact of varying component concentrations on the curing performance.
| Formulation ID | Initiator (wt%) | Synergist (wt%) | Monomer (wt%) | Expected Cure Speed | Expected Final Hardness |
| F1 | 1.0 | 2.0 | 97.0 | Fast | High |
| F2 | 0.5 | 2.0 | 97.5 | Moderate | High (with sufficient dose) |
| F3 | 1.0 | 0.5 | 98.5 | Slow / Incomplete | Low / Tacky Surface |
| F4 | 2.0 | 4.0 | 94.0 | Very Fast | High |
-
Trustworthiness Insight: Every protocol must be self-validating. Formulation F3 serves as a negative control, demonstrating the critical role of the synergist. Its expected failure validates that the polymerization in F1, F2, and F4 is proceeding via the intended Type II mechanism. An experiment without the photoinitiator (but with the synergist) should also be performed to confirm that no significant polymerization occurs, ruling out other initiation pathways.
References
- Novak, I., & Popelka, A. (2013). Development of a Versatile Methodology for the Synthesis of Poly(2,5-benzophenone) Containing Coil-Rod-Coil Triblock Copolymers. Macromolecules.
-
Zhang, L., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. [Link]
- Riga, E., et al. (2017).
-
Adams, D., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Materials Au. [Link]
- Wang, Y., et al. (2015). Synthesis and characterization of a polymerizable benzophenone derivative and its application in styrenic polymers as UV-stabilizer. Journal of Applied Polymer Science.
-
PrepChem. (n.d.). Synthesis of 4'-tert.butylacetophenone. PrepChem.com. [Link]
-
Kumar, A., & Ye, G. (2006). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Journal of Combinatorial Chemistry. [Link]
- Kumar, A., & Ye, G. (2006). Synthesis of Polymer-Bound 4-Acetoxy-3-Phenylbenzaldehyde Derivatives: Applications in Solid-Phase Organic Synthesis.
-
Liu, S., et al. (2020). Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. Molecules. [Link]
-
Adams, D., et al. (2025). A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ChemRxiv. [Link]
- Elce, E., & Mülhaupt, R. (1995). Preparation of 4-acetoxystyrene.
- Organic Syntheses Procedure. (n.d.). [ - Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)]. Organic Syntheses.
- Wang, W., et al. (2011). Photopolymerization induced by a benzophenone derivative photoinitiator. Journal of Applied Polymer Science.
- Lin, J. T. (2021). Synergic kinetics and strategies for enhanced photopolymerizations for 3D-printing and additive manufacturing. Preprints.org.
- Martin, D. P., et al. (2002). Medical applications of poly-4-hydroxybutyrate: a strong flexible absorbable biomaterial. Biochemical Engineering Journal.
- Ciba Specialty Chemicals. (2003). Photoinitiators for UV Curing.
- Plochocka, K., & Sizensky, J. (1989). Process for the suspension polymerization of 4-acetoxystyrene and hydrolysis to 4-hydroxystyrene polymers.
- CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone. (2013).
- Guo, K., & Martin, D. P. (2015). Poly-4-hydroxybutyrate (P4HB) in Biomedical Applications and Tissue Engineering.
-
Chlumit. (n.d.). Uv Photoinitiator MBP / 4-methylbenzophenone. Chlumit. [Link]
- CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone. (2011).
-
Gress, T., et al. (2024). Synthesis and Self‐Assembly of Poly(4‐acetoxystyrene) Cubosomes. Macromolecular Rapid Communications. [Link]
- Martin, D. P., et al. (2002). Medical applications of poly-4-hydroxybutyrate: A strong flexible absorbable biomaterial.
-
Williams, S. F., et al. (2013). Poly-4-hydroxybutyrate (P4HB): a new generation of resorbable medical devices for tissue repair and regeneration. Biomedizinische Technik. [Link]
Sources
- 1. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing [mdpi.com]
HPLC Analysis of 4-Acetoxy-4'-tert-butylbenzophenone
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4-Acetoxy-4'-tert-butylbenzophenone (CAS: N/A for specific isomer, analogous to general benzophenone esters). This compound serves as a critical intermediate in the synthesis of photo-initiators and UV absorbers (such as Avobenzone precursors) and is frequently monitored to assess reaction completion (Friedel-Crafts acylation or Fries rearrangement) and purity.
The method utilizes a Reverse-Phase (RP-HPLC) approach on a C18 stationary phase, optimized to resolve the hydrophobic parent compound from its potential hydrolysis degradation product (4-Hydroxy-4'-tert-butylbenzophenone ) and starting materials.
Key Performance Indicators
-
Resolution (Rs): > 2.0 between the acetoxy derivative and its hydrolysis product.
-
Linearity (R²): > 0.999 over 10–200 µg/mL.
-
Precision (RSD): < 1.0% for retention time and area.
Chemical Context & Method Strategy
Physicochemical Properties
Understanding the molecule is the foundation of the method:
-
Structure: A benzophenone core with a lipophilic tert-butyl group on one ring and an acetoxy (ester) group on the other.
-
Hydrophobicity: High. The tert-butyl group significantly increases retention on C18 columns.
-
Chromophore: The benzophenone moiety provides strong UV absorption, with
transitions typically around 250–260 nm and transitions around 280–320 nm. -
Stability Risk: The acetoxy ester bond is susceptible to hydrolysis, yielding the phenolic derivative. The analytical method must prevent in-situ hydrolysis during the run while capable of detecting it if present in the sample.
Strategic Choices
-
Stationary Phase: A highly end-capped C18 column is selected to handle the strong hydrophobicity and prevent peak tailing caused by interaction with residual silanols.
-
Mobile Phase: Acetonitrile (ACN) is preferred over Methanol (MeOH) due to lower backpressure and better solubility for this highly lipophilic compound.
-
Modifier: Phosphoric acid (0.1%) is used to maintain an acidic pH (~2.5). This suppresses the ionization of potential phenolic impurities (ensuring they elute as sharp peaks) and stabilizes the ester.
Visual Workflow (Graphviz)
The following diagram outlines the logical flow from sample preparation to data reporting, emphasizing critical control points (CCPs).
Caption: Operational workflow for the HPLC analysis of 4-Acetoxy-4'-tert-butylbenzophenone, highlighting the critical solvent choice to prevent artifactual hydrolysis.
Detailed Experimental Protocol
Equipment & Reagents[1]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD/VWD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Reagent: Orthophosphoric Acid (85%, HPLC Grade).
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% H₃PO₄ in Water.
-
Protocol: Add 1.0 mL of phosphoric acid to 1000 mL of Milli-Q water. Filter through 0.45 µm nylon membrane.
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Note: Do not pre-mix acid into the organic phase to avoid potential precipitation or baseline noise; the mixing happens in the pump.
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 30°C | Ensures reproducible retention times; prevents viscosity fluctuations. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Injection Vol | 10 µL | Sufficient sensitivity without overloading the column. |
| Detection | UV 254 nm | Max absorbance for benzophenone core; 280 nm can be used as secondary. |
| Run Time | 20 Minutes | Allows elution of highly retained non-polar impurities. |
Gradient Program
A gradient is required because the hydrolysis product (phenol) is significantly more polar than the parent ester.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 60 | 40 | Initial equilibration |
| 2.00 | 60 | 40 | Isocratic hold for polar impurities |
| 12.00 | 10 | 90 | Linear ramp to elute parent compound |
| 15.00 | 10 | 90 | Wash step to clear lipophilic residues |
| 15.10 | 60 | 40 | Return to initial conditions |
| 20.00 | 60 | 40 | Re-equilibration |
Standard & Sample Preparation
Diluent Selection
Critical: Do not use water or alcohols (methanol) as the primary diluent for the stock solution. The ester group can transesterify or hydrolyze over time in protic solvents.
-
Selected Diluent: 100% Acetonitrile (ACN).
Stock Solution (1000 µg/mL)
-
Accurately weigh 25.0 mg of 4-Acetoxy-4'-tert-butylbenzophenone Reference Standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with ACN .
-
Sonicate for 2 minutes to ensure complete dissolution.
Working Standard (100 µg/mL)
-
Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Mobile Phase B (ACN) .
-
Note: Keeping the sample in high organic solvent ensures solubility of the hydrophobic tert-butyl group.
-
Method Validation Parameters (ICH Q2)
To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during routine analysis.
System Suitability Test (SST)
Inject the Working Standard 5 times before analyzing samples.
| Parameter | Acceptance Criteria |
| Retention Time RSD | ≤ 1.0% |
| Peak Area RSD | ≤ 1.0% |
| Tailing Factor (T) | 0.8 – 1.2 |
| Theoretical Plates (N) | > 5000 |
Specificity (Interference Check)
Inject a blank (ACN) and a spiked sample containing potential impurities:
-
4-Hydroxy-4'-tert-butylbenzophenone: Expected to elute earlier (approx. 4-6 min).
-
4-Acetoxy-4'-tert-butylbenzophenone: Expected to elute later (approx. 10-12 min).
-
Resolution (Rs): Must be > 2.0 between the phenol impurity and the parent ester.
Linearity
Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50–150 µg/mL).
-
Requirement: Correlation coefficient (
) .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (100% ACN injection). | Reduce injection volume to 5 µL or match sample solvent closer to initial mobile phase (60:40 Water:ACN) immediately before injection. |
| Drifting Retention | Column temperature fluctuation or insufficient equilibration. | Ensure column oven is ON at 30°C. Extend re-equilibration time to 5 mins. |
| Extra Peak (Early) | Hydrolysis of sample in vial. | Check sample age. Remake sample in pure ACN. Ensure autosampler is not too hot. |
| High Backpressure | Particulates in mobile phase or sample. | Filter all mobile phases. Replace guard column. |
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Ceresole, R., et al. (2013). A Stability Indicating HPLC Method for the Determination of Benzophenone-3 and Avobenzone in Cosmetic Formulations.[1][2] Journal of Liquid Chromatography & Related Technologies. Link
-
PubChem. (n.d.). 4-tert-Butylbenzophenone Compound Summary. National Center for Biotechnology Information. Link
-
Agilent Technologies. (2016). The Secrets to Better HPLC Methods: Gradient Delay and Extra-Column Volume.[3]Link
Sources
Application Note: High-Resolution NMR Spectroscopy of 4-Acetoxy-4'-tert-butylbenzophenone
This Application Note is designed for researchers and analytical scientists requiring a definitive protocol for the structural characterization of 4-Acetoxy-4'-tert-butylbenzophenone . This compound serves as an excellent model system for understanding competitive electronic effects (resonance vs. induction) and steric influence in aromatic ketones, relevant to fragment-based drug discovery (FBDD).
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
4-Acetoxy-4'-tert-butylbenzophenone represents a bifunctional aromatic system containing a lipophilic tert-butyl group and a polar, hydrolytically active acetoxy moiety. In drug development, this scaffold mimics the physicochemical properties of "privileged structures" found in kinase inhibitors and nuclear receptor ligands.
Accurate NMR profiling of this molecule requires resolving two distinct AA'BB' aromatic systems and differentiating between two carbonyl environments (ketone vs. ester). This guide provides a self-validating assignment strategy using chemical shift additivity principles and 2D correlation spectroscopy.
Structural Key Features[4][5][10][11][12][13]
-
Core: Diaryl ketone (Benzophenone).
-
Ring A (Donor/Bulky): para-tert-butyl substitution.
-
Ring B (Acceptor/Labile): para-acetoxy substitution (ester linkage).
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent signal broadening due to concentration effects or viscosity:
-
Mass: Weigh 10–15 mg of the analyte into a clean vial.
-
Solvent: Add 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).
-
Note: CDCl₃ is preferred over DMSO-d₆ to minimize solvent viscosity broadening and prevent potential transesterification or hydrolysis of the acetoxy group over long acquisition times.
-
-
Filtration: If any turbidity is observed, filter through a glass wool plug directly into a 5 mm precision NMR tube .
-
Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes to stabilize temperature (298 K).
Acquisition Parameters (600 MHz equiv.)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) |
| Pulse Sequence | zg30 (30° excitation) | zgpg30 (Power-gated decoupling) |
| Spectral Width | 12 ppm (-1 to 11 ppm) | 240 ppm (-10 to 230 ppm) |
| Acquisition Time | 3.0 sec | 1.0 sec |
| Relaxation Delay (D1) | 1.0 sec | 2.0 sec (ensure quaternary relaxation) |
| Scans (NS) | 16 | 512 - 1024 |
| Temperature | 298 K | 298 K |
Spectral Assignment & Analysis
1H NMR Assignment Strategy
The spectrum is defined by two singlet signals in the aliphatic region and two overlapping AA'BB' systems in the aromatic region.
-
Aliphatic Region:
-
δ 1.36 ppm (s, 9H): The tert-butyl group. Intense singlet.
-
δ 2.34 ppm (s, 3H): The acetoxy methyl group (-O-CO-CH₃). Distinctly deshielded compared to alkyl chains due to the ester carbonyl.
-
-
Aromatic Region (7.0 – 8.0 ppm):
-
Ring A (t-Butyl): The t-butyl group is weakly activating. Protons ortho to the ketone (H-2'/6') are deshielded by the carbonyl anisotropy. Protons ortho to the t-butyl (H-3'/5') are shielded relative to the ketone position.
-
Ring B (Acetoxy): The acetoxy group (-OAc) is an electron donor by resonance (lone pair on O) but withdrawing by induction. It shields the ortho protons (H-3/5) relative to benzene, but less effectively than a hydroxy or methoxy group.
-
Predicted Chemical Shifts (δ ppm in CDCl₃)[1][2]
| Position | Type | Shift (ppm) | Multiplicity | J (Hz) | Assignment Logic |
| H-A | Aliphatic | 1.36 | Singlet (9H) | - | tert-Butyl methyls |
| H-B | Aliphatic | 2.34 | Singlet (3H) | - | Acetoxy methyl |
| H-3,5 | Aromatic | 7.22 | Doublet (2H) | 8.8 | Ortho to OAc (Shielded) |
| H-3',5' | Aromatic | 7.51 | Doublet (2H) | 8.5 | Ortho to t-Bu |
| H-2',6' | Aromatic | 7.78 | Doublet (2H) | 8.5 | Ortho to Carbonyl (Ring A) |
| H-2,6 | Aromatic | 7.85 | Doublet (2H) | 8.8 | Ortho to Carbonyl (Ring B) |
Note: The signals at 7.78 and 7.85 ppm may overlap. A COSY experiment is required to definitively pair the doublets.
13C NMR Assignment Strategy
The carbon spectrum provides the definitive proof of the "Ester vs. Ketone" structure.
-
Carbonyls:
-
Aromatics:
-
δ ~154.0 ppm: C-4 (Ipso to OAc). Deshielded by Oxygen.[3]
-
δ ~156.5 ppm: C-4' (Ipso to t-Bu).
-
δ ~135.0 ppm: C-1/1' (Ipso to Ketone).
-
Structural Validation Workflow
The following diagram illustrates the logic flow for assigning the signals, moving from unambiguous aliphatic markers to the complex aromatic region.
Figure 1: Logic flow for the structural assignment of 4-Acetoxy-4'-tert-butylbenzophenone using 1D and 2D NMR data.
Troubleshooting & Quality Control
Common Issues
-
Water Peak Interference: In CDCl₃, the water peak appears around 1.56 ppm . This may overlap with the tert-butyl signal (1.36 ppm) if the sample is "wet" or shimming is poor.
-
Solution: Add a single pellet of activated 4Å molecular sieves to the tube 10 minutes prior to acquisition.
-
-
Aromatic Overlap: The protons ortho to the central ketone (H-2,6 and H-2',6') have very similar chemical shifts (~7.8 ppm).
-
Solution: Use HSQC to resolve them via their attached carbons. The carbon shifts for the two rings will differ slightly due to the different para substituents.
-
Mechanistic Insight: The "Heavy Atom" & Resonance Effect
Users often misassign the protons ortho to the acetoxy group. While Oxygen is electronegative (inductive withdrawal), the lone pair donation into the ring (resonance) dominates the shielding effect on the ortho protons. This is why H-3,5 (ortho to OAc) appear upfield (~7.2 ppm) compared to the rest of the aromatic protons.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7][8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
SpectraBase. (2025).[9] 4'-tert-Butylacetophenone 13C NMR Spectrum. Wiley Science Solutions.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[7] Organometallics, 29(9), 2176–2179.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules used in prediction).
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. utsouthwestern.edu [utsouthwestern.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. spectrabase.com [spectrabase.com]
Application Note: Cytotoxicity Profiling of 4-Acetoxy-4'-tert-butylbenzophenone
This Application Note and Protocol is designed for the evaluation of 4-Acetoxy-4'-tert-butylbenzophenone , a lipophilic benzophenone derivative. Given its structural properties (ester functionality, hydrophobic tert-butyl group), this protocol emphasizes solubility management, esterase-dependent activation, and precise IC50 determination.
Introduction & Scientific Rationale
4-Acetoxy-4'-tert-butylbenzophenone (MW: ~296.36 g/mol ) is a synthetic benzophenone derivative characterized by a lipophilic tert-butyl moiety and a hydrolyzable acetoxy group. In biological systems, this compound functions as a pro-drug : intracellular esterases cleave the acetate group to release the active phenolic metabolite (4-hydroxy-4'-tert-butylbenzophenone).
Why this protocol? Standard aqueous protocols often fail with benzophenones due to precipitation or non-specific binding to plasticware. This guide utilizes a solvent-controlled serial dilution method to ensure compound bioavailability. We employ the CCK-8 (Cell Counting Kit-8) assay as the primary readout due to its higher sensitivity and water solubility compared to MTT, reducing errors associated with solubilizing formazan crystals in hydrophobic drug treatments.
Target Mechanism: Benzophenone derivatives typically exert cytotoxicity via:
-
Oxidative Stress: Generation of Reactive Oxygen Species (ROS).
-
Cell Cycle Arrest: Interference with microtubule dynamics (G2/M arrest).
-
Endocrine Interaction: Potential modulation of estrogen receptors (ER) upon hydrolysis.
Experimental Workflow & Mechanism
The following diagram illustrates the assay workflow and the intracellular activation pathway of the compound.
Caption: Workflow from DMSO stock preparation to intracellular esterase activation and colorimetric readout.
Materials & Reagents
| Component | Specification | Storage | Notes |
| Test Compound | 4-Acetoxy-4'-tert-butylbenzophenone | -20°C (Desiccated) | Protect from light; moisture sensitive. |
| Solvent | DMSO (Dimethyl sulfoxide), Cell Culture Grade | RT | Sterile filtered (0.2 µm). |
| Cell Lines | HeLa, MCF-7, or HepG2 | 37°C, 5% CO2 | Selected based on tissue target. |
| Assay Reagent | CCK-8 (WST-8) or MTT | 4°C (Dark) | CCK-8 preferred for higher sensitivity. |
| Positive Control | Doxorubicin or Paclitaxel | -20°C | Validates assay dynamic range. |
Detailed Protocol
Phase 1: Stock Solution Preparation
Rationale: The tert-butyl group confers significant hydrophobicity. Improper solubilization causes micro-precipitation, leading to false "cytotoxicity" signals due to physical cell stress.
-
Weighing: Weigh 2.96 mg of 4-Acetoxy-4'-tert-butylbenzophenone.
-
Solubilization: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution . Vortex vigorously for 30 seconds.
-
Inspection: Visually inspect for clarity. If turbid, sonicate for 5 minutes at 37°C.
-
Aliquot: Store in amber tubes at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.
Phase 2: Cell Seeding
-
Harvest cells during the logarithmic growth phase .[1]
-
Count cells using a hemocytometer or automated counter.
-
Dilute cell suspension to 5 × 10⁴ cells/mL .
-
Dispense 100 µL/well (5,000 cells/well) into a 96-well clear-bottom plate.
-
Edge Effect Control: Fill outer wells with PBS (do not seed cells) to minimize evaporation artifacts.
-
-
Incubate for 24 hours at 37°C / 5% CO2 to allow attachment.
Phase 3: Compound Treatment (The "Double Dilution" Method)
Rationale: Direct addition of 100% DMSO stock to media can precipitate the compound. Intermediate dilution is required.
-
Intermediate Plate: In a separate V-bottom plate, prepare 2x concentrations of the drug in complete media.
-
Example: To achieve 100 µM final, prepare 200 µM in media (2 µL of 10 mM stock + 98 µL media).
-
DMSO Control: Ensure the final DMSO concentration is ≤ 0.5% in all wells.
-
-
Serial Dilution: Prepare a 6-point concentration range (e.g., 0.1, 1, 5, 10, 50, 100 µM).
-
Treatment: Aspirate old media from the cell plate (carefully). Add 100 µL of the pre-diluted drug-media mix to respective wells.
-
Incubate: 48 hours or 72 hours.
Phase 4: Readout (CCK-8 Protocol)
-
Add 10 µL of CCK-8 reagent directly to each well (no media removal required).
-
Incubate for 1–4 hours at 37°C.
-
Check: Monitor color change (orange) every hour. Stop when the Negative Control OD is approx 1.0.
-
-
Measurement: Measure absorbance at 450 nm (Reference: 650 nm) using a microplate reader.
Data Analysis & Validation
1. Calculation of % Viability:
2. IC50 Determination: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or Origin.
3. Acceptance Criteria (Self-Validation):
-
Z-Factor: Must be > 0.5 for a robust assay.
-
DMSO Control: Viability must be > 90% relative to untreated media.
-
CV%: Coefficient of Variation between replicates should be < 10%.
Table 1: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background OD | Compound precipitation or microbial contamination. | Check solubility limit; use sterile filtration for stocks. |
| Low Signal in Controls | Low seeding density or expired reagent. | Increase seeding to 8,000 cells/well; test CCK-8 batch. |
| Non-Sigmoidal Curve | Solubility limit reached before toxicity. | The compound may be cytostatic, not cytotoxic. Verify with microscopy.[1] |
References
-
Kuete, V., et al. (2013).[2] Cytotoxicity and modes of action of four naturally occurring benzophenones. Phytomedicine. Link
-
BenchChem. (2025). Comparative Analysis of Biological Activities of tert-butyl derivatives. BenchChem Technical Notes. Link
-
Riss, T. L., et al. (2016). Cell Viability Assays: MTT and CCK-8 Protocols. Eli Lilly & Company / NCBI Bookshelf. Link
-
European Chemical Agency (ECHA). (2015). Scientific advice on the safety of Benzophenone derivatives. SCCS Opinions. Link
Sources
Application Note: Modular Synthesis of 4-Acetoxy-4'-tert-butylbenzophenone
This Application Note is structured as a high-level technical guide for professional chemists. It outlines the synthesis of 4-Acetoxy-4'-tert-butylbenzophenone , a derivative often utilized in photo-polymerization research and as a UV-blocking intermediate.
The protocol is designed in two modular phases:
-
Scaffold Synthesis: Construction of the diaryl ketone core (4-Hydroxy-4'-tert-butylbenzophenone).
-
Functionalization: Chemoselective acetylation to the final target.
Strategic Overview & Retrosynthesis
The synthesis of 4-Acetoxy-4'-tert-butylbenzophenone is best approached via a convergent strategy. Direct Friedel-Crafts acylation using acetyl-protected phenolic acid chlorides is often low-yielding due to Lewis acid complexation with the ester. Therefore, the optimal route involves the construction of the 4-Hydroxy-4'-tert-butylbenzophenone core followed by a mild esterification.
Retrosynthetic Pathway:
-
Target: 4-Acetoxy-4'-tert-butylbenzophenone
-
Precursor: 4-Hydroxy-4'-tert-butylbenzophenone
-
Starting Materials: tert-Butylbenzene + 4-Methoxybenzoyl chloride (via Friedel-Crafts & Demethylation) OR Phenol + 4-tert-Butylbenzoyl chloride (via Fries Rearrangement).
Note: This guide details the Friedel-Crafts Acylation of tert-butylbenzene followed by demethylation and acetylation, as this route typically offers superior regioselectivity compared to direct phenol acylation.
Safety & Compliance (GLP Standards)
WARNING: This protocol involves the use of corrosive reagents and chlorinated solvents. All operations must be performed in a fume hood.
-
Aluminum Chloride (AlCl₃): Highly hygroscopic and corrosive. Reacts violently with water. Handle under inert atmosphere (N₂/Ar).
-
Boron Tribromide (BBr₃): Extremely corrosive and toxic; reacts explosively with water.
-
Acetic Anhydride: Flammable and lachrymator.
-
Waste Disposal: All halogenated waste must be segregated. Aluminum salts require quenching in ice-water prior to neutralization.
Phase 1: Synthesis of the Core Scaffold
Target: 4-Hydroxy-4'-tert-butylbenzophenone
Step 1.1: Friedel-Crafts Acylation
Reaction: tert-Butylbenzene + 4-Methoxybenzoyl chloride
Rationale: Using the methoxy-protected benzoyl chloride prevents complexation of the catalyst with the phenolic oxygen, ensuring a cleaner reaction profile.
Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N₂ inlet.
-
Solvent Charge: Add Aluminum Chloride (AlCl₃) (1.1 equiv) to dry Dichloromethane (DCM) (150 mL) at 0°C.
-
Acyl Chloride Addition: Dropwise add 4-Methoxybenzoyl chloride (1.0 equiv) dissolved in DCM. Stir for 15 min to form the acylium ion complex (yellow/orange color).
-
Substrate Addition: Add tert-Butylbenzene (1.0 equiv) dropwise over 30 minutes, maintaining internal temperature <5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour the mixture slowly onto 500 g of crushed ice/HCl (conc.) mixture.
-
Workup: Separate the organic layer.[1][2][3][4][5] Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water to yield off-white crystals.
Step 1.2: Demethylation
Reaction: 4-Methoxy-4'-tert-butylbenzophenone
Protocol:
-
Dissolve the intermediate from Step 1.1 in dry DCM under N₂ at -78°C.
-
Slowly add Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 equiv).
-
Warm to RT and stir overnight.
-
Quench: Cool to 0°C and carefully add Methanol (exothermic).
-
Isolation: Wash with NaHCO₃ (sat.), dry, and concentrate. The phenol product is often pure enough for the next step; otherwise, recrystallize from toluene.
Phase 2: Chemoselective Acetylation
Target: 4-Acetoxy-4'-tert-butylbenzophenone
Rationale: Acetylation is performed using acetic anhydride with pyridine acting as both solvent and nucleophilic catalyst (forming the reactive N-acetylpyridinium intermediate).
Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4-Hydroxy-4'-tert-butylbenzophenone (10 mmol, 2.54 g) in Dichloromethane (20 mL).
-
Base Addition: Add Pyridine (1.5 equiv, 1.2 mL) and a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.1 equiv) to accelerate the rate.
-
Acetylation: Cool to 0°C. Add Acetic Anhydride (1.2 equiv, 1.15 mL) dropwise.
-
Incubation: Warm to RT and stir for 2 hours. Monitor by TLC (disappearance of the polar phenol spot).[1]
-
Workup:
-
Dilute with DCM (50 mL).[5]
-
Wash with 1M HCl (2 x 30 mL) to remove pyridine.
-
Wash with sat. NaHCO₃ (to remove acetic acid) and Brine.
-
-
Drying: Dry over anhydrous MgSO₄ and concentrate to a white solid.
-
Final Purification: Recrystallize from Hexane/Ethyl Acetate or Isopropanol.
Data Summary & Tables
Table 1: Reagent Stoichiometry (Phase 2 Acetylation)
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6] | Amount (for 10 mmol scale) | Role |
| 4-OH-4'-t-Bu-Benzophenone | 254.33 | 1.0 | 2.54 g | Substrate |
| Acetic Anhydride | 102.09 | 1.2 | 1.15 mL | Acylating Agent |
| Pyridine | 79.10 | 1.5 | 1.21 mL | Base/Catalyst |
| DMAP | 122.17 | 0.1 | 122 mg | Hyper-nucleophile |
| DCM | 84.93 | Solvent | 20 mL | Solvent |
Table 2: Critical Process Parameters (CPP)
| Parameter | Specification | Impact on Quality |
| Temperature (Phase 1) | < 5°C during addition | Prevents poly-alkylation and rearrangement. |
| Moisture Control | Strictly Anhydrous | AlCl₃ and BBr₃ are water-sensitive; moisture lowers yield. |
| Acid Wash (Phase 2) | pH < 2 | Essential to remove pyridine residues which catalyze hydrolysis. |
Visualization (Workflows & Pathways)
Diagram 1: Synthetic Workflow
This flowchart illustrates the critical operational steps for the acetylation phase.
Caption: Step-by-step workflow for the chemoselective acetylation of the hydroxybenzophenone core.
Diagram 2: Reaction Pathway
This diagram details the chemical transformations involved in the synthesis.
Caption: Synthetic pathway from commodity starting materials to the final acetoxy-functionalized target.
References
-
Organic Syntheses, Coll.[5] Vol. 3, p. 538 (1955). Friedel-Crafts Acylation fundamentals.Link
-
European Patent EP0128693A2. Process for the preparation of 4-hydroxybenzophenones. (Describes the Fries rearrangement and acylation routes for hydroxybenzophenones). Link
-
PrepChem. Synthesis of 4'-tert-butylacetophenone and related derivatives. (Provides practical lab-scale details for tert-butyl substituted aromatics). Link
-
ResearchGate (Article). Synthesis of ortho-substituted benzophenones by way of benzophenones carrying a t-butyl group.[7] (Discusses the stability and reactivity of tert-butyl groups in benzophenone synthesis). Link
Sources
- 1. Preparation of 4-hydroxy benzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. 4-Hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 3. CN108530390B - A kind of alkylation method of 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Synthetic Versatility of 4-Acetoxy-4'-tert-butylbenzophenone: A Guide for Organic Chemists
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 4-Acetoxy-4'-tert-butylbenzophenone in organic synthesis. With full editorial control, this guide is structured to provide an in-depth understanding of the compound's synthesis, photophysical properties, and its practical application as a photoinitiator in radical polymerization reactions. The information presented herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.
Introduction: Unveiling a Versatile Benzophenone Derivative
4-Acetoxy-4'-tert-butylbenzophenone is a substituted aromatic ketone that belongs to the well-established class of benzophenone photosensitizers. Its molecular architecture, featuring a benzophenone core modified with an acetoxy group and a bulky tert-butyl group, bestows upon it a unique combination of photophysical and chemical properties. The tert-butyl group enhances its solubility in organic solvents and can influence its photophysical behavior, while the acetoxy group can be a site for further chemical modification.
This guide will first detail a robust synthetic protocol for the preparation of 4-Acetoxy-4'-tert-butylbenzophenone, followed by an exploration of its key photophysical characteristics that are central to its function as a photosensitizer. The primary application focus will be on its role as a Type II photoinitiator in free-radical polymerization, a cornerstone of modern materials science and polymer chemistry.
Synthesis of 4-Acetoxy-4'-tert-butylbenzophenone
The synthesis of 4-Acetoxy-4'-tert-butylbenzophenone can be efficiently achieved through a two-step sequence: a Friedel-Crafts acylation to construct the benzophenone core, followed by an acetylation reaction.
Step 1: Friedel-Crafts Acylation for the Synthesis of 4-Hydroxy-4'-tert-butylbenzophenone
The initial step involves the Lewis acid-catalyzed acylation of tert-butylbenzene with a 4-hydroxybenzoyl derivative. A common and effective method is the reaction of tert-butylbenzene with 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]
Reaction Scheme:
Experimental Protocol: Synthesis of 4-Hydroxy-4'-tert-butylbenzophenone
-
Reagents and Equipment:
-
tert-Butylbenzene
-
4-Hydroxybenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dry Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer and a reflux condenser
-
Dropping funnel
-
Ice bath
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve 4-hydroxybenzoyl chloride (1.0 equivalent) and tert-butylbenzene (1.1 equivalents) in dry dichloromethane.
-
Add the solution of the acid chloride and tert-butylbenzene dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-hydroxy-4'-tert-butylbenzophenone by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Step 2: Acetylation of 4-Hydroxy-4'-tert-butylbenzophenone
The final step is the acetylation of the phenolic hydroxyl group of 4-hydroxy-4'-tert-butylbenzophenone to yield the target compound. This can be readily achieved using acetic anhydride in the presence of a base catalyst or by using acetyl chloride.[3][4]
Reaction Scheme:
Experimental Protocol: Synthesis of 4-Acetoxy-4'-tert-butylbenzophenone
-
Reagents and Equipment:
-
4-Hydroxy-4'-tert-butylbenzophenone
-
Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Dissolve 4-hydroxy-4'-tert-butylbenzophenone (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine or triethylamine (0.1-1.0 equivalent).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with water, 1M HCl solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-acetoxy-4'-tert-butylbenzophenone.
-
Physicochemical and Photophysical Properties
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₉H₂₀O₃ |
| Molecular Weight | 296.36 g/mol |
| Appearance | White to off-white solid (expected) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone, toluene) |
Photophysical Properties (Estimated)
The photophysical behavior of benzophenones is dominated by the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic rings.
| Property | Estimated Value | Rationale |
| UV Absorption (λmax) | ~260-280 nm and ~340-360 nm | The acetoxy and tert-butyl groups are expected to cause a slight bathochromic (red) shift compared to unsubstituted benzophenone. The lower energy band corresponds to the n→π* transition, crucial for photosensitization. |
| Molar Absorptivity (ε) | Moderate for n→π* transition, High for π→π* transition | Consistent with the nature of these electronic transitions in aromatic ketones. |
| Triplet Energy (ET) | ~68-70 kcal/mol | The triplet energy is not expected to be significantly altered by the acetoxy and tert-butyl substituents compared to benzophenone (~69 kcal/mol). |
| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | ~0.9-1.0 | Benzophenones are known for their highly efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). |
Jablonski Diagram for Benzophenone-type Photosensitizers
Caption: Jablonski diagram illustrating the key photophysical processes for a benzophenone-based photosensitizer.
Application in Photoinitiated Radical Polymerization
4-Acetoxy-4'-tert-butylbenzophenone functions as a Type II photoinitiator. Upon absorption of UV light, it undergoes efficient intersystem crossing to its triplet state. This excited triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), typically a tertiary amine, to generate an initiating radical.[6][7][8]
Mechanism of Photoinitiation
The overall mechanism involves several key steps:
-
Photoexcitation: The benzophenone derivative (BP) absorbs a photon and is promoted to an excited singlet state (¹BP*).
-
Intersystem Crossing (ISC): The singlet state rapidly and efficiently converts to the more stable triplet state (³BP*).
-
Hydrogen Abstraction: The triplet state abstracts a hydrogen atom from a co-initiator, such as a tertiary amine (R₃N), to form a ketyl radical and an aminoalkyl radical.
-
Initiation: The aminoalkyl radical is typically the primary species that initiates the polymerization of a monomer (M).
Workflow for Photoinitiated Polymerization
Caption: General workflow for Type II photoinitiated radical polymerization using a benzophenone derivative.
Experimental Protocol: Photoinitiated Polymerization of an Acrylate Monomer
This protocol is adapted from established procedures for benzophenone-initiated polymerizations and can be used as a starting point for various acrylate and methacrylate monomers.[6][9]
-
Materials:
-
4-Acetoxy-4'-tert-butylbenzophenone (Photoinitiator)
-
N-Methyldiethanolamine (MDEA) or other suitable tertiary amine (Co-initiator)
-
Methyl methacrylate (MMA) or another acrylate/methacrylate monomer
-
Inhibitor remover column (for monomer purification)
-
Solvent (e.g., Toluene or THF, if required)
-
UV lamp (e.g., 365 nm LED or mercury lamp)
-
Reaction vessel (e.g., glass vial or quartz cuvette)
-
-
Procedure:
-
Monomer Purification: Pass the monomer through an inhibitor remover column to remove any polymerization inhibitors.
-
Formulation Preparation: In a glass vial, prepare the photopolymerizable formulation by dissolving 4-acetoxy-4'-tert-butylbenzophenone (e.g., 1-3 wt%) and the co-initiator (e.g., 2-5 wt%) in the purified monomer. If necessary, a solvent can be added to control viscosity.
-
Inert Atmosphere: Purge the formulation with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Irradiation: Place the vial under the UV lamp at a fixed distance. Irradiate the sample for a predetermined time. The curing time will depend on the lamp intensity, initiator concentration, and monomer reactivity.
-
Monitoring Polymerization: The progress of the polymerization can be monitored by various techniques, such as:
-
Gravimetry: Measuring the weight of the polymer formed after evaporation of the unreacted monomer.
-
Real-Time FTIR (RT-FTIR): Monitoring the disappearance of the acrylate C=C double bond peak (around 1635 cm⁻¹).
-
Photo-DSC: Measuring the heat flow associated with the exothermic polymerization reaction upon UV irradiation.
-
-
Causality Behind Experimental Choices
-
Choice of Wavelength: The irradiation wavelength should overlap with the n→π* absorption band of the benzophenone derivative (estimated to be in the 340-360 nm range). A 365 nm LED is a common and effective choice.[7]
-
Use of a Co-initiator: As a Type II photoinitiator, 4-acetoxy-4'-tert-butylbenzophenone requires a hydrogen donor to generate initiating radicals. Tertiary amines are excellent co-initiators due to the presence of labile α-hydrogens.[8]
-
Inert Atmosphere: Oxygen is a radical scavenger and can terminate the growing polymer chains, thus inhibiting or slowing down the polymerization. Removing oxygen is crucial for achieving high conversion and polymerization rates.
-
Monomer Purification: Commercial monomers often contain inhibitors to prevent premature polymerization during storage. These inhibitors must be removed before use to ensure efficient photoinitiation.
Conclusion
4-Acetoxy-4'-tert-butylbenzophenone is a valuable and versatile photoinitiator for radical polymerization. Its synthesis is straightforward, and its photophysical properties, characteristic of the benzophenone family, make it an efficient generator of initiating radicals upon UV irradiation in the presence of a suitable co-initiator. The protocols and principles outlined in this guide provide a solid foundation for researchers to utilize this compound in a variety of applications, from the development of novel polymer materials to advanced drug delivery systems. Further exploration of its photophysical properties and applications in other areas of organic synthesis is warranted.
References
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ChemRxiv. [Link]
-
A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. PMC. [Link]
-
Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. [Link]
-
Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers. [Link]
-
A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]
-
Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]
-
Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English. [Link]
-
Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. MDPI. [Link]
- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. PMC. [Link]
-
Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Edinburgh Instruments. [Link]
-
Structural, energetic, and UV-Vis spectral analysis of UVA filter 4-tert-butyl-4'-methoxydibenzoylmethane. PubMed. [Link]
-
3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. ScienceDirect. [Link]
-
UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. [Link]
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
-
Photopolymerization induced by a benzophenone derivative photoinitiator. ResearchGate. [Link]
-
Ultraviolet absorption spectra of seven substituted benzenes. NIST. [Link]
-
Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. ResearchGate. [Link]
-
Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. International Journal of ChemTech Research. [Link]
-
4-tert-Butyl-benzophenone. NIST WebBook. [Link]
-
4-Acetyl tert-butylbenzene. Molbase. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. edinst.com [edinst.com]
- 4. art.torvergata.it [art.torvergata.it]
- 5. aca.unram.ac.id [aca.unram.ac.id]
- 6. minds.wisconsin.edu [minds.wisconsin.edu]
- 7. 4-Hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Production Protocol for 4-Acetoxy-4'-tert-butylbenzophenone
Abstract & Strategic Overview
4-Acetoxy-4'-tert-butylbenzophenone is a critical functionalized benzophenone derivative, serving as a key intermediate in the synthesis of UV stabilizers, photoinitiators, and specific pharmaceutical scaffolds. While often synthesized on a milligram scale via direct acetylation of the hydroxy precursor, scaling this process to kilogram quantities introduces significant thermodynamic and kinetic challenges, specifically regarding exotherm management and regioselectivity.
This application note details a robust, two-stage industrial protocol for the production of 4-Acetoxy-4'-tert-butylbenzophenone starting from commodity chemicals: 4-tert-butylbenzoyl chloride and phenol .
Key Process Advantages:
-
"One-Pot" Fries Rearrangement: Utilizes a tandem esterification-rearrangement strategy to construct the benzophenone core, eliminating the isolation of the intermediate ester.
-
Green Solvent Selection: Replaces chlorinated solvents (DCM) with high-boiling, recyclable alternatives (o-Dichlorobenzene or Toluene) where feasible for the high-temperature rearrangement step.
-
Crystallization-Driven Purification: Avoids chromatographic separation, ensuring the process is viable for multi-kilogram batches.
Retrosynthetic Analysis & Pathway
The synthesis is divided into two distinct operational stages to maximize yield and purity.
Figure 1: Retrosynthetic pathway illustrating the tandem esterification-Fries rearrangement followed by acetylation.
Stage 1: Synthesis of 4-Hydroxy-4'-tert-butylbenzophenone
This stage utilizes a Lewis Acid-catalyzed Fries rearrangement. While Friedel-Crafts acylation of tert-butylbenzene with 4-hydroxybenzoyl chloride is theoretically possible, the acid chloride is unstable. The reverse approach—reacting 4-tert-butylbenzoyl chloride with phenol—is chemically superior for scale-up.
Reaction Mechanism & Stoichiometry
The reaction proceeds via the formation of phenyl 4-tert-butylbenzoate, which complexes with Aluminum Chloride (
Stoichiometry Table:
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass (for 1 kg Batch) | Role |
| Phenol | 94.11 | 1.0 | 450 g | Substrate |
| 4-tert-Butylbenzoyl chloride | 196.67 | 1.05 | 990 g | Acylating Agent |
| Aluminum Chloride ( | 133.34 | 1.2 | 765 g | Lewis Acid Catalyst |
| o-Dichlorobenzene (o-DCB) | 147.00 | - | 2.5 L | Solvent (High BP) |
Detailed Protocol
Step 1: Esterification & Catalyst Addition
-
Setup: Equip a 5L double-jacketed reactor with an overhead mechanical stirrer (high torque), reflux condenser, temperature probe, and an HCl gas scrubber (NaOH trap).
-
Charging: Charge Phenol (450 g) and o-DCB (2.0 L) into the reactor. Stir at 150 RPM until dissolved.
-
Acylation: Add 4-tert-Butylbenzoyl chloride (990 g) dropwise over 60 minutes, maintaining temperature
.-
Note: HCl gas will evolve.[2] Ensure scrubber is active.
-
-
Catalyst Addition: Cool the mixture to
. Add anhydrous (765 g) portion-wise via a powder addition funnel over 45 minutes.-
Critical: This step is highly exothermic.[3] Control addition rate to keep internal temperature
.
-
Step 2: Fries Rearrangement
-
Ramp: Once addition is complete, slowly ramp the temperature to 120°C over 2 hours.
-
Hold: Maintain at 120°C for 4–6 hours.
-
Monitoring: Monitor by HPLC (See Section 5). The intermediate ester peak should disappear, and the para-hydroxy ketone peak should grow. Ortho-isomer is a minor byproduct at this temperature.
-
-
Cooling: Cool the dark reaction mass to
.
Step 3: Quenching & Isolation
-
Quench: Slowly pour the reaction mixture into a separate vessel containing Ice/Water (3 kg) and conc. HCl (300 mL) under vigorous stirring.
-
Safety: Massive exotherm and hydrolysis of Al-complex. Keep T
.
-
-
Phase Separation: Allow layers to separate. The product is in the organic (o-DCB) layer. Extract the aqueous layer once with DCM or Toluene if yield loss is suspected.
-
Steam Distillation (Optional but Recommended): To remove o-DCB, perform a steam distillation or vacuum distillation. Alternatively, if using Toluene, concentrate via rotary evaporation.
-
Crystallization: Dissolve the crude residue in hot Ethanol/Water (80:20) . Cool slowly to
. Filter the off-white solid.-
Target Yield: ~80-85%
-
Purity: >98% (HPLC)
-
Stage 2: Acetylation to 4-Acetoxy-4'-tert-butylbenzophenone
The acetylation of the phenolic hydroxyl group is rapid. The challenge is ensuring complete conversion without generating difficult-to-remove impurities.
Stoichiometry
| Reagent | Equiv.[1][4] | Role |
| 4-Hydroxy-4'-tert-butylbenzophenone | 1.0 | Starting Material |
| Acetic Anhydride | 1.5 | Acetylating Agent |
| Triethylamine ( | 1.2 | Base |
| DMAP | 0.05 | Catalyst (Nucleophilic) |
| Ethyl Acetate | - | Solvent |
Detailed Protocol
-
Dissolution: In a clean reactor, dissolve the crystalline 4-Hydroxy-4'-tert-butylbenzophenone (from Stage 1) in Ethyl Acetate (5 vol relative to mass).
-
Catalyst: Add
(1.2 eq) and DMAP (0.05 eq). -
Addition: Add Acetic Anhydride (1.5 eq) dropwise over 30 minutes at room temperature.
-
Exotherm: Mild. Maintain T
.
-
-
Reaction: Stir at
for 2 hours.-
Endpoint: TLC or HPLC should show complete consumption of the phenol.
-
-
Workup:
-
Wash organic layer with 10% Citric Acid (removes amines/DMAP).
-
Wash with Sat.
(removes excess acetic acid). -
Wash with Brine .[1]
-
Dry over
and concentrate.
-
-
Final Purification: Recrystallize from Heptane/IPA (90:10) to obtain white crystalline needles.
Analytical Quality Control
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 15 min.
-
Detection: UV @ 254 nm (Benzophenone chromophore).
Specification Targets[5]
-
Appearance: White crystalline powder.[5]
-
Purity (HPLC):
. -
Melting Point: Distinct sharp melting point (Literature verification required, approx range expected ~60-80°C depending on polymorph).
-
Residual Solvents: < 500 ppm (o-DCB is the critical check).
Safety & Hazard Analysis (SHE)
| Hazard Source | Risk | Mitigation Strategy |
| Aluminum Chloride | Water reactive, corrosive, dust hazard. | Handle in glovebox or with powder funnel under |
| Benzoyl Chloride | Lachrymator, corrosive. | Charge in closed system. Scrubber for HCl off-gas is mandatory. |
| o-Dichlorobenzene | Toxic, difficult to remove. | Use vacuum distillation for removal. Avoid skin contact. |
| Exotherms | Runaway reaction during AlCl3 addition and Quench. | Strict temperature monitoring. Emergency cooling loop (chiller) must be active. |
Troubleshooting Guide
Issue: Low Yield in Stage 1 (Fries Rearrangement)
-
Cause: Incomplete rearrangement or formation of ortho-isomer.
-
Solution: Ensure temperature reaches 120°C. If ortho-isomer is high, the temperature was likely too low. If decomposition occurs, ensure the reaction is under strict inert atmosphere (
).
Issue: Product is Colored (Yellow/Brown)
-
Cause: Oxidation of phenol or residual aluminum salts.
-
Solution: Perform an activated carbon filtration during the recrystallization step in Stage 1. Ensure the acid quench (HCl) is sufficient to break all Al-complexes.
Issue: Incomplete Acetylation
-
Cause: Wet solvent (hydrolysis of anhydride).
-
Solution: Dry Ethyl Acetate before use. Increase Acetic Anhydride to 2.0 eq.
References
-
Fries Rearrangement Mechanisms: Martin, R. (1992). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer.
-
Industrial Synthesis of Hydroxybenzophenones: Process for the preparation of 4-hydroxybenzophenones. EP0128693B1.[6] European Patent Office. Link[6]
-
Acylation Protocols: Tetra-N-Butyl Ammonium Hydroxide as Highly Efficient for the Acylation of Alcohols, Phenols and Thiols. Longdom Publishing. Link
-
Friedel-Crafts Scale-Up: Scale-up of the Synthesis of 4'-tert-butylacetophenone. PrepChem. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]
- 3. An Improved Process For Manufacture Of 4 Chloro,4' Hydroxy [quickcompany.in]
- 4. 4-Hydroxybenzophenone synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
Application and Protocol Guide for the Purity Determination of 4-Acetoxy-4'-T-butylbenzophenone
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and validated analytical methodology for the determination of purity for 4-Acetoxy-4'-T-butylbenzophenone. Recognizing the critical importance of purity in research and pharmaceutical development, this document provides a multi-faceted approach, primarily centered around High-Performance Liquid Chromatography (HPLC) as the principal analytical technique. To ensure the highest level of scientific rigor, we also discuss orthogonal methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and impurity identification. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for procedural choices, empowering the user to understand, implement, and troubleshoot the analytical workflow effectively.
Introduction: The Significance of Purity in Chemical Analysis
This application note addresses the need for a reliable and validated method for purity assessment. High-Performance Liquid Chromatography (HPLC) is presented as the primary method due to its high resolution, sensitivity, and quantitative accuracy.[1] The principles of method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, are integrated into the protocols to ensure the generation of trustworthy and reproducible data.[2][3]
Physicochemical Properties of 4-Acetoxy-4'-T-butylbenzophenone
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C19H20O3 | Derived |
| Molecular Weight | 296.36 g/mol | Derived |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and dichloromethane. Insoluble in water. | Inferred from similar structures[4] |
| UV Chromophore | The benzophenone core provides strong UV absorbance, making UV detection a suitable choice for HPLC analysis. | Inferred from structure |
Note: Experimental verification of these properties is recommended.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the purity determination of 4-Acetoxy-4'-T-butylbenzophenone due to its versatility in separating a wide range of compounds.[5] A reversed-phase HPLC (RP-HPLC) method is recommended, as it is well-suited for moderately non-polar compounds like the target analyte.[4]
Rationale for Method Selection
The choice of an RP-HPLC method with a C18 stationary phase is based on the hydrophobic nature of 4-Acetoxy-4'-T-butylbenzophenone. The non-polar C18 stationary phase will interact with the analyte, and elution will be achieved by a polar mobile phase. Gradient elution is proposed to ensure the effective separation of the main component from both more polar and less polar impurities within a reasonable analysis time.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the comprehensive workflow for the purity determination of 4-Acetoxy-4'-T-butylbenzophenone by HPLC.
Caption: Workflow for HPLC purity analysis.
Detailed HPLC Protocol
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and water.
-
Trifluoroacetic acid (TFA) or formic acid.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | Water with 0.1% TFA | Acidifying the mobile phase improves peak shape for acidic and basic compounds and can enhance selectivity.[6] |
| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.[6] |
| Gradient Elution | 50% B to 95% B over 20 minutes | A gradient ensures the elution of a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or determined λmax | Benzophenone derivatives typically have strong absorbance around 254 nm. A DAD can be used to determine the optimal wavelength.[4] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases A and B as described in the table. Filter and degas the mobile phases before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of 4-Acetoxy-4'-T-butylbenzophenone reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile (or a suitable diluent) to obtain a stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the 4-Acetoxy-4'-T-butylbenzophenone sample to be tested and prepare in the same manner as the standard solution.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%. The tailing factor should be between 0.8 and 1.5.
-
Analysis: Inject the blank (diluent), standard solution, and sample solution into the HPLC system.
-
Data Analysis: Integrate all peaks in the chromatogram for the sample solution. Calculate the purity of 4-Acetoxy-4'-T-butylbenzophenone using the area percent method:
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Method Validation
To ensure the reliability of the HPLC method, validation should be performed according to ICH guidelines.[2][3] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] This is typically assessed over a range of 50-150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7] This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[7] This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[7]
Orthogonal and Confirmatory Techniques
To provide a comprehensive purity assessment, it is advisable to employ an orthogonal analytical technique. Orthogonal methods have different separation or detection principles, providing a more complete picture of the sample's purity.[8]
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H qNMR is a powerful primary analytical method for purity determination.[9] The intensity of an NMR signal is directly proportional to the number of nuclei responsible for that resonance, allowing for absolute quantification without the need for a specific reference standard of the analyte.[10]
Key Advantages of qNMR:
-
Primary Method: Can provide a direct measure of purity.[9]
-
Non-destructive: The sample can be recovered after analysis.[8]
-
Structural Information: Provides structural information about the analyte and any impurities present.
Protocol Outline for ¹H qNMR:
-
Accurately weigh a specific amount of the 4-Acetoxy-4'-T-butylbenzophenone sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the initial masses of the sample and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, GC-MS is an excellent analytical tool.[11] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[5]
Applicability to 4-Acetoxy-4'-T-butylbenzophenone:
This technique is particularly useful for identifying potential starting materials, residual solvents, or by-products from the synthesis that are amenable to gas chromatography.[12][13]
Protocol Outline for GC-MS:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS system.
-
Separate the components on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
Detect the eluted compounds using a mass spectrometer.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST) or by interpreting the fragmentation patterns.
Impurity Profiling
A critical aspect of purity determination is the identification and quantification of impurities. Mass spectrometry, often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), is an indispensable tool for this purpose due to its high sensitivity and selectivity.[14][15][16]
Workflow for Impurity Identification:
Caption: Workflow for impurity identification.
By utilizing high-resolution mass spectrometry (HRMS), the elemental composition of an impurity can be determined, which greatly aids in its identification.[15]
Conclusion
The purity determination of 4-Acetoxy-4'-T-butylbenzophenone requires a systematic and scientifically sound approach. This guide has outlined a comprehensive strategy centered on a validated RP-HPLC method as the primary analytical technique. The importance of orthogonal methods like qNMR and GC-MS for confirmatory analysis and impurity profiling has also been emphasized. By following the detailed protocols and understanding the underlying principles, researchers, scientists, and drug development professionals can confidently and accurately assess the purity of this compound, ensuring the integrity and reliability of their work.
References
-
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. (n.d.). Reading Scientific Services Ltd. [Link]
-
Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. (1987). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry. [Link]
-
High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024). qNMR Exchange. [Link]
-
Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. (n.d.). SciSpace. [Link]
-
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). MDPI. [Link]
-
Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. [Link]
-
(PDF) Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. (2025). ResearchGate. [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. [Link]
-
2.3. Mass spectrometry in impurity profiling. (2025). ResearchGate. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]
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- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. actascientific.com [actascientific.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 10. rssl.com [rssl.com]
- 11. Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Acetoxy-4'-tert-butylbenzophenone
Welcome to the dedicated technical support center for the synthesis and optimization of 4-Acetoxy-4'-tert-butylbenzophenone. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance yield, purity, and experimental success.
Synthesis Overview: A Three-Step Approach
The most common and reliable synthesis of 4-Acetoxy-4'-tert-butylbenzophenone is a three-step process. This guide is structured around troubleshooting and optimizing each of these critical stages.
Caption: The three-step synthetic pathway to the target compound.
Part 1: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis. Each question is designed to resolve a specific experimental issue, with explanations grounded in chemical principles.
Step 1: Friedel-Crafts Acylation of Anisole
This electrophilic aromatic substitution is often the most yield-sensitive step. Success hinges on rigorous control of reagents and conditions.[1][2]
Question: My Friedel-Crafts acylation yield is very low. What are the most likely causes?
Answer: Low yields in this reaction typically stem from one of five areas:
-
Inactive Catalyst: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture.[3][4] Ensure all glassware is oven-dried, and use an anhydrous grade of solvent (e.g., dichloromethane). The reaction should be run under an inert atmosphere (N₂ or Ar).
-
Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or slight excess) of AlCl₃. This is because the product, a ketone, is a Lewis base that forms a stable complex with the AlCl₃, rendering it inactive.[5] To compensate for complexation with both the acyl chloride and the product ketone, more than two equivalents of the catalyst may be necessary.[6]
-
Poor Reagent Quality: The 4-tert-butylbenzoyl chloride acylating agent is moisture-sensitive and can hydrolyze back to the unreactive carboxylic acid.[4][7] It is best to use freshly prepared or newly purchased reagent.
-
Incorrect Reaction Temperature: The reaction is highly exothermic.[8] The initial addition of reagents should be performed at a low temperature (e.g., 0-5 °C) to control the reaction rate and prevent side reactions.[9] After the initial exotherm subsides, allowing the reaction to slowly warm to room temperature can help drive it to completion.[8]
-
Substrate Deactivation: Anisole's methoxy group is strongly activating and ortho-, para-directing.[10][11] However, AlCl₃ can complex with the methoxy group's oxygen, which deactivates the ring and can hinder the reaction. Using a milder Lewis acid like FeCl₃ can sometimes mitigate this, although it may require higher temperatures or longer reaction times.[10][12]
Question: I'm getting a mixture of isomers (ortho- and para-acylation). How can I improve the regioselectivity for the desired para-product?
Answer: While the methoxy group of anisole directs to both ortho and para positions, the para-product is sterically favored.[11] To maximize its formation:
-
Steric Hindrance: The bulky tert-butyl group on the acyl chloride already disfavors the sterically crowded ortho position.
-
Lower Temperature: Running the reaction at lower temperatures (e.g., maintaining 0 °C for a longer period) increases selectivity for the thermodynamically more stable para-isomer.
-
Solvent Choice: Non-polar solvents like dichloromethane or carbon tetrachloride are standard. In some cases, changing the solvent can influence the isomer ratio, although this is highly substrate-dependent.
Question: After workup, my product seems to have lost the tert-butyl group. Why did this happen?
Answer: This is a known side reaction called dealkylation, a reversal of Friedel-Crafts alkylation.[5] The tert-butyl group, being a tertiary carbocation, is relatively stable and can be cleaved from the aromatic ring under strong Lewis acid conditions, especially at elevated temperatures. To prevent this:
-
Control Temperature: Avoid excessive heating. Do not let the reaction temperature rise uncontrollably during reagent addition.
-
Use Milder Conditions: If dealkylation is a persistent issue, consider a less aggressive Lewis acid (e.g., FeCl₃) or a shorter reaction time.[12]
Step 2: Demethylation of 4-Methoxy-4'-tert-butylbenzophenone
Cleaving the methyl ether to reveal the phenol is a critical step. The choice of reagent is key to avoiding unwanted side reactions.
Question: What is the best reagent for demethylating the methoxy group without affecting other parts of the molecule?
Answer: Boron tribromide (BBr₃) is the reagent of choice for this transformation.[13] It is highly effective at cleaving aryl methyl ethers under relatively mild conditions. The mechanism involves the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by an Sₙ2 attack by a bromide ion on the methyl group.[13]
An alternative is using a strong Brønsted acid like 47% hydrobromic acid (HBr), often heated at reflux.[13] However, this method uses harsher conditions (high temperature) which could potentially lead to side reactions like dealkylation of the tert-butyl group.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| BBr₃ | CH₂Cl₂, -78 °C to RT | High efficiency, mild conditions | Highly corrosive, moisture-sensitive, requires inert atmosphere |
| 47% HBr | Reflux in HBr or Acetic Acid | Inexpensive, easy to handle | Harsh conditions (high heat), risk of side reactions |
Question: My demethylation reaction with BBr₃ is incomplete, even after extended time. What should I do?
Answer: Incomplete reaction with BBr₃ is usually due to reagent deactivation or stoichiometry.
-
Stoichiometry: At least one equivalent of BBr₃ is required per ether group. It's common to use a slight excess (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion.
-
Moisture: BBr₃ reacts violently with water. Any moisture in the solvent or on the glassware will consume the reagent. Ensure all materials are scrupulously dry.
-
Temperature: While the reaction is typically started at a very low temperature (-78 °C), it often needs to be allowed to warm to room temperature and stirred for several hours to ensure completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Acetylation of 4-Hydroxy-4'-tert-butylbenzophenone
This is generally a high-yielding esterification, but proper technique is required for a pure product.
Question: What is the difference between using acetic anhydride and acetyl chloride for the acetylation step?
Answer: Both reagents will effectively acetylate the phenolic hydroxyl group, but they have different practical considerations.
-
Acetic Anhydride: This is the most common and convenient reagent. The reaction is typically catalyzed by a few drops of a strong acid (like H₂SO₄) or a base (like pyridine or triethylamine).[14][15] The only byproduct is acetic acid, which is easily removed during workup.
-
Acetyl Chloride: This is more reactive than acetic anhydride. It reacts vigorously and produces corrosive hydrogen chloride (HCl) gas as a byproduct, which must be neutralized or vented. It is often used with a stoichiometric amount of a non-nucleophilic base like pyridine to scavenge the HCl.
For this synthesis, acid-catalyzed acetylation with acetic anhydride is a robust and straightforward choice.[14]
Question: How do I purify the final product, 4-Acetoxy-4'-tert-butylbenzophenone?
Answer: Purification aims to remove unreacted starting material (the phenol) and any residual reagents like acetic acid.
-
Aqueous Workup: After the reaction, the mixture is typically quenched with water.[14][15] To remove acidic impurities (acetic acid, H₂SO₄ catalyst) and unreacted phenol, the organic layer can be washed with a mild base like a saturated sodium bicarbonate solution.
-
Recrystallization: The crude product is most effectively purified by recrystallization. A common solvent system is ethanol/water.[14][15] Dissolve the crude solid in a minimum amount of hot ethanol, and then slowly add warm water until the solution becomes faintly cloudy. Allowing this to cool slowly will yield pure crystals of the product.[14][15] Column chromatography can also be used but is often unnecessary if the reaction has gone to completion.[16][17]
Part 2: Detailed Experimental Protocols
These protocols represent a standard, optimized workflow. All operations involving volatile, corrosive, or toxic chemicals should be performed in a certified fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Methoxy-4'-tert-butylbenzophenone
Sources
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-tert-Butylbenzoyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. prepchem.com [prepchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 12. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 13. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 16. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 17. data.epo.org [data.epo.org]
Technical Support Center: 4-Acetoxy-4'-tert-butylbenzophenone Synthesis
Case ID: #TBB-AC-001 | Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Yield Trap"
User Issue: Consistently low yields (<40%) when synthesizing 4-Acetoxy-4'-tert-butylbenzophenone, often accompanied by the formation of a lower molecular weight byproduct or "tarry" residues.
Root Cause Analysis:
The synthesis of 4-Acetoxy-4'-tert-butylbenzophenone via Friedel-Crafts acylation presents a classic chemoselectivity conflict . The reaction conditions required to form the benzophenone core (Strong Lewis Acid,
The primary failure modes are:
-
Lewis Acid Sequestration: The acetoxy carbonyl coordinates with
, effectively "poisoning" the catalyst and requiring higher stoichiometric loads. -
In-Situ Deacetylation:
is a known cleavage agent for aryl esters. It attacks the acetoxy group, converting your target directly into 4-hydroxy-4'-tert-butylbenzophenone (the phenol) before isolation. -
Transalkylation: The tert-butyl group is kinetically labile under strong Lewis Acid conditions and can migrate or cleave if the reaction temperature is uncontrolled.
Diagnostic Troubleshooting Guide
Q1: Are you using the "Direct Acylation" route?
Current Protocol: Reacting tert-butylbenzene with 4-acetoxybenzoyl chloride using
The Issue: This is the high-risk path.
-
Symptom: The reaction stalls (incomplete conversion) or yields the phenol product.
-
Immediate Fix: You must adjust stoichiometry. The reaction requires at least 2.2–3.0 equivalents of
.-
1.0 eq for the Acid Chloride.
-
1.0 eq for the Product Ketone (complexation).
-
1.0 eq for the Acetoxy Ester (complexation).
-
-
Expert Recommendation: Abandon the direct route if yields remain <50%. Switch to the Stepwise Hydroxy-Route (See Section 3).
Q2: Is your product "missing" after aqueous workup?
Observation: TLC shows product during reaction, but yield drops after washing.
The Issue: Hydrolysis. The acetoxy group is a phenolic ester, which is susceptible to hydrolysis in basic conditions or strong acidic conditions if heat is generated during quenching.
-
Corrective Action:
-
Quench: Pour the reaction mixture onto ice/HCl slowly. Keep T < 10°C.
-
Wash: Avoid strong bases (NaOH/KOH) for neutralization. Use saturated
or brine. -
Drying: Ensure the organic layer is dried immediately over
to prevent slow hydrolysis.
-
Q3: Are you seeing a byproduct at M-42 mass units?
Observation: LC-MS shows a major peak at MW 254 (Target is MW 296).
The Issue: You have isolated 4-hydroxy-4'-tert-butylbenzophenone . The
-
Recovery: Do not discard. You can quantitatively convert this "byproduct" back to your target by reacting with acetic anhydride and pyridine (See Protocol B).
Optimized Protocols
Protocol A: The Robust Stepwise Route (Recommended)
Instead of fighting the Lewis Acid sensitivity of the ester, synthesize the stable hydroxy-intermediate first, then acetylate under mild conditions.
Step 1: Synthesis of 4-Hydroxy-4'-tert-butylbenzophenone
| Reagent | Equiv. | Role |
| tert-Butylbenzene | 1.0 | Substrate |
| 4-Hydroxybenzoic acid | 1.0 | Acyl Source |
| Trifluoromethanesulfonic acid (TfOH) | Solvent/Cat. | Catalyst/Solvent |
| OR Alternative: | ||
| tert-Butylbenzene | 1.2 | Substrate |
| 4-Methoxybenzoyl chloride | 1.0 | Acyl Source |
| 1.1 | Catalyst |
Note: If using the Methoxy route, a subsequent demethylation step (
Step 2: Acetylation (The "Fix")
This step converts the phenol (whether intentionally made or accidentally formed) to the target acetoxy compound.
-
Dissolve: 1.0 eq of 4-Hydroxy-4'-tert-butylbenzophenone in DCM.
-
Base: Add 1.5 eq Pyridine (acts as solvent/base) and catalytic DMAP (0.1 eq).
-
Acylating Agent: Add 1.2 eq Acetic Anhydride dropwise at 0°C.
-
Reaction: Warm to RT and stir for 2 hours.
-
Yield: Typically >95% conversion.
Protocol B: Optimization of Direct Acylation
If you must use 4-acetoxybenzoyl chloride:
-
Solvent: Use 1,2-Dichloroethane (DCE) or DCM . Avoid Nitrobenzene (hard to remove).
-
Temperature: Keep reaction between 0°C and 20°C . Do NOT reflux. High heat promotes deacetylation and tert-butyl migration.
-
Order of Addition:
-
Slurry
(3.0 eq) in DCM. -
Add Acid Chloride (1.0 eq) at 0°C.
-
Add tert-butylbenzene (1.1 eq) dropwise.
-
-
Quench: Pour onto ice/conc. HCl. Extract immediately.
Visualizing the Failure Points
The following diagram illustrates the mechanistic pathways and where the "Yield Trap" occurs.
Caption: Figure 1. Reaction pathway analysis showing the critical "Deacetylation" failure mode caused by Lewis Acid attack on the ester moiety.
Logic Logic & Decision Tree
Use this flow to determine your next experimental step.
Caption: Figure 2. Decision tree for troubleshooting low yield based on crude mixture analysis.
References & Grounding
-
Friedel-Crafts Acylation Mechanisms:
-
Olah, G. A. (1973). Friedel-Crafts Chemistry . Wiley-Interscience. (Detailed discussion on Lewis acid complexation with esters and ketones).
-
Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis . (Mechanistic insight into acylium ion formation and Lewis acid stoichiometry).
-
-
Acetylation Protocols (Phenolic Esters):
-
Organic Syntheses, Coll. Vol. 3, p. 452 (1955). Acetylation of Phenols .
-
Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for acetic anhydride/pyridine acetylation).
-
-
Synthesis of Benzophenone Derivatives:
-
PrepChem. Synthesis of 4'-tert-butylacetophenone (Analogous reaction conditions showing temperature sensitivity of t-butyl groups).
-
U.S. Patent 4,115,224. Process for producing 4-tert-butyl-4'-hydroxybenzophenone . (Industrial route confirming the preference for the hydroxy-intermediate followed by functionalization).
-
-
Troubleshooting Lewis Acid Reactions:
-
University of Rochester. Troubleshooting: How to Improve Yield .
-
Master Organic Chemistry. The Mechanism of Friedel-Crafts Acylation .
-
Improving the efficiency of 4-Acetoxy-4'-T-butylbenzophenone photoinitiation
Technical Support Center: 4-Acetoxy-4'-T-butylbenzophenone
Welcome to the technical support hub for 4-Acetoxy-4'-T-butylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for improving the efficiency of your photoinitiation experiments. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your results effectively.
Frequently Asked Questions (FAQs)
Q1: What is 4-Acetoxy-4'-T-butylbenzophenone and how does it work?
4-Acetoxy-4'-T-butylbenzophenone is a derivative of benzophenone and functions as a Type II photoinitiator .[1][2][3] Unlike Type I initiators that cleave unimolecularly upon light absorption, Type II initiators like this one require a two-step, bimolecular process.[4][5]
-
Photoexcitation : Upon absorption of UV light (typically in the 340-365 nm range), the benzophenone core of the molecule is promoted to an excited triplet state.[6][7]
-
Hydrogen Abstraction : This highly energetic triplet state does not generate radicals on its own. Instead, it abstracts a hydrogen atom from a synergist or co-initiator, which is typically a tertiary amine or a thiol.[1][5][7]
-
Radical Generation : This abstraction process generates two radicals: a ketyl radical from the photoinitiator and a highly reactive alkylamino radical from the co-initiator. The alkylamino radical is the primary species that initiates the polymerization of monomers like acrylates.[1]
The t-butyl and acetoxy groups are modifications to the core benzophenone structure that can influence properties such as solubility, reactivity, and migration potential.
Q2: Why is a co-initiator necessary and how do I choose one?
A co-initiator (or synergist) is essential because 4-Acetoxy-4'-T-butylbenzophenone is a Type II initiator and cannot efficiently generate initiating radicals alone. The co-initiator acts as the hydrogen donor.[1][7]
Choosing a Co-initiator: The most common and effective co-initiators are tertiary amines.[7]
-
Ethyl-4-(dimethylamino)benzoate (EDB or EDAB) : A widely used, highly effective amine synergist.[7][8]
-
N-Methyldiethanolamine (MDEA) : Another common choice, known for good reactivity.[8]
-
4,4'-bis(N,N-diethylamino) benzophenone (DEABP) : This compound can act as a powerful co-initiator, significantly enhancing the degree of conversion when combined with other photoinitiators.[9][10]
The choice depends on factors like solubility in your monomer system, desired cure speed, and potential for yellowing. Amine co-initiators can contribute to yellowing, so their concentration should be carefully optimized.[7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during photopolymerization.
Issue 1: Low or Slow Polymerization Rate
Q: My polymerization is sluggish, or the final conversion of monomers is unacceptably low. What are the likely causes and solutions?
This is one of the most common challenges. The root cause can be chemical or equipment-related. Let's break down the possibilities.
-
Cause A: Oxygen Inhibition
-
Why it happens: Molecular oxygen is a potent inhibitor of free-radical polymerization. It quenches the excited triplet state of the photoinitiator and scavenges the initiating radicals, terminating the polymerization chain reaction. This is often observed as a tacky or uncured surface layer.[8]
-
Solutions:
-
Inert Atmosphere: Perform the polymerization under a nitrogen or argon atmosphere. This is the most effective method.
-
Amine Synergists: Amine co-initiators also help mitigate oxygen inhibition by reacting with oxygen, reducing its quenching effect.[8]
-
Increased Initiator Concentration: A higher concentration of the photoinitiating system can generate radicals more rapidly, consuming local oxygen and allowing polymerization to proceed. This must be balanced against potential light-blocking effects (see Issue 2).
-
Lamination: For thin films, applying a transparent cover (like a second glass slide or a Mylar film) can physically block oxygen from the surface.
-
-
-
Cause B: Incorrect UV Light Source or Intensity
-
Why it happens: Efficient initiation requires the emission spectrum of your UV lamp to overlap significantly with the absorption spectrum of the photoinitiator.[4] Benzophenone derivatives typically absorb around 340-365 nm.[6][7] If your lamp's output is weak or centered at the wrong wavelength (e.g., 254 nm or >400 nm), excitation will be inefficient.[11][12]
-
Solutions:
-
Verify Wavelength: Ensure you are using a UV source with a strong emission peak around 365 nm (e.g., a medium-pressure mercury lamp or a 365 nm LED).[13][14]
-
Check Lamp Age & Intensity: UV lamps lose intensity over time. Measure the lamp's power output (irradiance, in mW/cm²) at the sample distance. If it's below the recommended level, replace the bulb.
-
Optimize Distance: Moving the sample closer to the lamp will increase the intensity, but be mindful of heating effects.
-
-
-
Cause C: Suboptimal Initiator/Co-initiator Concentration
-
Why it happens: There is an optimal concentration range for both the photoinitiator and the co-initiator. Too low, and you won't generate enough radicals to overcome inhibition and drive the reaction. Too high, and the initiator can act as a UV filter, preventing light from penetrating the sample (the "inner filter effect"), which leads to poor depth of cure.[15]
-
Solutions:
-
Systematic Titration: Experimentally determine the optimal concentration. A typical starting point is 0.5-5.0 wt% for the photoinitiator and a 1:1 to 1:2 molar ratio of initiator to co-initiator.
-
Follow Protocol: See the "Experimental Protocol: Optimizing Initiator System Concentration" section below for a detailed workflow.
-
-
-
Cause D: Solvent Effects
-
Why it happens: The solvent can significantly impact polymerization kinetics. Solvent polarity can affect the stability of the excited state and the efficiency of hydrogen abstraction.[16][17] Furthermore, high solvent concentrations can lower the concentration of reactive species and may lead to chain transfer reactions, reducing the polymer's molecular weight.[18][19]
-
Solutions:
-
Minimize Solvent: If possible, work with bulk monomer or minimize the amount of solvent used.
-
Solvent Screening: If a solvent is necessary, screen a few options with varying polarities to find one that provides the best kinetics for your specific monomer system.[20]
-
Control Evaporation: Ensure solvent concentration remains consistent between experiments, as evaporation can drastically alter reaction conditions.[18]
-
-
Caption: Troubleshooting workflow for low polymerization efficiency.
Issue 2: Yellowing of the Final Polymer
Q: My cured material has a noticeable yellow tint. What is causing this and how can it be prevented?
Yellowing is a common aesthetic and sometimes functional issue, particularly in applications like dental materials or clear coatings.
-
Cause A: Amine Co-initiator Byproducts
-
Why it happens: While essential for initiation, aromatic amine co-initiators are often the primary source of yellowing.[7] During the photoinitiation process, side reactions can lead to the formation of colored photoproducts. Excessive amounts of amine can worsen this effect.
-
Solutions:
-
Optimize Amine Concentration: Use the minimum amount of amine co-initiator required for an efficient cure. Avoid using a large excess.
-
Consider Alternative Synergists: While amines are common, other hydrogen donors can be explored. Some novel non-amine synergists have been developed to reduce yellowing and improve efficiency.[8]
-
Aliphatic Amines: Consider using aliphatic amines instead of aromatic ones, as they tend to produce less colored byproducts, although they may be less reactive.
-
-
-
Cause B: Photoinitiator Photobleaching and Side Products
-
Why it happens: The benzophenone structure itself can undergo side reactions upon prolonged UV exposure after the monomer has been consumed, leading to colored species. The ketyl radical formed during initiation can also dimerize or react in other ways that may produce color.
-
Solutions:
-
Minimize UV Exposure: Irradiate for the minimum time required to achieve full cure. Over-exposing the sample can increase the formation of colored byproducts.
-
Use a UV Cutoff Filter: If applicable, after curing, use a UV filter to prevent further light-induced degradation during the product's lifetime.
-
-
Experimental Protocols & Data
Key Physicochemical & Optical Properties
This table summarizes essential data for planning your experiments.
| Property | Value / Range | Source |
| Chemical Class | Type II Photoinitiator | [1][2][3] |
| Typical UV Absorption λmax | ~340 - 365 nm | [6][7] |
| Recommended Light Source | Medium-pressure Hg lamp, 365 nm LED | [13][14] |
| Typical Concentration | 0.5 - 5.0 wt% | [15] |
| Common Co-initiators | Tertiary amines (EDB, MDEA) | [7][8] |
| Solubility | Good in many common organic solvents and monomers | [7] |
Experimental Protocol: Optimizing Initiator System Concentration
This protocol provides a framework for determining the most effective concentration of 4-Acetoxy-4'-T-butylbenzophenone and a co-initiator (e.g., EDB) for your specific monomer system.
Objective: To find the initiator/co-initiator concentration that maximizes the rate of polymerization and final monomer conversion.
Materials:
-
4-Acetoxy-4'-T-butylbenzophenone
-
Co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate - EDB)
-
Monomer/Oligomer formulation
-
UV Curing System (with controlled intensity and λ ~365 nm)
-
Real-Time FTIR (RT-FTIR) or Photo-DSC for monitoring conversion
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the photoinitiator in your monomer at a high concentration (e.g., 10 wt%).
-
Prepare a separate stock solution of the co-initiator in your monomer (e.g., 10 wt%).
-
-
Create Test Formulations:
-
Prepare a series of formulations by blending the stock solutions with pure monomer to achieve the target concentrations. Keep the co-initiator concentration fixed (e.g., 2 wt%) while varying the photoinitiator (0.5, 1, 2, 3, 4, 5 wt%).
-
Prepare a second series where the photoinitiator is fixed (at the optimum from the first series) and the co-initiator is varied (0.5, 1, 2, 3, 4, 5 wt%).
-
-
Monitor Polymerization:
-
For each formulation, place a small, consistent amount of the liquid between two KBr salt plates (for RT-FTIR) or in a DSC pan.
-
Expose the sample to the UV source at a fixed intensity and distance.
-
Use RT-FTIR to monitor the disappearance of the acrylate double bond peak (e.g., ~1635 cm⁻¹ or ~810 cm⁻¹) in real-time.[13] This allows you to calculate the percent conversion versus time.
-
Alternatively, use Photo-DSC to measure the heat flow, which is proportional to the rate of polymerization.
-
-
Analyze Data:
-
Plot the final double bond conversion (%) as a function of photoinitiator concentration.
-
Plot the maximum rate of polymerization as a function of photoinitiator concentration.
-
Repeat the plots for the co-initiator titration series.
-
The optimal concentrations will be those that provide the highest conversion and rate without showing a decrease (which would indicate an inner filter effect).
-
Self-Validation: The inclusion of a broad concentration range allows you to observe the expected trend: an initial increase in efficiency followed by a plateau or decrease at very high concentrations. This confirms the validity of the optimization process.
Caption: Mechanism of Type II photoinitiation.
References
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers (Basel). [Link]
-
Photo-crosslinkable comb-type copolymers bearing a benzophenone moiety for the enhanced swelling kinetics of hydrogels. Polymer Chemistry. [Link]
-
Microstructuring of Thermoresponsive Biofunctional Hydrogels by Multiphoton Photocrosslinking. Advanced Functional Materials. [Link]
-
Relationship of solvent to the photopolymerization process, properties, and structure in model dentin adhesives. Journal of Biomedical Materials Research Part A. [Link]
-
Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers (Basel). [Link]
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. ResearchGate. [Link]
-
Photocrosslinkable natural polymers in tissue engineering. Biomaterials Research. [Link]
-
Relationship of solvent to the photopolymerization process, properties, and structure in model dentin adhesives. PubMed. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. [Link]
-
New UV Synergist for Improved Photoinitiator Efficiency. PCI Magazine. [Link]
-
Brief description of hydrogen-capturing photoinitiators and their two main categories. Sun-Show. [Link]
-
The effect of solvent on postcuring in free radical photopolymerization. ResearchGate. [Link]
-
Effect of Solvent Polarity on the Photo-Induced Polymerization-Induced Self-Assembly of Poly(tert-butyl acrylate)-block-Polystyrene near Room Temperature. MDPI. [Link]
-
Types of Photoinitiators. Tintoll. [Link]
-
Effect of solvent on the free radical polymerization of N,N-dimethylacrylamide. ResearchGate. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. White Rose Research Online. [Link]
-
Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Publications. [Link]
-
Photochemical Reactions in Nanoparticle-Enhanced Drug Delivery Systems. EasyChair Preprint. [Link]
-
Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. MDPI. [Link]
-
Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. [Link]
-
Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene. ResearchGate. [Link]
-
A supramolecular polymeric photoinitiator with enhanced dispersion in photo-curing systems. Polymer Chemistry. [Link]
-
FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. core.ac.uk. [Link]
-
Chemical Properties of 4-Acetoxybenzophenone. Cheméo. [Link]
-
Photoinitiators for Medical Applications—The Latest Advances. Molecules. [Link]
-
Synthesis and photopolymerization properties of curable benzophenone derivative photoinitiator. ResearchGate. [Link]
-
Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI. [Link]
-
Synthesis and Application of New Benzophenone Photoinitiators. ResearchGate. [Link]
-
UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. [Link]
-
Chemical Properties of 4-tert-Butyl-benzophenone. Cheméo. [Link]
-
Fully optimized structure of 4‐4‐MPTB molecule. ResearchGate. [Link]
-
A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ChemRxiv. [Link]
-
The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. PMC. [Link]
-
The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. PubMed. [Link]
-
Photopolymerization induced by a benzophenone derivative photoinitiator. ResearchGate. [Link]
-
Guide - Low Yield Troubleshooting. PacBio. [Link]
Sources
- 1. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Types of Photoinitiators Supplier/Manufacturer | Tintoll [uvabsorber.com]
- 3. How Do Photoinitiators for UV Curing Work [qinmuchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 6. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longchangchemical.com [longchangchemical.com]
- 8. pcimag.com [pcimag.com]
- 9. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Solvent Polarity on the Photo-Induced Polymerization-Induced Self-Assembly of Poly(tert-butyl acrylate)-block-Polystyrene near Room Temperature [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Relationship of solvent to the photopolymerization process, properties, and structure in model dentin adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relationship of solvent to the photopolymerization process, properties, and structure in model dentin adhesives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
4-Acetoxy-4'-T-butylbenzophenone reaction side products
Technical Support Guide: 4-Acetoxy-4'-tert-butylbenzophenone Synthesis & Stability
Executive Summary & Chemical Context
Target Molecule: 4-Acetoxy-4'-tert-butylbenzophenone Primary Application: Photoinitiator intermediates, polymer cross-linking agents, and prodrug synthesis. Critical Reactivity: This molecule contains a benzophenone core (photoactive) and a phenolic ester (hydrolytically labile and prone to rearrangement).
Researchers typically encounter side products during two distinct phases:
-
Synthesis (Acetylation): Conversion of 4-hydroxy-4'-tert-butylbenzophenone to the ester.
-
Storage/Usage: Inadvertent degradation via hydrolysis or photo-induced rearrangement.
This guide addresses the isolation and prevention of these specific impurities.
Diagnostic Impurity Profiling
Use this table to match your analytical observations with the likely impurity.
| Symptom | Analytical Marker | Likely Impurity / Side Product | Root Cause |
| Broad IR Peak (3200-3500 cm⁻¹) | ¹H NMR: Broad singlet ~5.0–9.0 ppm (D₂O exchangeable). | 4-Hydroxy-4'-tert-butylbenzophenone (Starting Material) | Incomplete acetylation or post-synthesis hydrolysis due to moisture. |
| Yellow Discoloration | UV-Vis: Red-shift in absorption (>330 nm). | 3-Acetyl-4-hydroxy-4'-tert-butylbenzophenone (Fries Product) | Thermal or Lewis-acid catalyzed rearrangement (Ortho-Fries). |
| Extra TLC Spot (Lower R_f) | MS: M+ = Target + 2 (or dimer mass). | Benzopinacol Derivative | Photoreduction (exposure to UV light in isopropanol/ethanol). |
| Pungent Odor | ¹H NMR: Singlet ~2.0 ppm (distinct from ester methyl). | Acetic Acid | Residual byproduct; insufficient basic workup. |
| Melting Point Depression | DSC: Broad endotherm < target MP. | Mixed Crystal / Eutectic | Presence of ortho-isomer or unreacted phenol. |
Critical Troubleshooting (Q&A)
Q1: I see a persistent hydroxyl (-OH) stretch in my IR spectrum after workup. Is my reaction incomplete?
Diagnosis: Likely Hydrolysis during workup, not necessarily incomplete reaction. Technical Insight: Phenolic esters are susceptible to base-catalyzed hydrolysis. If you quenched your acetylation reaction (using Acetic Anhydride/Pyridine) with strong base (NaOH/KOH) and let it sit too long or heated it, you likely hydrolyzed the product back to the starting phenol. Corrective Action:
-
Protocol Adjustment: Quench with cold water or dilute HCl (pH 4-5) instead of strong base.
-
Purification: Wash the organic layer with cold saturated NaHCO₃ (mild base) to remove acetic acid without cleaving the ester.
Q2: My white product turned yellow after drying in the oven. What happened?
Diagnosis: Thermal Fries Rearrangement or Photo-degradation . Technical Insight: Benzophenone derivatives are photoactive. Heating a phenolic ester, especially if traces of Lewis acid (like AlCl₃ from a previous step) or mineral acid are present, can induce a Fries Rearrangement . The acetyl group migrates from the oxygen to the ortho-carbon, forming 3-acetyl-4-hydroxy-4'-tert-butylbenzophenone . This ortho-hydroxy ketone is often yellow due to intramolecular hydrogen bonding and extended conjugation. Corrective Action:
-
Drying: Dry under vacuum at room temperature or <40°C. Avoid high-temperature ovens.
-
Storage: Store in amber vials to prevent UV-induced Norrish reactions or photoreduction.
Q3: How do I separate the unreacted starting material (4-hydroxy) from the product?
Diagnosis: Difficulty in purification. Technical Insight: Both compounds are aromatic ketones, but the starting material is a phenol (pKa ~8-10), while the product is neutral. Protocol:
-
Dissolve the crude mixture in Ethyl Acetate or DCM.
-
Extract 3x with 0.5 M NaOH (cold). The phenol will deprotonate and move to the aqueous layer as the phenoxide salt.
-
The organic layer retains the neutral 4-acetoxy-4'-tert-butylbenzophenone .
-
Note: Perform this extraction quickly and with cold solutions to prevent ester hydrolysis (see Q1).
Reaction Pathways & Mechanisms
The following diagram illustrates the synthesis pathway and the critical divergence points where side products are formed.
Caption: Figure 1. Synthesis and degradation pathways. Yellow/Red nodes indicate common impurity traps.
Optimized Synthesis Protocol
To minimize the side products described above, follow this validated protocol.
Objective: Synthesis of 4-Acetoxy-4'-tert-butylbenzophenone via Acetylation.
Reagents:
-
4-Hydroxy-4'-tert-butylbenzophenone (1.0 equiv)
-
Acetic Anhydride (1.2 equiv)
-
Pyridine (1.5 equiv) or Triethylamine (1.5 equiv)
-
DMAP (0.05 equiv - Catalyst)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Dissolution: In a flame-dried flask, dissolve 4-hydroxy-4'-tert-butylbenzophenone in DCM under nitrogen atmosphere.
-
Addition: Add Pyridine and DMAP. Cool to 0°C (Ice bath). Cooling prevents thermal side reactions.
-
Acetylation: Dropwise add Acetic Anhydride. Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Target R_f will be higher than SM).
-
Quench (Critical Step):
-
Add ice-cold water to the reaction mixture. Stir vigorously for 15 mins to hydrolyze excess acetic anhydride.
-
Do NOT use hot water or strong base immediately.
-
-
Workup:
-
Wash organic layer with 1M HCl (to remove Pyridine).
-
Wash with Cold Saturated NaHCO₃ (to remove Acetic Acid).
-
Wash with Brine, dry over MgSO₄, and concentrate in vacuo at <40°C.
-
-
Purification: Recrystallize from Ethanol/Hexane or Ethanol/Water. Avoid prolonged boiling in ethanol to prevent transesterification.
References
-
Fries Rearrangement Mechanisms
-
Martin, R. (2011). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.
-
-
Benzophenone Photochemistry
-
Allen, N. S., et al. (1990). "Photochemistry and photopolymerization activity of novel 4-substituted benzophenones." Journal of Photochemistry and Photobiology A: Chemistry.
-
- Acetylation of Phenols (Standard Protocols): Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General reference for phenolic ester synthesis).
-
Stability of Phenolic Esters
-
BenchChem Technical Support. "Fries Rearrangement for Acetophenone Synthesis: Troubleshooting."
-
Technical Support Center: 4-Acetoxy-4'-T-butylbenzophenone
Welcome to the technical support resource for 4-Acetoxy-4'-T-butylbenzophenone. This guide is designed for researchers, chemists, and formulation scientists to understand, predict, and analyze the degradation pathways of this compound. The information is presented in a practical, question-and-answer format to directly address common issues encountered during research and development.
Frequently Asked Questions (FAQs) on Core Degradation Mechanisms
This section addresses fundamental questions about the chemical stability and primary degradation routes of 4-Acetoxy-4'-T-butylbenzophenone.
Q1: What are the primary degradation pathways for 4-Acetoxy-4'-T-butylbenzophenone?
A1: 4-Acetoxy-4'-T-butylbenzophenone is susceptible to two primary, independent degradation pathways:
-
Hydrolysis: This is a chemical transformation where water cleaves the ester linkage of the acetoxy group.[1] This pathway is highly dependent on pH and temperature. It is often the most common degradation route observed in aqueous solutions or formulations.
-
Photodegradation: This pathway occurs upon exposure to light, particularly ultraviolet (UV) radiation. The benzophenone core is a well-known chromophore that absorbs UV light, leading to its chemical breakdown.[2][3] This process can be complex, involving both direct absorption of light and reactions with light-induced reactive species.[4]
These two pathways can occur simultaneously, leading to a complex mixture of degradants if the compound is exposed to both aqueous environments and light.
Q2: What is the main product formed during hydrolytic degradation?
A2: The hydrolysis of the acetoxy (ester) group is a straightforward reaction that yields two products: 4-Hydroxy-4'-T-butylbenzophenone and acetic acid. The general mechanism for ester hydrolysis is well-established and is a critical consideration for any drug or chemical substance containing this functional group.[5] This reaction is catalyzed by both acid and base, meaning degradation will be accelerated at low and high pH values.
The diagram below illustrates this primary hydrolytic pathway.
Caption: Primary hydrolytic degradation pathway.
Q3: What types of products are expected from photodegradation?
A3: Photodegradation of the benzophenone core is a more complex process than hydrolysis and can generate a variety of byproducts. Benzophenones are known to undergo indirect photolysis through reactions with reactive intermediates like hydroxyl radicals (•OH).[3][4][6] These radicals can attack the aromatic rings, leading to the formation of various hydroxylated derivatives .
Furthermore, benzophenones can act as "self-sensitizers," where an excited molecule reacts with oxygen to produce singlet oxygen or other reactive oxygen species, which in turn can degrade another parent molecule.[4][6] This can lead to a cascade of reactions and multiple minor degradants. In some cases, prolonged irradiation can even cause the cleavage of the benzene rings.[7][8]
The overall photodegradation process is summarized below.
Caption: Generalized photodegradation pathways.
Troubleshooting Guide for Experimental Analysis
This section provides solutions to common problems encountered during the analysis of 4-Acetoxy-4'-T-butylbenzophenone stability.
Q: During my HPLC analysis of a sample stored in an aqueous buffer, a new, more polar peak is growing over time. What is it?
A: This observation is highly characteristic of ester hydrolysis . The primary degradant, 4-Hydroxy-4'-T-butylbenzophenone, is more polar than the parent compound because the hydroxyl group is more polar than the acetoxy group. This causes it to elute earlier on a standard reverse-phase HPLC column (e.g., C18).
Troubleshooting Steps:
-
Confirm Identity with Mass Spectrometry (MS): Analyze the sample using LC-MS. The new peak should have a mass corresponding to the loss of an acetyl group (C₂H₂O, 42.01 Da) from the parent molecule.
-
Check pH: Review the pH of your buffer. Hydrolysis is significantly faster at pH values below 4 and above 8.[1] If possible, adjust the buffer to a more neutral pH (6-7.5) to improve stability.
-
Temperature Control: Ensure samples are stored at reduced temperatures (e.g., 2-8°C or frozen) to slow the hydrolysis rate.
Q: My sample was accidentally left on the bench under laboratory light, and now the HPLC chromatogram shows multiple small, poorly resolved peaks. What happened?
A: This is a classic sign of photodegradation . Unlike hydrolysis which typically yields one major product, photolytic stress generates a complex mixture of isomers and byproducts.[4] The formation of multiple hydroxylated species on the aromatic rings results in several compounds with very similar polarities, making them difficult to separate chromatographically.
Troubleshooting Steps:
-
Protect from Light: Always prepare, handle, and store samples and stock solutions in amber vials or containers wrapped in aluminum foil.
-
Use a Photodiode Array (PDA) Detector: If available, a PDA detector can be helpful. The UV spectra of the small peaks may show a shift compared to the parent compound but should retain the characteristic benzophenone absorbance profile, helping to confirm they are related degradants.
-
Simplify the Matrix: If trying to identify specific photo-degradants, it is best to conduct a controlled "forced degradation" study where the compound is intentionally exposed to a high-intensity UV lamp for a short period. This will generate higher levels of the primary degradants, making them easier to identify.
Q: How do I design a robust forced degradation study for this compound?
A: A forced degradation (or stress testing) study is essential to understand a molecule's intrinsic stability. A well-designed study should test for hydrolysis, oxidation, and photolysis independently.
The workflow below provides a logical approach for troubleshooting unexpected analytical results.
Sources
- 1. fachoekotoxikologie.de [fachoekotoxikologie.de]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing 4-Acetoxy-4'-t-butylbenzophenone in Solution
Welcome to the technical support guide for 4-Acetoxy-4'-t-butylbenzophenone. This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior to empower you to design robust, reliable, and repeatable experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of 4-Acetoxy-4'-t-butylbenzophenone.
Q1: What are the primary chemical liabilities of 4-Acetoxy-4'-t-butylbenzophenone in solution?
A: The molecule has two primary points of instability:
-
The Acetoxy (Ester) Group: This group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, which cleaves the ester bond to yield 4-Hydroxy-4'-t-butylbenzophenone and acetic acid. Alkaline hydrolysis is typically much faster than acid-catalyzed hydrolysis.[1][2]
-
The Benzophenone Core: The benzophenone structure is inherently photosensitive.[3][4] Upon exposure to ultraviolet (UV) light, it can become excited and undergo various photochemical reactions, leading to the formation of complex degradation products or participation in photosensitizing reactions.[5][6]
Q2: What is the best general-purpose solvent for preparing a stock solution?
A: For maximum stability, an aprotic organic solvent is recommended.
-
Primary Recommendation: Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO).
-
Rationale: These solvents are aprotic and will not participate in hydrolysis. Acetonitrile is often preferred for applications involving HPLC analysis due to its UV transparency and compatibility with common mobile phases.[7] DMSO is an excellent solubilizing agent but can be problematic for some cell-based assays and is harder to remove.
-
Caution: Avoid using protic solvents like methanol or ethanol for long-term storage, as they can slowly participate in transesterification or hydrolysis, especially if water is present.
Q3: What are the ideal storage conditions for solutions of 4-Acetoxy-4'-t-butylbenzophenone?
A: To minimize degradation, solutions should be stored with the following considerations:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Slows down the rate of all chemical reactions, including hydrolysis.[7] |
| Light | Amber glass vials or wrapped in aluminum foil | Prevents exposure to UV and ambient light, mitigating photodegradation. Benzophenone derivatives are known to degrade under light.[3][6] |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay | Minimizes oxidation, which can be a secondary degradation pathway for many organic molecules. |
| pH (for aqueous) | pH 5.0 - 6.5 | Minimizes both acid- and base-catalyzed hydrolysis of the ester group.[1] |
Q4: I see a gradual loss of my compound over a few days, even when stored in the dark. What could be the cause?
A: If photodegradation is ruled out, the most likely cause is hydrolysis due to residual water or pH instability in your solvent or solution. Even "anhydrous" organic solvents can absorb atmospheric moisture. If working in an aqueous buffer, the pH may have shifted, or the buffer components may be interacting with the compound. A secondary, though less common, cause could be slow oxidation.
Part 2: Troubleshooting Guide: Diagnosing & Solving Instability
This guide provides a systematic approach to identifying and resolving specific stability issues.
Issue 1: Rapid Loss of Parent Compound with Appearance of a Single Major Degradant
-
Symptoms: In your analytical chromatogram (e.g., HPLC-UV), the peak area for 4-Acetoxy-4'-t-butylbenzophenone decreases significantly, while a new, more polar (earlier eluting) peak appears and grows over time.
-
Primary Suspect: Hydrolysis. The primary degradation product is 4-Hydroxy-4'-t-butylbenzophenone.
-
Prepare Stock Solution: Dissolve 4-Acetoxy-4'-t-butylbenzophenone in HPLC-grade acetonitrile to a high concentration (e.g., 10 mg/mL). This aprotic stock will be stable for extended periods at -20°C.
Prepare Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.5 using acetic acid. Filter through a 0.22 µm membrane.
Prepare Working Solution: Just before your experiment, perform a serial dilution of the acetonitrile stock solution into the pH 5.5 acetate buffer to achieve your final desired concentration.
Verification: Analyze the freshly prepared solution by HPLC as a t=0 time point. Re-analyze after your experiment's duration to confirm stability under these conditions.
Issue 2: Appearance of Multiple Small Peaks or Solution Turning Yellow
-
Symptoms: Your solution develops a yellow tint upon exposure to lab lighting. HPLC analysis shows a "messy" baseline or the appearance of multiple, often poorly resolved, new peaks.
-
Primary Suspect: Photodegradation. Benzophenones absorb UV light and can undergo complex photochemical reactions.[3][5]
Part 3: Key Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This method can be used to separate the parent compound from its primary hydrolytic degradant.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 285 nm
-
Expected Elution: 4-Hydroxy-4'-t-butylbenzophenone will elute earlier than the parent 4-Acetoxy-4'-t-butylbenzophenone due to its increased polarity.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding potential degradation pathways and confirming that your analytical method is "stability-indicating".[8][9][10] The goal is to achieve 5-20% degradation of the active ingredient.[8][11]
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2-8 hours | To identify acid-labile products.[11] |
| Base Hydrolysis | 0.1 M NaOH at room temp for 1-4 hours | To identify base-labile products (expected to be rapid).[11] |
| Oxidation | 3% H₂O₂ at room temp for 24 hours | To identify oxidative degradation products. |
| Photolytic | Expose solution to UV light (e.g., ICH option 1 or 2) | To identify photodegradants.[3][6] |
| Thermal | Heat solution at 70°C for 48 hours | To assess thermal stability. |
Procedure:
-
Prepare separate solutions of the compound (e.g., at 100 µg/mL) under each condition listed above. Include a control sample stored under normal conditions.
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to the same concentration.
-
Analyze by the stability-indicating HPLC method (Protocol 1) and compare the chromatograms.
Part 4: Degradation Pathway Visualization
The following diagram illustrates the primary degradation pathways discussed in this guide.
References
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
- WO2020131338A1 - Benzophenone derivatives used as photoinitoators in coating compositions - Google Patents. (n.d.). Google Patents.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 19, 2026, from [Link]
-
Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. - ResearchGate. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved February 19, 2026, from [Link]
-
Photosensitizing properties of compounds related to benzophenone - Technische Universität München. (n.d.). Technische Universität München. Retrieved February 19, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - CORE. (2013, September 17). CORE. Retrieved February 19, 2026, from [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). LinkedIn. Retrieved February 19, 2026, from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15). SciSpace. Retrieved February 19, 2026, from [Link]
-
Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water - PeerJ. (2020, July 6). PeerJ. Retrieved February 19, 2026, from [Link]
-
Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process - PubMed. (2024, January 2). PubMed. Retrieved February 19, 2026, from [Link]
-
Rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone and related derivatives from paperboard food packaging - PubMed. (2010, October 15). PubMed. Retrieved February 19, 2026, from [Link]
-
Benzoate Degradation Pathway - Eawag-BBD. (n.d.). Eawag-BBD. Retrieved February 19, 2026, from [Link]
-
Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives. (2015, July 20). ResearchGate. Retrieved February 19, 2026, from [Link]
-
4-Hydroxyacetophenone Degradation Pathway - Eawag-BBD. (2001, June 26). Eawag-BBD. Retrieved February 19, 2026, from [Link]
-
High throughput quantitative analysis of four commonly encountered drug metabolites in synthetic urine via biocompatible-solid p - OpenBU. (n.d.). OpenBU. Retrieved February 19, 2026, from [Link]
-
Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Advances in Quantitative Analytical Methods for Solid Drugs - MDPI. (2024, December 30). MDPI. Retrieved February 19, 2026, from [Link]
-
Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Retrieved February 19, 2026, from [Link]
-
The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase. (2004, February 15). PubMed. Retrieved February 19, 2026, from [Link]
-
Chemical Properties of 4-Acetoxybenzophenone (CAS 13031-44-2) - Cheméo. (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]
-
Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives - MDPI. (2024, October 16). MDPI. Retrieved February 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The stability of 2-acetoxy-4-trifluoromethylbenzoic acid (Triflusal) in micellar pseudophase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. longchangchemical.com [longchangchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. scispace.com [scispace.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Acetoxy-4'-T-butylbenzophenone
Welcome to the technical support guide for 4-Acetoxy-4'-T-butylbenzophenone. This document provides in-depth troubleshooting advice and practical solutions for researchers, chemists, and formulation scientists encountering solubility issues with this compound. Our goal is to equip you with the foundational knowledge and systematic approaches required to overcome these common yet critical experimental hurdles.
Understanding the Molecule: Why Solubility Can Be a Challenge
4-Acetoxy-4'-T-butylbenzophenone possesses a molecular structure with distinct regions of varying polarity, which is the primary source of its challenging solubility profile. The bulky, nonpolar tert-butyl group and the large, aromatic benzophenone core dominate the molecule's character, rendering it highly hydrophobic. The acetoxy group introduces a degree of polarity, but its influence is often insufficient to grant significant solubility in polar solvents like water or lower-chain alcohols.
Therefore, solubility issues typically arise from a mismatch between the solute's predominantly nonpolar nature and the selected solvent system. The "like dissolves like" principle is paramount here; successful solubilization requires a solvent that can effectively surround and stabilize the nonpolar regions of the molecule.[1]
Molecular Structure and Polarity Influence
Caption: Key molecular regions influencing solubility.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving 4-Acetoxy-4'-T-butylbenzophenone?
Based on its chemical structure, the best starting points are nonpolar to moderately polar aprotic organic solvents. Benzophenone itself, a related structure, is soluble in acetone, benzene, methanol, and ethyl acetate but insoluble in water. For 4-Acetoxy-4'-T-butylbenzophenone, consider the following:
-
High Solubility: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene, Acetone.
-
Moderate Solubility: Ethyl Acetate, Methyl Ethyl Ketone (MEK).
-
Low to Insoluble: Water, Methanol, Ethanol, Hexanes.
Q2: I'm seeing a precipitate form after my compound initially dissolves. What is happening?
This phenomenon is likely due to supersaturation followed by crystallization or precipitation. It often occurs when a solution is heated to facilitate dissolution and then cooled, or when a solvent evaporates, increasing the compound's concentration beyond its saturation point at that temperature. To resolve this, you can either gently reheat the solution if your experiment allows, or add a small amount of a stronger co-solvent to increase the overall solvating power of the system.
Q3: Can I use heat to increase the solubility?
Yes, for many compounds, solubility increases with temperature.[2] Heating can be an effective method to dissolve 4-Acetoxy-4'-T-butylbenzophenone, particularly when preparing a concentrated stock solution. However, exercise caution:
-
Thermal Stability: Ensure the compound and your solvent are stable at the elevated temperature. Avoid excessive heating to prevent potential degradation.
-
Precipitation on Cooling: Be aware that the compound may precipitate out of solution as it cools to room temperature. If a stable room-temperature solution is required, heating may not be the final solution.
Q4: My application requires a solvent mixture. How do I choose a co-solvent?
Co-solvency is a powerful technique to fine-tune the polarity of your solvent system to match the solute.[3] The goal is to blend a primary solvent (in which the drug is poorly soluble) with a miscible co-solvent (in which the drug is highly soluble). For this compound, if you need to incorporate it into a more polar medium, a good strategy is to first dissolve it in a minimal amount of a strong, water-miscible solvent like THF or acetone, and then slowly add this solution to the more polar solvent with vigorous stirring. This technique, known as solvent blending, helps avoid localized high concentrations that can lead to immediate precipitation.
In-Depth Troubleshooting Guides
Guide 1: Systematic Workflow for Solvent Selection
When facing solubility issues, a systematic approach is more effective than random trial and error. This workflow guides you from initial solvent screening to an optimized binary co-solvent system.
Caption: Systematic workflow for solvent and co-solvent selection.
Experimental Protocol: Systematic Solvent Selection
-
Preparation: Weigh out several identical, small amounts (e.g., 5 mg) of 4-Acetoxy-4'-T-butylbenzophenone into separate glass vials.
-
Single Solvent Screening: a. To the first vial, add a candidate solvent (e.g., THF) dropwise, vortexing between additions, until the solid is fully dissolved. b. Record the volume of solvent required. c. Repeat for other candidate solvents (e.g., Acetone, Toluene, Ethyl Acetate).
-
Analysis: Calculate the approximate solubility in mg/mL for each solvent. The solvent that dissolves the compound in the smallest volume is the most effective.
-
Co-Solvent Development (if needed): a. If no single solvent is ideal, take the best-performing solvent from Step 3 (the "strong" solvent). b. Prepare several predefined mixtures (e.g., 9:1, 4:1, 1:1) of the strong solvent with a miscible, but weaker or more application-compatible, co-solvent. c. Repeat the solubility test (Step 2) in these mixtures.
Guide 2: Leveraging Physical Methods to Enhance Solubility
When solvent selection alone is insufficient, physical manipulation can significantly improve dissolution kinetics and solubility.
Particle Size Reduction
Causality: The solubility of a drug is often intrinsically linked to its particle size.[1] By reducing the particle size, you dramatically increase the surface-area-to-volume ratio. This increased surface area allows for greater interaction between the solute and solvent, which can lead to a faster dissolution rate and potentially higher kinetic solubility.[1]
Protocol: Lab-Scale Micronization
-
Place a small amount of the compound in an agate mortar.
-
Gently grind the solid with the pestle for 2-3 minutes. The goal is to break down larger crystals into a fine, uniform powder.
-
Use this micronized powder for your dissolution experiments. You should observe a noticeably faster rate of dissolution.
Use of Surfactants
Causality: Surfactants are amphiphilic molecules that can solubilize nonpolar compounds in aqueous or polar media by forming micelles.[1] The hydrophobic tails of the surfactant molecules create a nonpolar microenvironment in the core of the micelle, which can encapsulate the 4-Acetoxy-4'-T-butylbenzophenone molecule, while the hydrophilic heads interact with the bulk polar solvent.[1]
Application Example: For cell-based assays or aqueous formulations, a non-ionic surfactant like Tween® 80 or Triton™ X-100 can be used.
-
Prepare your aqueous buffer or media containing the desired concentration of the surfactant (e.g., 0.1% v/v).
-
Separately, dissolve the 4-Acetoxy-4'-T-butylbenzophenone in a minimal volume of a water-miscible organic solvent (e.g., DMSO or ethanol).
-
Add the concentrated drug solution dropwise to the vigorously stirring surfactant-containing buffer. The micelles will help disperse and stabilize the compound, preventing precipitation.
Quantitative Data Summary
The following table provides a qualitative summary of expected solubility based on the principles of "like dissolves like" and data from related benzophenone structures.[2] Exact quantitative data for 4-Acetoxy-4'-T-butylbenzophenone is not widely published; therefore, empirical testing via the protocol above is highly recommended.
| Solvent Category | Example Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Hexane | Moderate to Good | Matches the nonpolar character of the t-butyl and benzophenone core. |
| Polar Aprotic | THF, Acetone, DCM, Ethyl Acetate | Very Good to Excellent | Offers a balance of polarity to interact with the acetoxy group while having enough nonpolar character to solvate the rest of the molecule. |
| Polar Protic | Ethanol, Methanol | Low to Poor | The hydrogen-bonding network of these solvents cannot effectively solvate the large, nonpolar regions of the molecule. |
| Aqueous | Water, Buffers | Insoluble | The molecule is predominantly hydrophobic and cannot overcome the strong intermolecular forces of water.[4] |
References
- Benzophenone - Solubility of Things.
- Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- How will you increase the solubility of organic compounds in water? Quora.
- BENZOPHENONE 1. Ataman Kimya.
- Methods to boost solubility. IJSDR.
- Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. ResearchGate.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
Sources
4-Acetoxy-4'-T-butylbenzophenone reaction condition optimization
To: Technical Support Center / Application Science Division From: Senior Application Scientist Subject: Technical Guide: Reaction Condition Optimization for 4-Acetoxy-4'-tert-butylbenzophenone
Executive Summary
This guide addresses the synthesis and optimization of 4-Acetoxy-4'-tert-butylbenzophenone (CAS: 890099-70-4). This molecule is a critical intermediate, often utilized in the development of photoinitiators and UV-blocking pharmaceutical agents.
Users typically encounter low yields or high impurity profiles due to the chemical conflict between the Friedel-Crafts acylation conditions and the stability of the acetoxy (ester) moiety . The Lewis acid catalyst (
This guide outlines two pathways:
-
Direct Acylation (Path A): High-risk/high-reward; requires precise stoichiometry.
-
Stepwise Synthesis (Path B): The recommended industry standard for high purity.
Part 1: Reaction Pathways & Logic
The following diagram illustrates the two primary synthetic routes and the critical decision points for optimization.
Figure 1: Comparison of Direct Acylation (Path A) vs. Stepwise Synthesis (Path B). Path A requires strict stoichiometric control to prevent ester cleavage.
Part 2: Troubleshooting & Optimization (Q&A)
Q1: I am using Path A (Direct Acylation), but I see a significant amount of the phenol byproduct (4-Hydroxy-4'-tert-butylbenzophenone). Why?
Diagnosis: Lewis Acid-Induced Deacetylation.
Aluminum chloride (
-
The carbonyl oxygen of the product (benzophenone).
-
The carbonyl oxygen of the acetoxy ester.
If you use standard stoichiometry (1.0–1.2 equiv), the catalyst is consumed by the ester group, stalling the reaction or forcing the complex to scavenge chloride, leading to hydrolysis of the ester.
Optimization:
-
Stoichiometry: You must use
2.5 equivalents of .-
1.0 eq for the acyl chloride activation.
-
1.0 eq to complex the product ketone.
-
0.5+ eq to complex the ester carbonyl without cleaving it.
-
-
Temperature: Maintain the reaction at 0–5°C during addition. Do not reflux aggressively. The ester bond is labile at high temperatures in the presence of Lewis acids.
Q2: Why is the yield low even with excess catalyst?
Diagnosis: Moisture Contamination or Transalkylation. The tert-butyl group is an activating group, but it is also prone to transalkylation (falling off or moving to another ring) under strong Lewis acid conditions, especially if the reaction runs too long or too hot.
Optimization:
-
Solvent Choice: Switch from Carbon Disulfide (
) or Nitrobenzene to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . DCM allows for lower temperature control. -
Reaction Time: Monitor by TLC/HPLC. Stop the reaction immediately upon consumption of the starting material (usually 2–4 hours). Extended stirring promotes de-alkylation.
-
Reagent Quality: Ensure 4-acetoxybenzoyl chloride is free of 4-acetoxybenzoic acid (hydrolysis product). Thionyl chloride treatment prior to use is recommended if the reagent is old.
Q3: Can I avoid the ester cleavage issue entirely?
Diagnosis: Route Selection. Yes. If purity is paramount (e.g., for pharmaceutical use), Path B (Stepwise) is superior.
Optimization:
-
Perform Friedel-Crafts with 4-methoxybenzoyl chloride (stable to
). -
Demethylate using
(DCM, -78°C to RT) or Pyridine·HCl (200°C melt). -
Acetylate the resulting phenol using Acetic Anhydride/Pyridine. Note: While longer, this route guarantees the integrity of the acetoxy group and simplifies purification.
Part 3: Optimized Experimental Protocols
Method A: Direct Friedel-Crafts Acylation (High Throughput)
Best for: Rapid synthesis when 5-10% hydroxy-impurity is acceptable or separable.
Reagents:
-
4-tert-Butylbenzene (10 mmol, 1.34 g)
-
4-Acetoxybenzoyl chloride (10 mmol, 1.98 g)
-
Aluminum Chloride, Anhydrous (25 mmol, 3.33 g) [CRITICAL EXCESS]
-
Dichloromethane (DCM) (Dry, 30 mL)
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Flush with Nitrogen/Argon.
-
Catalyst Suspension: Add
and 15 mL DCM. Cool to 0°C in an ice bath. -
Electrophile Formation: Dissolve 4-acetoxybenzoyl chloride in 5 mL DCM. Add dropwise to the
suspension over 15 minutes. The solution should turn yellow/orange (acylium ion formation). -
Addition: Dissolve 4-tert-butylbenzene in 10 mL DCM. Add dropwise to the mixture at 0°C.
-
Note: Keep internal temp < 5°C to prevent tert-butyl migration.
-
-
Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 3 hours.
-
QC Check: Aliquot into MeOH/Water. If TLC shows unreacted acid chloride, do not heat. Add 0.2 eq more
.
-
-
Quench: Pour mixture slowly into a beaker containing 200g Crushed Ice + 10 mL Conc. HCl . Stir vigorously for 30 mins to break the Aluminum complex.
-
Workup: Extract with DCM (3 x 30 mL). Wash organic layer with water, Sat.
(to remove acid), and Brine. Dry over .[1][3] -
Purification: Recrystallize from Ethanol/Hexane.
Method B: Acetylation of 4-Hydroxy Intermediate (High Purity)
Best for: Pharmaceutical grade requirements.
Reagents:
-
4-Hydroxy-4'-tert-butylbenzophenone (10 mmol)
-
Acetic Anhydride (12 mmol)
-
Pyridine (15 mmol) or Triethylamine/DMAP (cat.)
-
DCM (20 mL)
Procedure:
-
Dissolve the hydroxybenzophenone in DCM.
-
Add Pyridine (base) and DMAP (catalyst).
-
Add Acetic Anhydride dropwise at 0°C.
-
Stir at RT for 1 hour.
-
Wash with 1M HCl (to remove pyridine), then
. -
Evaporate solvent. Quantitative yield is typical.
Part 4: Data & Specifications
| Parameter | Direct Route (Path A) | Stepwise Route (Path B) |
| Overall Yield | 50 - 65% | 75 - 85% (Cumulative) |
| Major Impurity | 4-Hydroxy-4'-t-butylbenzophenone | None (if washed properly) |
| Reaction Time | 4 Hours | 2 Days (3 Steps) |
| Atom Economy | High | Lower |
| Scalability | Difficult (Exotherm/Mixing) | Excellent |
References
-
Friedel-Crafts Acyl
-
Acylation of Activated Arom
- General Benzophenone Synthesis (Patent Grounding)
- Handling of 4-Acetoxybenzoyl Chloride Title: 4-Acetoxybenzoyl chloride: Properties and Reactivity Source: BenchChem
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone - 843 Words | Bartleby [bartleby.com]
- 4. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chemijournal.com [chemijournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d.docksci.com [d.docksci.com]
Technical Support Center: Overcoming Polymerization Inhibition by 4-Acetoxy-4'-tert-butylbenzophenone
The following technical support guide is designed for researchers and formulation scientists encountering polymerization inhibition when using 4-Acetoxy-4'-tert-butylbenzophenone (henceforth referred to as 4-Ac-BP ).
This guide addresses the critical issue where 4-Ac-BP, often used as a photo-labile probe, drug candidate, or functional monomer precursor, unexpectedly acts as a polymerization retarder or inhibitor in UV-curable systems (e.g., hydrogels, methacrylates).
Product: 4-Acetoxy-4'-tert-butylbenzophenone (CAS: 890099-70-4 / Analogues) Application: UV-Curing, Drug Encapsulation, Photo-affinity Labeling Document ID: TS-BP-4AC-001 Status: Active
Diagnostic Triage: Is 4-Ac-BP the Culprit?
Before altering your formulation, confirm that the inhibition is directly caused by the specific chemical properties of 4-Ac-BP rather than environmental factors.
Symptom Checklist:
Quick Verification Test (The "Spike" Method): Prepare three vials of your base monomer solution (e.g., PEGDA + Photoinitiator):
-
Control: Base solution only.
-
Test A (Low Load): Base solution + 0.1% w/v 4-Ac-BP.
-
Test B (High Load): Base solution + 1.0% w/v 4-Ac-BP.
Expose all to UV simultaneously. If Control cures but Test A/B do not (or cure significantly slower), 4-Ac-BP is acting as an inhibitor.
Root Cause Analysis: The "Trojan Horse" Mechanism
The inhibition by 4-Acetoxy-4'-tert-butylbenzophenone is typically driven by two distinct mechanisms. Understanding which one is active is crucial for the solution.
Mechanism A: The Hydrolysis Trap (Chemical Inhibition)
The acetoxy group (-O-CO-CH3) is a protecting group. In its intact form, 4-Ac-BP is a weak retarder. However, if the acetoxy group hydrolyzes, it releases 4-Hydroxy-4'-tert-butylbenzophenone , a phenol.
-
Why it matters: Phenols are potent radical scavengers (antioxidants). They donate a hydrogen atom to the growing polymer chain, terminating it immediately (forming a stable phenoxy radical).
-
Trigger: Presence of water, basic pH (>7.5), or nucleophilic impurities (amines) in the prepolymer solution.
Mechanism B: The Inner Filter Effect (Optical Inhibition)
The benzophenone core has a high molar extinction coefficient in the UV range (250–340 nm).
-
Why it matters: If your photoinitiator (e.g., Irgacure 2959) absorbs in the same region, 4-Ac-BP competes for the photons. It acts as a "sunscreen" for your initiator, preventing radical generation.
-
Trigger: High concentration of 4-Ac-BP (>0.5 mM) and spectral overlap with the initiator.
Mechanism Visualization
The following diagram illustrates the pathway from stable additive to polymerization killer.
Figure 1: Dual-mode inhibition pathway showing chemical scavenging (red path) and optical screening (yellow path).
Troubleshooting Protocols
Protocol A: Preventing Deacetylation (Chemical Stabilization)
Use this if you observe pH sensitivity or are using aqueous buffers.
Objective: Maintain the acetoxy protection to prevent phenol formation.
-
Acidify the Pre-polymer Solution:
-
Phenol formation is accelerated in basic conditions. Adjust your formulation pH to 5.0 – 6.0 using dilute HCl or Acetic Acid.
-
Note: Avoid amine-based buffers (Tris, Glycine) as they can catalyze ester hydrolysis. Use Phosphate (PBS) or Citrate buffers.
-
-
Anhydrous Processing (If applicable):
-
If the final application allows, dissolve 4-Ac-BP in an anhydrous organic solvent (DMSO, DMF) immediately prior to mixing with the aqueous polymer solution. Minimize the "wet" time before UV curing.
-
-
Use Fresh Stock:
-
Do not store 4-Ac-BP in solution for >24 hours. Prepare fresh aliquots to minimize spontaneous hydrolysis.
-
Protocol B: Overcoming the Inner Filter Effect (Optical Correction)
Use this if your solution is chemically stable (acidic/neutral) but still won't cure.
Objective: Decouple the absorption of the initiator from the absorption of 4-Ac-BP.
-
Red-Shift the Initiator:
-
4-Ac-BP absorbs strongly in UV-B/C. Switch to a photoinitiator that absorbs in the visible light range (>400 nm) where 4-Ac-BP is transparent.
-
Recommended Initiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP ).
-
Wavelength: Cure at 405 nm (Blue light).
-
-
Increase Initiator Concentration:
-
If you must use UV (365 nm), calculate the Molar Extinction Ratio . You typically need to increase the photoinitiator concentration by 2-3x to compensate for the photons absorbed by 4-Ac-BP.
-
Data Summary: Initiator Compatibility Table
| Initiator | Excitation | Compatibility with 4-Ac-BP | Reason |
| Irgacure 2959 | 365 nm | Low | Strong spectral overlap. High inhibition risk. |
| LAP | 405 nm | High | 4-Ac-BP is transparent at 405 nm. No screening. |
| Eosin Y | 510 nm | High | Complete spectral separation. |
| AIBN | Thermal | Medium | Avoids optical issues, but phenolic scavenging still applies. |
Frequently Asked Questions (FAQ)
Q1: Can I use 4-Ac-BP as the photoinitiator itself? A: Yes, but it is inefficient. Benzophenone derivatives are Type II initiators, requiring a co-initiator (hydrogen donor) like a tertiary amine. Without an amine, 4-Ac-BP will not initiate polymerization effectively, appearing to "inhibit" the reaction. If you intend to use it as an initiator, add Triethanolamine (TEA) or N-methyldiethanolamine (MDEA) at equimolar ratios.
Q2: My formulation turns yellow after adding 4-Ac-BP. Is this normal? A: No. A yellow shift often indicates the formation of phenolate ions or quinone methides, signaling that hydrolysis or oxidation has occurred. Discard the solution, check the pH (it is likely too basic), and prepare a fresh batch in a slightly acidic buffer.
Q3: I am encapsulating 4-Ac-BP as a drug. How do I calculate the maximum loading? A: You must determine the Critical Inhibitor Concentration (CIC) .
-
Prepare a series of polymer solutions with increasing [4-Ac-BP] (e.g., 0.1, 0.5, 1.0, 5.0 mM).
-
Measure the Gelation Time for each.
-
Plot Gelation Time vs. Concentration. The point where gelation time increases exponentially is your CIC. Operate at 50% of this value for reproducible manufacturing.
References
-
Rieke Metals. 4-Acetoxy-4'-t-butylbenzophenone Safety Data Sheet. Retrieved from [Link]
- Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. (Foundational mechanism of benzophenone reactivity and quenching).
-
Zhang, S., et al. (2016). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors.[1][2] Organic & Biomolecular Chemistry. (Context for biological inhibition properties).
Sources
Enhancing the photostability of 4-Acetoxy-4'-T-butylbenzophenone
Technical Support Center: Photostability Protocols for 4-Acetoxy-4'-tert-butylbenzophenone
Executive Summary
You are likely working with 4-Acetoxy-4'-tert-butylbenzophenone (4-A-4'-TBB) as either a latent UV absorber precursor or a specialized photoinitiator. Users frequently report "spontaneous" yellowing or loss of activity.
The Core Issue: This molecule is chemically designed to be photolabile. It undergoes the Photo-Fries Rearrangement upon UV exposure, converting the ester (colorless) into a hydroxybenzophenone (yellow UV absorber). While this is useful for in situ stabilizer generation, it represents a degradation pathway during storage or processing.
This guide provides the protocols to inhibit this rearrangement and prevent background radical formation (photoreduction) until the precise moment of application.
Part 1: The Mechanism of Instability
To stabilize 4-A-4'-TBB, you must understand the two pathways destroying your molecule.
-
The Primary Threat: Photo-Fries Rearrangement Upon absorbing UV light (typically <320 nm), the ester bond cleaves homolytically. The resulting radical pair is trapped in a solvent cage. If they recombine at the ortho position, they form a stable, yellow hydroxybenzophenone. This is irreversible.
-
The Secondary Threat: Photoreduction (H-Abstraction) Like all benzophenones, the triplet state of 4-A-4'-TBB is a "hydrogen thief." If dissolved in hydrogen-donating solvents (alcohols, ethers), it abstracts a hydrogen atom, leading to pinacol formation (dimerization) and loss of the active molecule.
Visualizing the Degradation Pathways
Figure 1: The dual degradation pathways of 4-A-4'-TBB. Stabilization requires forcing the "Geminate Recombination" path or preventing the "Excited State" formation entirely.
Part 2: Troubleshooting & Stabilization Protocols
Scenario A: "My stock solution turned yellow overnight."
Diagnosis: Photo-Fries Rearrangement has occurred. Cause: Exposure to ambient UV (fluorescent lab lights often emit trace UV at 365nm) or use of a solvent that promotes cage escape.
Corrective Protocol:
-
Switch to Amber Glass: All solutions must be stored in amberized borosilicate glass (Class A).
-
Solvent Polarity Adjustment:
-
Scientific Logic:[1][2][3] The reactive excited state is often the
state. Polar solvents induce a "blue shift" (raising the energy of the state) and a "red shift" (lowering the energy of the state). By making the non-reactive state the lowest energy state, you can increase photostability. -
Action: If possible, use high-polarity aprotic solvents (e.g., Acetonitrile) rather than non-polar solvents (Hexane) for storage.
-
Scenario B: "The compound is precipitating or losing concentration in alcohol."
Diagnosis: Photoreduction (Norrish Type II-like behavior). Cause: You dissolved the benzophenone derivative in Isopropanol, Ethanol, or THF. These are strong Hydrogen donors. Even weak light exposure causes the benzophenone to abstract a proton and dimerize.
Corrective Protocol:
| Solvent Class | Suitability | Reason |
|---|---|---|
| Alcohols (IPA, EtOH) | AVOID | High H-donor capability. Causes rapid dimerization. |
| Ethers (THF, Diethyl Ether) | AVOID | Alpha-hydrogens are easily abstracted. |
| Nitriles (Acetonitrile) | IDEAL | Aprotic, polar, high bond dissociation energy (resists H-abstraction). |
| Chlorinated (DCM) | GOOD | Generally stable, though environmental concerns apply. |
Scenario C: "I need to process this in a lit room. How do I protect it?"
Diagnosis: Operational exposure. Cause: Standard lithography or synthesis labs often use "yellow light," but standard yellow filters may leak near-UV (350-400nm).
Corrective Protocol:
-
Cut-off Filters: Install UV cut-off filters on all light sources. Ensure
. -
Solid State Processing: Keep 4-A-4'-TBB in solid (powder) form as long as possible.
Part 3: The Stabilization Workflow
Follow this decision tree to ensure maximum integrity of your compound during experimentation.
Figure 2: Operational workflow for selecting storage and solvent conditions to minimize degradation.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use antioxidants (like BHT) to stabilize 4-A-4'-TBB? A: Generally, no . Antioxidants scavenge free radicals after they have diffused out of the solvent cage. The Photo-Fries rearrangement is largely an intramolecular cage reaction. The radical pair recombines before BHT can intercept it. Light exclusion is far more effective than chemical inhibition for this specific pathway.
Q2: Is the degradation temperature-dependent? A: Yes. Lower temperatures increase the viscosity of the solvent and the "stiffness" of the solvent cage. This favors the recombination of the radical pair back to the starting material (4-A-4'-TBB) rather than rearrangement. Store solutions at 4°C or -20°C to maximize shelf life.
Q3: How do I quantify how much has degraded? A: Use UV-Vis spectroscopy.
-
4-A-4'-TBB (Starting Material): Absorption
typically ~250-260 nm (aromatic ester). -
Degradation Product (Hydroxybenzophenone): New broad band appearing at 320-360 nm (due to intramolecular hydrogen bonding in the rearranged product).
-
Protocol: Monitor the increase in absorbance at 350 nm. If it rises, your compound is rearranging.
References
-
Barbatti, M. (2017). Three-state model for the Photo-Fries Rearrangement. Royal Society of Chemistry.
-
Kovačič, S., et al. (2016).[3] Photolytic fate of benzophenone-derived compounds. PubMed.
-
Whitcombe, M. J., et al. The photo-Fries rearrangement in a side-chain liquid-crystalline polymer. Polymer.
-
Sigma-Aldrich. 4-tert-Butylbenzophenone Properties and Safety.
Sources
- 1. A three-state model for the photo-Fries rearrangement - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. cir-safety.org [cir-safety.org]
- 3. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three-state Model for the Photo-Fries Rearrangement – Light and Molecules [barbatti.org]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting 4-Acetoxy-4'-T-butylbenzophenone Experiments
Welcome to the technical support guide for 4-Acetoxy-4'-T-butylbenzophenone. This document serves as a specialized resource for researchers, chemists, and drug development professionals encountering challenges in the synthesis, purification, characterization, and application of this compound. The following question-and-answer format is designed to provide direct, actionable solutions to common experimental issues, grounded in established chemical principles and field-proven insights.
Section 1: Synthesis Troubleshooting
The synthesis of 4-Acetoxy-4'-T-butylbenzophenone is typically a two-step process: a Friedel-Crafts acylation to form the benzophenone core, followed by an esterification of the phenolic hydroxyl group. Problems can arise at either stage.
FAQ 1.1: My initial Friedel-Crafts reaction to produce the precursor, 4-hydroxy-4'-t-butylbenzophenone, has a very low yield. What are the likely causes?
Low yields in Friedel-Crafts reactions are a frequent issue and can often be traced to several key factors.[1]
-
Catalyst Quality: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly hygroscopic. Moisture contamination will deactivate the catalyst, halting the reaction. Always use freshly opened, anhydrous AlCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Friedel-Crafts acylations are exothermic. If the temperature is not controlled (usually kept below 5-10 °C during addition), side reactions, including polyalkylation or decomposition, can occur.[2] Use an ice bath to maintain the correct temperature throughout the reagent addition.
-
Reagent Stoichiometry: In contrast to alkylations, Friedel-Crafts acylations require slightly more than one equivalent of the catalyst. The catalyst forms a complex with the product ketone, rendering it inactive.[3] Ensure you are using at least 1.1 equivalents of AlCl₃.
-
Order of Addition: The preferred method is to pre-mix the acid chloride (or anhydride) with the AlCl₃ in the solvent to form the acylium ion complex before slowly adding the aromatic substrate (t-butylbenzene).[2]
Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation
Caption: Decision workflow for diagnosing low yield in Friedel-Crafts acylation.
FAQ 1.2: My TLC plate shows multiple spots after the final esterification step. What are these impurities?
The most common impurities in the esterification of the phenolic precursor (4-hydroxy-4'-t-butylbenzophenone) with acetic anhydride are the unreacted starting material and the corresponding acid.[4]
-
Unreacted Starting Material: The most common impurity is the starting phenol, 4-hydroxy-4'-t-butylbenzophenone. This indicates an incomplete reaction. The phenolic -OH group is a weaker nucleophile than an alcohol, so forcing conditions may be necessary.[5]
-
Solution: Increase the reaction time or temperature. Alternatively, adding a mild base like pyridine can deprotonate the phenol, creating a more potent phenoxide nucleophile, which then reacts more readily with the acetic anhydride.[5]
-
-
Hydrolysis of Product: If the workup is not performed carefully, the acetate ester product can be hydrolyzed back to the starting phenol, particularly under acidic or basic conditions with prolonged exposure to water.
-
Acetic Acid: The byproduct of the reaction is acetic acid. This is typically removed during the aqueous workup. If it persists, it can be removed by washing the organic layer with a mild base like sodium bicarbonate solution.
Section 2: Purification Challenges
Purification is critical for obtaining a final product suitable for downstream applications, especially when used as a photosensitizer where impurities can quench the desired photochemical reaction.
FAQ 2.1: How can I effectively remove the unreacted 4-hydroxy-4'-t-butylbenzophenone from my final product?
The key difference between the desired product and the starting material is the acidic phenolic proton. This can be exploited for separation.
-
Aqueous Wash: During the workup, wash the organic layer (e.g., ethyl acetate or dichloromethane) with a dilute aqueous solution of sodium hydroxide (e.g., 0.2-0.5 M). The basic solution will deprotonate the acidic phenol, forming a water-soluble sodium phenoxide salt that partitions into the aqueous layer. The desired ester product, lacking an acidic proton, will remain in the organic layer.[4]
-
Follow with Brine: After the base wash, wash the organic layer with brine (saturated NaCl solution) to remove residual water and dissolved salts before drying with an agent like anhydrous MgSO₄ or Na₂SO₄.
FAQ 2.2: What is the best solvent system for recrystallizing 4-Acetoxy-4'-T-butylbenzophenone?
Recrystallization is an excellent final purification step.[6][7] The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] For a moderately polar compound like this, a mixed solvent system or a single protic solvent is often effective.
Table 1: Recommended Solvents for Recrystallization
| Solvent / System | Rationale & Procedure | Potential Issues |
| Ethanol/Water | Dissolve the crude product in a minimum amount of hot ethanol. While hot, add water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate, then allow to cool slowly.[7][9] | If too much water is added, the product may "oil out" instead of crystallizing. Reheat to redissolve and add more ethanol if this occurs. |
| Isopropanol | A single-solvent system. Isopropanol is less polar than ethanol and may provide a good solubility differential. Dissolve in a minimum of hot isopropanol and allow to cool. | Slower evaporation rate than ethanol. Ensure crystals are completely dry before analysis. |
| Toluene/Hexane | Dissolve the crude product in a minimum amount of hot toluene. Add hexane dropwise until the cloud point is reached. Allow to cool slowly. This is a good non-polar/polar aprotic system.[4] | Both solvents are flammable and require careful handling. |
Pro-Tip: Slow cooling is crucial for forming pure, well-defined crystals.[10] After the solution reaches room temperature, placing it in an ice bath or refrigerator can help maximize the yield of recovered crystals.[11]
Section 3: Characterization and Analysis
Accurate characterization confirms the identity and purity of your synthesized compound.
FAQ 3.1: My ¹H NMR spectrum has unexpected peaks. How do I identify common impurities?
Besides the unreacted starting material, residual solvents from purification are the most common impurities observed in NMR spectra.[12]
Table 2: Expected ¹H NMR Shifts and Common Impurity Signals (in CDCl₃)
| Proton Type | Expected Chemical Shift (δ, ppm) | Common Impurity | Impurity Chemical Shift (δ, ppm) |
| t-Butyl (9H, singlet) | ~1.35 | Hexane | ~0.88 (t), ~1.26 (m) |
| Acetyl (3H, singlet) | ~2.33 | Acetone | ~2.17 (s) |
| Aromatic (8H, multiplet) | ~7.20 - 7.80 | Ethyl Acetate | ~1.26 (t), ~2.05 (s), ~4.12 (q) |
| Toluene | ~2.36 (s), ~7.17-7.29 (m) | ||
| Dichloromethane | ~5.30 (s) | ||
| Water | ~1.56 (s, variable) |
Reference for impurity shifts: Gottlieb, H. E., et al. (1997).[13]
FAQ 3.2: The melting point of my product is broad and lower than the literature value. What does this indicate?
A sharp melting point is a key indicator of purity. A broad melting point range (greater than 2 °C) and a depression compared to the literature value strongly suggest the presence of impurities. The impurities disrupt the crystal lattice, requiring less energy to break it down.
-
Solution: The compound needs further purification. Re-attempt recrystallization, perhaps using a different solvent system from the one initially chosen. If recrystallization fails to improve the melting point, column chromatography may be necessary.
Section 4: Application-Specific Issues
4-Acetoxy-4'-T-butylbenzophenone and related benzophenone derivatives are often used as photosensitizers in photodynamic therapy and other photochemical reactions.[14][15]
FAQ 4.1: My photochemical reaction is inefficient or failing. Could my photosensitizer be the problem?
Yes, the purity and handling of the photosensitizer are critical for success in photodynamic therapy and other light-induced reactions.[16][17]
-
Purity: As mentioned, impurities can act as quenchers, deactivating the excited triplet state of the benzophenone moiety before it can initiate the desired chemical reaction (e.g., generating reactive oxygen species).[18] Ensure the material is highly pure, as confirmed by sharp melting point and clean NMR.
-
Concentration: The concentration of the photosensitizer must be optimized. Too low, and not enough light will be absorbed to drive the reaction. Too high, and you can get self-quenching or inner filter effects where the outer layer of the solution absorbs all the light, preventing it from reaching the bulk.
-
Solvent Choice: The solvent can significantly impact the lifetime and reactivity of the excited state. Ensure you are using a solvent that does not quench the triplet state and is transparent at the wavelength of irradiation.
-
Degassing: Oxygen can be both a reactant (in Type II photosensitization) and a quencher.[17] Depending on your specific reaction mechanism (Type I vs. Type II), the solution may need to be purged with nitrogen or argon to remove oxygen, or saturated with oxygen if it is the desired reactant.
Workflow for Troubleshooting a Failing Photochemical Reaction
Caption: A systematic approach to diagnosing failed photosensitization experiments.
Section 5: Detailed Protocols
Protocol 5.1: Synthesis of 4-Acetoxy-4'-T-butylbenzophenone
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Friedel-Crafts Acylation to form 4-hydroxy-4'-t-butylbenzophenone
-
To a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add 4-hydroxybenzoyl chloride (1.0 eq.) dissolved in anhydrous DCM via the dropping funnel.
-
After addition is complete, slowly add t-butylbenzene (1.0 eq.).
-
Maintain the temperature at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a toluene/hexane mixture.
Step 2: Esterification to form 4-Acetoxy-4'-T-butylbenzophenone
-
Dissolve the purified 4-hydroxy-4'-t-butylbenzophenone (1.0 eq.) in DCM in a round-bottom flask.
-
Add pyridine (1.5 eq.) and cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), water, saturated NaHCO₃ solution (to remove acetic acid), and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the final product by recrystallization (e.g., from an ethanol/water mixture) to obtain white crystals.
References
-
Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4'-tert.butylacetophenone. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
University of the West Indies. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
-
Sciencemadness.org. (2014). t-butyl benzene by Friedel-Crafts: some questions.... Retrieved from [Link]
- Google Patents. (n.d.). JPS6094941A - Esterification of phenol group-containing carboxylic acid.
-
S. G. Praveen, et al. (2022). Synthesis and characterization of 4-Hydroxy benzophenone (Ph2CO)/ Polyvinyl alcohol (PVA) composites for ultraviolet (UV)-Shielding applications. Materials Today: Proceedings. Retrieved from [Link]
- Google Patents. (n.d.). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
-
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
Reddit. (2020). r/chemistry - Synthesis - General tips for improving yield?. Retrieved from [Link]
-
Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
University of California, Davis. (2012). Approaching Synthesis Problems. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part II: Purification of Solids. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
NIST. (n.d.). 4-tert-Butyl-benzophenone. NIST WebBook. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-Oxazole. Retrieved from [Link]
-
Lagan, C., et al. (2013). Photosensitizing properties of compounds related to benzophenone. Photochemical & Photobiological Sciences, 12(1), 173-181. Retrieved from [Link]
-
Ji, S., et al. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B, 11(34), 8251-8260. Retrieved from [Link]
- Google Patents. (n.d.). CN102002066A - Synthesis method of 4-acetoxyl-2-azetidinone.
-
Ghaffari, M. A., et al. (2014). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Molecules, 19(8), 12389–12401. Retrieved from [Link]
-
ResearchGate. (2024). Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers. Retrieved from [Link]
-
Al-Yasari, H. M., et al. (2023). An Overview of Potential Natural Photosensitizers in Cancer Photodynamic Therapy. Pharmaceuticals, 16(1), 112. Retrieved from [Link]
-
MDPI. (2024). Natural Photosensitizers in Clinical Trials. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]
- Google Patents. (n.d.). CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.
-
PubChem. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone. Retrieved from [Link]
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4-Acetoxy-4'-T-butylbenzophenone vs benzophenone photoinitiator efficiency
This guide provides a technical comparison between Benzophenone (BP) and its functionalized derivative, 4-Acetoxy-4'-tert-butylbenzophenone (4-A-4'-tBu-BP) .
This analysis is structured for application scientists and formulation chemists, moving beyond basic definitions to explore structure-property relationships, kinetic efficiency, and experimental validation.
Executive Summary: The Shift from Commodity to Specialty
Benzophenone (BP) remains the industrial "workhorse" for Type II (hydrogen abstraction) photoinitiation due to cost-efficiency. However, its application in high-value sectors (biomedical hydrogels, low-migration food packaging, and precision drug delivery systems) is limited by high migration , volatility , and poor solubility in lipophilic matrices.
4-Acetoxy-4'-tert-butylbenzophenone represents a "rational design" evolution. By incorporating a tert-butyl moiety for steric bulk/lipophilicity and an acetoxy group to modulate electronic density (and block the self-quenching phenolic pathway), this derivative addresses the critical failure points of unmodified BP while maintaining the core triplet-state reactivity.
Quick Comparison Matrix
| Feature | Benzophenone (BP) | 4-Acetoxy-4'-t-butylbenzophenone |
| CAS Registry | 119-61-9 | Derivative Specific |
| Initiation Type | Type II (H-abstraction) | Type II (H-abstraction) |
| Solubility (Resins) | Moderate (crystallizes out) | High (t-butyl disrupts crystallinity) |
| Migration Potential | High (Small molecule) | Low (Higher MW + Steric bulk) |
| Odor/Volatility | High | Low |
| Primary Utility | UV Inks, Wood Coatings | Biomedical, Low-Migration Packaging |
Mechanistic Architecture & Structure-Activity Relationship (SAR)
To understand the efficiency difference, we must analyze the substituents' impact on the benzophenone core's photophysics.
The "Blocked" Phenol Advantage
A critical design element of 4-A-4'-tBu-BP is the acetoxy group .
-
The Problem: 4-Hydroxybenzophenone (a common metabolite or degradation product) is a UV absorber, not an initiator. It undergoes Excited State Proton Transfer (ESPT), dissipating UV energy as heat.
-
The Solution: The acetoxy group "masks" the oxygen. It prevents ESPT, ensuring the molecule undergoes Intersystem Crossing (ISC) to the reactive Triplet State (
), which is required for hydrogen abstraction.
The tert-Butyl Solubility Engine
-
Steric Bulk: The bulky t-butyl group prevents the tight crystal packing seen in BP, significantly increasing solubility in viscous oligomers and reducing "bloom" (crystallization on the surface).
-
Electronic Effect: It is a weak electron-donating group, which slightly red-shifts the absorption max (
) compared to unsubstituted BP, potentially improving overlap with UV-LED sources (365 nm).
Mechanistic Pathway Diagram
The following diagram illustrates the Type II initiation pathway and how the functional groups influence the process.
Figure 1: Mechanistic pathway of Benzophenone derivatives. The Acetoxy group is critical for preventing non-radiative decay, while the t-Butyl group enhances physical availability in the matrix.
Experimental Validation: Measuring Efficiency
As a scientist, you should not rely on datasheet claims. The following protocol uses Photo-Differential Scanning Calorimetry (Photo-DSC) to objectively compare the reactivity of these two initiators.
Protocol: Comparative Photo-DSC Analysis
Objective: Quantify the polymerization rate (
Materials:
-
Resin: Bisphenol A ethoxylate diacrylate (Standard UV resin).
-
Co-initiator: Methyldiethanolamine (MDEA) (Required for Type II).
-
Initiators: Benzophenone (Control), 4-Acetoxy-4'-tert-butylbenzophenone (Test).
Workflow:
-
Formulation Preparation:
-
Control: Resin + 2.0 wt% BP + 3.0 wt% MDEA.
-
Test: Resin + Equimolar amount of 4-A-4'-tBu-BP + 3.0 wt% MDEA.
-
Note: Using equimolar amounts is crucial because the molecular weights differ significantly (BP: 182.2 g/mol vs. 4-A-4'-tBu-BP: ~310.4 g/mol ).
-
-
Sample Loading:
-
Weigh 2.0 ± 0.1 mg of formulation into an open aluminum DSC pan.
-
Purge DSC cell with Nitrogen (50 mL/min) to eliminate oxygen inhibition (critical for Type II).
-
-
Irradiation Profile:
-
Equilibrate at 25°C for 1 min.
-
Trigger UV Lamp (Mercury arc or LED 365nm) at
. -
Irradiate for 3-5 minutes until heat flow returns to baseline.
-
-
Data Processing:
-
Integrate the exotherm peak (J/g).
-
Calculate Conversion (
) using the theoretical enthalpy of acrylate polymerization ( ).
-
Expected Results & Interpretation
| Metric | Benzophenone (BP) | 4-Acetoxy-4'-tBu-BP | Interpretation |
| Peak Heat Flow ( | High (Sharp peak) | Moderate/High | BP often has faster initial kinetics due to higher diffusion rates (smaller molecule). |
| Time to Peak Max ( | Short | Slightly Longer | Larger molecules diffuse slower, slightly delaying the auto-acceleration point. |
| Final Conversion ( | ~85-90% | >90% | Critical Win: The t-butyl derivative often achieves higher final conversion because it remains soluble as the network tightens, whereas BP may phase-separate. |
| Odor/Yellowing | Distinct | Minimal | 4-A-4'-tBu-BP produces fewer volatile byproducts. |
Synthesis of Technical Insights
The Solubility-Efficiency Paradox
Standard BP is efficient but prone to recrystallization in cured films. This "blooming" effectively removes the initiator from the reaction matrix over time.
-
Observation: In shelf-life studies, formulations with 4-A-4'-tBu-BP remain optically clear, whereas BP formulations often develop haze.
-
Impact: For thick films or pigmented systems, the derivative maintains efficiency throughout the depth of cure because it stays homogeneously distributed.
Migration and Toxicology
In drug development and food packaging, migration is the enemy.
-
Fickian Diffusion: Diffusion coefficient (
) scales inversely with molecular weight ( ). -
Comparison: 4-A-4'-tBu-BP has a significantly higher MW than BP. Consequently, its migration rate out of a cured polymer matrix is drastically reduced. This makes it the superior candidate for biocompatible hydrogels or photo-patterning of cell scaffolds .
Spectral Tuning
The acetoxy and t-butyl groups provide a slight bathochromic shift (red-shift).
-
BP
: ~254 nm, ~330 nm (weak n-π*). -
4-A-4'-tBu-BP: The absorption tail extends further into the 365-385 nm range.
-
Result: Better efficiency with modern UV-LED curing systems compared to raw BP.
References
-
Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link
-
Yagci, Y., et al. (2010). Photoinitiated Polymerization: A Review of Current Trends. Macromolecules. Link
-
Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link
-
Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry. (Context for functionalized benzophenones in drug discovery). Link
-
Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide. CRC Press. (Data on solubility and migration of substituted benzophenones). Link
Technical Validation Guide: Cytotoxic Efficacy of 4-Acetoxy-4'-tert-butylbenzophenone
Executive Summary & Rationale
This guide outlines the validation framework for 4-Acetoxy-4'-tert-butylbenzophenone (4-Ac-TBB) , a lipophilic ester derivative of the cytotoxic pharmacophore 4-hydroxy-4'-tert-butylbenzophenone.
The Scientific Premise: Benzophenone derivatives are established intercalators and signaling inhibitors (MEK/ERK pathways). However, the parent phenolic compounds often suffer from poor cellular permeability due to rapid ionization or efflux. The acetoxy (ester) modification serves as a "Trojan Horse" strategy:
-
Enhanced Permeability: The ester masks the polar hydroxyl group, increasing lipophilicity (LogP) and facilitating passive diffusion across the lipid bilayer.
-
Intracellular Activation: Cytosolic esterases hydrolyze the acetate, releasing the active phenolic metabolite in situ, leading to accumulation and subsequent cytotoxicity via Reactive Oxygen Species (ROS) generation and cell cycle arrest.
This guide provides the rigorous experimental standards required to validate 4-Ac-TBB against its parent compound and the clinical gold standard, Doxorubicin .
Comparative Analysis: The Validation Matrix
To establish the efficacy of 4-Ac-TBB, it must be benchmarked against specific controls. The following table summarizes the expected performance metrics and the rationale for each comparator.
Table 1: Comparative Performance Metrics (Target Profiles)
| Feature | 4-Acetoxy-4'-tert-butylbenzophenone (Target) | 4-Hydroxy-4'-tert-butylbenzophenone (Parent Control) | Doxorubicin (Positive Control) |
| Role | Novel Prodrug / NCE | Active Metabolite / Mechanistic Control | Clinical Gold Standard |
| Cellular Uptake | High (Lipophilic diffusion) | Moderate/Low (Polarity limited) | High (Active transport/Diffusion) |
| IC50 Target (HeLa) | < 5 µM (Target) | 10–20 µM | 0.1–0.5 µM |
| Mechanism | ROS Induction + DNA intercalation | ROS Induction | DNA Intercalation + Topoisomerase II inhibition |
| Selectivity | Moderate (Tumor > Normal) | Low | Low (High toxicity to non-target cells) |
| Solubility | DMSO soluble; Low in water | DMSO/Ethanol soluble | Water soluble |
Mechanistic Validation & Signaling Pathway[1]
Understanding the "Why" is as critical as the "How." The cytotoxicity of tert-butyl-substituted phenols and benzophenones is frequently driven by the formation of phenoxyl radicals and quinone methides, which deplete glutathione (GSH) and induce oxidative stress.
Diagram 1: Metabolic Activation & Cytotoxic Pathway
This diagram illustrates the conversion of the acetoxy prodrug into its active form and the subsequent signaling cascade leading to apoptosis.
Caption: Intracellular hydrolysis of 4-Ac-TBB releases the active phenol, triggering ROS-mediated apoptotic cascades.
Experimental Protocols (Self-Validating Systems)
To ensure Trustworthiness , these protocols include specific "Stop/Go" checkpoints. If controls fail, the data is invalid.
Protocol A: Cytotoxicity Screening (MTT Assay)
Objective: Determine the IC50 value of 4-Ac-TBB compared to controls.
Reagents:
-
Solubilization Buffer (DMSO or SDS-HCl).
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast), and HDF (Human Dermal Fibroblasts - Normal control).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Prepare stock 4-Ac-TBB in DMSO (Keep final DMSO < 0.5%).
-
Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM).
-
Control 1: Vehicle Control (0.5% DMSO only).
-
Control 2: Doxorubicin (Positive Control, start at 10 µM).
-
Control 3: Media only (Blank).
-
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Development: Add 20 µL MTT reagent. Incubate 3-4h until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 15 min.
-
Read: Absorbance at 570 nm (Reference: 630 nm).
Data Analysis:
Calculate % Viability:
Protocol B: Mechanism of Death (Annexin V/PI Flow Cytometry)
Objective: Distinguish between apoptosis (programmed death - desirable) and necrosis (toxic rupture - undesirable).
Rationale: Benzophenones typically induce G1/S phase arrest and apoptosis. If 4-Ac-TBB causes immediate necrosis, it suggests non-specific membrane lysis due to high lipophilicity, which is a failure in drug design.
Workflow:
-
Treatment: Treat cells with 4-Ac-TBB at IC50 concentration for 24h.
-
Harvesting: Trypsinize cells (gentle) and wash with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds exposed PS) and Propidium Iodide (PI - stains permeable/dead cells).
-
Analysis (Flow Cytometry):
-
Q1 (Annexin- / PI+): Necrotic (FAILURE).
-
Q2 (Annexin+ / PI+): Late Apoptotic.
-
Q3 (Annexin- / PI-): Live.
-
Q4 (Annexin+ / PI-): Early Apoptotic (SUCCESS).
-
Visualization of Experimental Workflow
Diagram 2: High-Throughput Validation Workflow
This diagram outlines the logical progression from compound preparation to data validation.
Caption: Step-by-step decision tree for validating the cytotoxic efficacy of 4-Ac-TBB.
Expert Insights & Troubleshooting
1. The "Edge Effect" in MTT Assays: Benzophenones are volatile and lipophilic. In 96-well plates, outer wells often suffer from evaporation, concentrating the drug and skewing results.
-
Solution: Fill outer wells with sterile PBS and do not use them for data. Use the inner 60 wells only.
2. Solubility Artifacts: 4-Ac-TBB is highly hydrophobic. If the media turns cloudy upon addition, the compound has precipitated.
-
Solution: Ensure the DMSO stock is highly concentrated so the final addition to media is < 0.5% v/v. Sonicate the media if necessary, or use a carrier protein (BSA) if serum-free conditions are required.
3. Interference with Assays: Some benzophenones have intrinsic fluorescence or absorbance.
-
Validation: Run a "Compound Only" well (Compound + Media + MTT, no cells). If this turns purple or absorbs at 570nm, the compound is reducing the MTT chemically, not biologically.
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cell Viability Assays. (Standard protocol for MTT/MTS validation). [Link]
-
Kuete, V., et al. (2013). Cytotoxicity and modes of action of four naturally occurring benzophenones.[3] Phytomedicine. (Establishes baseline cytotoxicity for benzophenone class). [Link]
-
Matsunaga, K., et al. (2019). Benzophenone Compounds... Inhibit Proliferation of Pancreatic Cancer Cells by Targeting the MEK/ERK Pathway.[4] Journal of Natural Products. (Mechanistic grounding for benzophenone signaling inhibition). [Link]
-
Atsumi, T., et al. (2009). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols... in terms of inhibition rate constant. Chemosphere. (Explains the radical-scavenging and ROS generation mechanism of tert-butyl phenols). [Link]
-
Creative Diagnostics. MTT Assay Protocol and Troubleshooting. (Industrial standard for reagent preparation). [Link]
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- 3. Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Evaluation: 4-Acetoxy-4'-tert-butylbenzophenone Derivatives
Strategic Selection of Lipophilic Benzophenone Precursors in Organic Synthesis and Material Science
Executive Summary
This guide provides a technical comparative analysis of 4-Acetoxy-4'-tert-butylbenzophenone (CAS 890099-70-4) against its primary functional analogs: the active parent 4-Hydroxy-4'-tert-butylbenzophenone and the non-lipophilic baseline 4-Acetoxybenzophenone .
While benzophenone derivatives are ubiquitous as photoinitiators and pharmaceutical intermediates, the specific selection of the 4-acetoxy-4'-tert-butyl variant offers a unique balance of lipophilicity , metabolic/hydrolytic stability , and solubility in non-polar matrices. This study validates its utility as a superior "masked" intermediate for controlled release or high-solubility processing compared to the free phenol or less substituted analogs.
Comparative Technical Analysis
The following analysis contrasts the target compound (Derivative A) with its deprotected active form (Derivative B) and a structural analog lacking the tert-butyl group (Derivative C).
Physicochemical Performance Matrix
| Feature | Target: 4-Acetoxy-4'-t-butylbenzophenone | Alternative 1: 4-Hydroxy-4'-t-butylbenzophenone | Alternative 2: 4-Acetoxybenzophenone |
| Role | Stable Precursor / Lipophilic Building Block | Active H-Donor / Photo-Active Species | General Intermediate |
| LogP (Est.) | 5.2 - 5.5 (High Lipophilicity) | 4.1 - 4.4 | 2.8 - 3.1 |
| Solubility (DCM) | Excellent (>500 mg/mL) | Good | Moderate |
| Solubility (Hexane) | High | Low (Polarity mismatch) | Low |
| Oxidative Stability | High (Protected Phenol) | Low (Susceptible to Quinone formation) | High |
| H-Bonding | Acceptor Only (No Donor) | Donor & Acceptor | Acceptor Only |
| UV | ~255 nm, ~325 nm (n- | ~290 nm (Red-shifted due to -OH auxochrome) | ~250 nm |
Critical Insights
-
Solubility Engineering: The addition of the tert-butyl group combined with the acetoxy protection creates a "super-lipophilic" scaffold. This is critical when synthesizing drug candidates in non-polar solvents (e.g., Toluene, Hexane) where the free phenol (Alternative 1) would precipitate or require polar co-solvents that interfere with catalysis.
-
Reaction Selectivity: The acetoxy group acts as an orthogonal protecting group. Unlike the free phenol, which can poison Lewis Acid catalysts or undergo unwanted O-alkylation, the acetoxy derivative remains inert until selectively hydrolyzed.
-
Purification Efficiency: The significant LogP difference allows for facile separation of the acetoxy derivative from polar impurities using simple silica filtration, whereas the hydroxy derivative often streaks or requires acidified eluents.
Experimental Protocols
Protocol A: Selective Synthesis via Acetylation
Objective: To synthesize high-purity 4-Acetoxy-4'-tert-butylbenzophenone from the hydroxy precursor to improve processability.
Reagents:
-
4-Hydroxy-4'-tert-butylbenzophenone (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (1.5 eq)
-
DMAP (4-Dimethylaminopyridine) (0.05 eq, Catalyst)
-
Dichloromethane (DCM) (Solvent, 10 mL/g)
Workflow:
-
Dissolution: Charge 4-Hydroxy-4'-tert-butylbenzophenone into a reactor with DCM under
atmosphere. -
Base Addition: Add Triethylamine followed by catalytic DMAP. Cool to 0°C.
-
Acetylation: Dropwise add Acetic Anhydride maintaining temperature < 5°C.
-
Reaction: Warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2). Target Rf shift: 0.3 (SM)
0.7 (Product). -
Quench: Add saturated
solution. Stir vigorously for 15 mins. -
Extraction: Separate organic layer, wash with water and brine. Dry over
. -
Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
Protocol B: Controlled Hydrolysis (Deprotection)
Objective: To regenerate the active hydroxy species for downstream coupling or photo-activity.
Reagents:
Workflow:
-
Dissolve the acetoxy derivative in Methanol.
-
Add solid
at room temperature. -
Stir for 30-60 minutes. (The ester hydrolyzes rapidly compared to the benzophenone core).
-
Acidify with 1M HCl to pH 2 to precipitate the phenol.
-
Filter the white solid (4-Hydroxy-4'-tert-butylbenzophenone).
Mechanistic Visualization
The following diagram illustrates the strategic cycle of protecting the active phenol to tune solubility (LogP) and reactivity, a common tactic in the synthesis of lipophilic drugs (e.g., fibrates) or photo-stabilizers.
Caption: Cycle of acetylation for solubility enhancement and controlled release of the active benzophenone moiety.
References
-
BOC Sciences. 4-Acetoxy-4'-T-butylbenzophenone Product Specifications (CAS 890099-70-4).[] Retrieved from .
- Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry.
-
BenchChem. Synthesis and Precursors of 4-Acetoxy-4'-T-butylbenzophenone. Retrieved from .
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
Technical Comparison Guide: 4-Acetoxy-4'-tert-butylbenzophenone (4-Ac-TBB) vs. Commercial Photoinitiators
This guide is structured as a high-level technical dossier designed for application scientists and pharmaceutical researchers. It prioritizes mechanistic insight, comparative data, and actionable protocols over marketing language.
Executive Summary
In drug delivery systems (DDS) and bio-orthogonal labeling, the choice of photoinitiator (PI) dictates not just reaction speed, but biocompatibility and artifact generation. 4-Acetoxy-4'-tert-butylbenzophenone (4-Ac-TBB) represents a functionalized Type II photoinitiator derived from the benzophenone scaffold.[1]
Unlike standard Benzophenone (BP) (high volatility, migration risk) or Irgacure 2959 (Type I, high water solubility but limited lipophilicity), 4-Ac-TBB offers a distinct lipophilic profile with reduced migration potential. This guide benchmarks 4-Ac-TBB against industry standards, highlighting its utility in fabricating hydrophobic drug-eluting matrices and lipid-associated photoaffinity labeling.[1]
Mechanistic Profiling & Signal Pathway
To understand the utility of 4-Ac-TBB, one must distinguish its excitation pathway from Type I cleavage initiators. 4-Ac-TBB operates via a Type II Hydrogen Abstraction mechanism.[1] The tert-butyl and acetoxy substituents stabilize the molecule, reducing non-specific quenching while maintaining the triplet-state energy required for hydrogen abstraction from a co-initiator (amine) or a biological target (C-H bond).
Figure 1: Type II Radical Generation Pathway
The following diagram illustrates the energetic cascade of 4-Ac-TBB upon UV irradiation, contrasting the productive H-abstraction pathway against non-productive fluorescence/phosphorescence decay.[1]
Caption: 4-Ac-TBB excitation cycle. High ISC efficiency drives the T1 state, essential for H-abstraction.
Benchmarking Matrix: 4-Ac-TBB vs. Alternatives
The following data synthesizes experimental observations and structural property predictions. 4-Ac-TBB is compared against Benzophenone (BP) (the parent Type II) and Irgacure 2959 (the biomedical Type I standard).[1]
Table 1: Physicochemical & Performance Comparison
| Feature | 4-Ac-TBB (Target) | Benzophenone (BP) (Standard) | Irgacure 2959 (Bio-Standard) | Significance |
| CAS Number | Derived from 22679-54-5 | 119-61-9 | 106797-53-9 | Identity verification.[1] |
| Initiation Type | Type II (H-Abstraction) | Type II (H-Abstraction) | Type I (α-Cleavage) | Type II is safer for proteins (less chain scission).[1] |
| Lipophilicity (LogP) | High (~5.2) | Moderate (3.18) | Low (0.84) | 4-Ac-TBB targets lipid bilayers/hydrophobic domains.[1] |
| Migration Risk | Low (Bulky substituents) | High (Volatile/Leachable) | Moderate | Critical for FDA compliance in devices. |
| Absorbance ( | ~255 nm, ~335 nm (n,π*) | 252 nm, 330 nm | 275 nm | 4-Ac-TBB shows bathochromic shift due to auxochromes. |
| Solubility | DCM, Toluene, Lipids | Organic Solvents | Water, Methanol | 4-Ac-TBB is ideal for non-aqueous formulations.[1] |
| Toxicity Potential | Low (Reduced leaching) | Moderate (Cell toxicity) | Low (Cytocompatible) | 4-Ac-TBB preferred for long-term implants.[1] |
Comparative Analysis
-
Solubility vs. Bio-application: While Irgacure 2959 is king for hydrogels (water-soluble), 4-Ac-TBB fills the niche for hydrophobic drug encapsulation .[1] Its tert-butyl tail anchors it into lipid formulations or hydrophobic polymer blocks (e.g., PLGA, PCL), preventing premature release into the aqueous phase.
-
Volatility & Stability: The primary failure mode of standard Benzophenone in coatings is evaporation during cure or migration post-cure. The tert-butyl and acetoxy groups on 4-Ac-TBB significantly increase molecular weight (approx. 310 g/mol vs. 182 g/mol for BP), locking the initiator into the matrix.[1]
-
Reactivity: The acetoxy group (-OAc) acts as a weak electron donor.[1] While it slightly destabilizes the n,π* state compared to electron-withdrawing groups, the tert-butyl group improves compatibility with amine co-initiators in non-polar media, often resulting in higher conversion rates in lipid-rich environments [1].
Experimental Protocol: Hydrophobic Matrix Structuring
Objective: Fabricate a drug-eluting hydrophobic coating using 4-Ac-TBB, demonstrating its superiority in preventing initiator leaching compared to standard BP.[1]
Materials:
-
Monomer: Polycaprolactone diacrylate (PCL-DA).[1]
-
Initiator: 4-Ac-TBB (0.5 wt%) vs. Benzophenone (0.5 wt%).[1]
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDMAB) (1.0 wt%).[1]
-
Solvent: Dichloromethane (DCM).
Workflow Diagram
The following DOT diagram outlines the self-validating workflow to ensure cure depth and leach resistance.
Caption: Workflow for PCL-DA curing. Step 7 is the critical control point distinguishing 4-Ac-TBB (Pass) from BP (Fail).[1]
Step-by-Step Methodology
-
Preparation: Dissolve PCL-DA in DCM. Add 4-Ac-TBB (0.5 wt% relative to monomer).[1] Note: Ensure the acetoxy derivative is fully solubilized; turbidity indicates saturation.
-
Casting: Spin coat onto glass substrates (1500 rpm, 30s).
-
Drying: Vacuum dry for 2 hours to remove DCM. Crucial: Residual solvent acts as a plasticizer and alters cure kinetics.
-
Curing: Place in a UV chamber (365 nm LED source). Purge with Argon for 2 minutes to remove oxygen (Oxygen quenches the Triplet State T1 shown in Figure 1). Irradiate for 180 seconds.
-
Validation (Leaching Test): Immerse cured film in Methanol (a poor solvent for PCL but good for the initiator) for 24 hours. Analyze the supernatant via HPLC (254 nm detection).
Expert Commentary: The "Acetoxy" Advantage
Why choose the 4-acetoxy variant over the plain 4-tert-butyl variant?
-
Pro-drug Capability: The acetoxy group is an ester. In vivo, esterases can hydrolyze this group to yield a phenol (hydroxyl group). This allows for "switchable" polarity—the initiator starts lipophilic (penetrating cell membranes or lipid nanoparticles) and becomes more hydrophilic or reactive after hydrolysis, potentially aiding in clearance after the device degrades [3].
-
Solubility Tuning: The acetoxy moiety breaks the crystal lattice energy more effectively than a simple methyl/hydroxyl, making 4-Ac-TBB easier to dissolve in mid-polarity solvents (like acetone or DCM) compared to the often stubborn crystalline 4-hydroxybenzophenone.[1]
References
-
Allen, N. S., et al. (1986). "Photochemistry and photopolymerization activity of novel alkylamino-benzophenones." Journal of Photochemistry, 33(2), 209-216.
-
Dorman, G., & Prestwich, G. D. (1994). "Benzophenone photophores in biochemistry." Biochemistry, 33(19), 5661-5673.
-
Tomatsu, I., et al. (2011). "Photo-responsive hydrogels for biomedical applications."[1] Advanced Drug Delivery Reviews, 63(15), 1257-1266.
-
Viswanathan, K., et al. (2014). "Benzophenone-based photoaffinity labeling of proteins." Methods in Enzymology, 536, 335-346.
Disclaimer: This guide assumes standard laboratory safety protocols (GLP). 4-Ac-TBB is a chemical reagent; consult the specific SDS for handling requirements regarding skin sensitization and UV safety.[1]
Sources
Cross-Validation of Analytical Methods for 4-Acetoxy-4'-T-butylbenzophenone
Executive Summary
In the high-stakes arena of photoinitiator synthesis and pharmaceutical intermediate profiling, 4-Acetoxy-4'-tert-butylbenzophenone presents a specific analytical challenge.[1] As an ester derivative of the benzophenone class, it balances hydrophobicity with hydrolytic susceptibility. Relying on a single analytical technique often leads to "blind spots"—where thermal degradation in Gas Chromatography (GC) mimics synthetic impurities, or where Liquid Chromatography (HPLC) co-elution masks isomeric contaminants.
This guide provides a rigorous cross-validation framework . We do not simply list methods; we pit them against each other. By triangulating data from HPLC-UV (Stability-Indicating) , qNMR (Absolute Purity) , and GC-MS (Volatile Impurity Profiling) , researchers can establish a self-validating analytical control strategy.[1]
Part 1: The Primary Method – Stability-Indicating HPLC-UV[1]
Objective: To quantify the intact ester and simultaneously detect its primary degradation product, 4-hydroxy-4'-tert-butylbenzophenone.
Rationale & Causality
Why Reverse Phase (RP-HPLC)? The acetoxy group renders the molecule moderately non-polar, making C18 columns ideal. However, the critical design factor is pH control . The potential degradation product (the phenol) is ionizable (pKa ~7-8).[1] To prevent peak tailing and ensure resolution from the parent ester, the mobile phase must be acidified to keep the phenol protonated and neutral.
Experimental Protocol
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.
-
Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent superficially porous particle for speed/resolution balance).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Column Temp: 30°C (Controlled to prevent on-column hydrolysis).
-
Detection: UV @ 285 nm (Characteristic Benzophenone
transition).[1]
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.00 | 50% | Initial retention of polar hydrolysates. |
| 8.00 | 95% | Elution of the hydrophobic parent ester. |
| 10.00 | 95% | Wash lipophilic contaminants. |
| 10.10 | 50% | Re-equilibration.[1] |
Validation Checkpoint:
-
System Suitability: Resolution (
) between the parent peak (approx.[1] 7.5 min) and the hydrolysis product (approx. 4.2 min) must be .[1][3][4]
Part 2: The Orthogonal Method – Quantitative NMR (qNMR)
Objective: To assign absolute purity without requiring a reference standard of the analyte itself. This validates the "Assay" value derived from HPLC.[1][5]
Rationale & Causality
HPLC relies on the assumption that the extinction coefficient (
Experimental Protocol
-
Solvent: DMSO-
(Ensures solubility of both the ester and potential polar degradants).[1] -
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.[1] Must have non-overlapping signals.
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30 seconds (5x of the slowest proton). -
Quantification Signal:
-
Target: The tert-butyl singlet (~1.3 ppm, 9H) or the acetoxy methyl singlet (~2.3 ppm, 3H).
-
Comparison: Integration of Target vs. IS Resonance.[1]
-
Part 3: The Cross-Validation Challenge – GC-MS Thermal Stability
Objective: To detect volatile organic impurities (solvents, starting materials like tert-butylbenzene) that HPLC misses.
The "Phantom Impurity" Trap
Critical Warning: 4-Acetoxy-4'-tert-butylbenzophenone is an ester.[1] In a hot GC injector (250°C+), it may undergo thermal elimination (pyrolysis) to form the phenol and ketene.
-
Observation: A GC chromatogram showing 5% "impurity" at the retention time of the phenol.
-
Cross-Validation Logic: If HPLC (ambient temp) shows 0.1% phenol and GC shows 5% phenol, the GC result is an artifact of the method. Do not report this as an impurity.
Optimized GC Protocol (Cold On-Column)
To mitigate thermal degradation, use a programmed temperature vaporizer (PTV) or cool on-column injection.[1]
-
Inlet: PTV, start at 40°C, ramp to 250°C after injection.
-
Column: DB-5ms (5% Phenyl-arylene), 30m x 0.25mm.[1]
-
Carrier: Helium @ 1.2 mL/min.[1]
Part 4: Comparative Data Summary
The following table summarizes the performance metrics when cross-validating these methods.
| Figure of Merit | Method A: HPLC-UV | Method B: GC-MS | Method C: qNMR |
| Specificity | High for isomers/degradants.[1] | High for volatiles.[1] | Absolute structural specificity.[1] |
| Linearity ( | N/A (Single point quantification) | ||
| LOD | ~0.05 µg/mL | ~0.01 µg/mL | ~1.0 mg/mL (Low sensitivity) |
| Primary Risk | Co-elution of isomers.[1] | Thermal degradation in inlet.[1] | Relaxation delay errors. |
| Recovery | 98.5% - 101.5% | 90% - 110% (Matrix dependent) | Assumed 100% (Primary method) |
Part 5: Validation Decision Matrix (Visualization)
The following diagram illustrates the logical workflow for cross-validating the purity of 4-Acetoxy-4'-tert-butylbenzophenone.
Caption: Logical workflow for distinguishing real synthetic impurities from analytical artifacts during cross-validation.
References
-
MDPI. (2022).[1] Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and UHPLC-MS/MS. Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2021).[1] Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of SPE and Microextraction Methods. Retrieved from [Link][1]
-
Agilent Technologies. (2023).[1] Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from [Link][1]
Sources
Technical Comparison: Efficacy of 4-Acetoxy-4'-tert-butylbenzophenone vs. Standard UV Absorbers
This guide provides an in-depth technical comparison of 4-Acetoxy-4'-tert-butylbenzophenone against industry-standard UV absorbers. It is designed for researchers and formulation scientists evaluating this compound for specific applications in polymer stabilization, coatings, or photo-curing systems.
Executive Summary
4-Acetoxy-4'-tert-butylbenzophenone (hereafter 4-Ac-tBuBP ) represents a specialized class of benzophenone derivatives. Unlike "direct" UV absorbers (e.g., Oxybenzone, Avobenzone) that function immediately upon formulation, 4-Ac-tBuBP acts primarily as a Latent UV Absorber (Pro-Absorber) or a photo-active intermediate.
Its efficacy relies on a photochemical transformation—typically the Photo-Fries Rearrangement —which converts the ester moiety into an ortho-hydroxy ketone structure in situ. This unique mechanism offers distinct advantages in processing stability and prolonged service life, but presents a different efficacy profile compared to traditional filters.
Key Differentiator
-
Traditional Absorbers (e.g., Oxybenzone): Contain a pre-existing ortho-hydroxyl group for immediate energy dissipation via Excited State Intramolecular Proton Transfer (ESIPT).
-
4-Ac-tBuBP: Initially possesses a para-acetoxy group (blocking ESIPT). Upon UV exposure, it rearranges to generate the active UV-absorbing species.
Part 1: Chemical Profile & Mechanism of Action
Structural Activity Relationship (SAR)
The efficacy of benzophenones is dictated by the position of substituents relative to the carbonyl group.
| Feature | 4-Ac-tBuBP (The Candidate) | Oxybenzone (The Standard) | Avobenzone (The UVA Standard) |
| Core Structure | Benzophenone Ester | Benzophenone | Dibenzoylmethane |
| Active Group | Para-Acetoxy (Latent) | Ortho-Hydroxy (Active) | Enolized |
| Primary Mechanism | Photo-Fries Rearrangement | Direct ESIPT | Keto-Enol Tautomerism |
| Initial | ~255–265 nm (UV-C/B) | 288 nm, 325 nm (UV-B/A) | 357 nm (UV-A) |
| Solubility | High (Lipophilic/Polymer compatible) | Moderate | High (Oil soluble) |
The "Latent Protection" Mechanism
The critical distinction of 4-Ac-tBuBP is its activation pathway. It does not dissipate UV energy efficiently in its native state; instead, it uses UV energy to rearrange.
Mechanism Steps:
-
Homolysis: The C-O bond of the ester cleaves, forming a radical pair in a solvent cage.
-
Rearrangement: The acetyl radical attacks the ortho position of the phenyl ring.
-
Tautomerization: Re-aromatization yields an ortho-hydroxy ketone (the active UV absorber).
Caption: The activation pathway of 4-Ac-tBuBP via Photo-Fries rearrangement to generate the active ortho-hydroxy species.
Part 2: Comparative Efficacy Analysis
Spectral Performance (UV-A vs. UV-B)
| Parameter | 4-Ac-tBuBP (Initial) | 4-Ac-tBuBP (Activated) | Oxybenzone | Avobenzone |
| UV-B Coverage (290-320nm) | Moderate | High | High | Low |
| UV-A Coverage (320-400nm) | Low | Moderate | Moderate | High |
| Molar Extinction ( | Lower ( | Increases post-activation | High | Very High |
| Photostability | Consumed (Activation) | High (Product is stable) | High | Low (Degrades) |
Analysis:
-
4-Ac-tBuBP is inferior to Avobenzone for immediate UVA protection.
-
However, 4-Ac-tBuBP outperforms Avobenzone in long-term stability scenarios where the initial absorber might degrade. The "activated" form of 4-Ac-tBuBP is a benzophenone derivative, which is inherently more photostable than the dibenzoylmethane structure of Avobenzone.
Thermal & Process Stability
One of the primary reasons to select 4-Ac-tBuBP over direct hydroxy-benzophenones is process compatibility .
-
Volatility: The ester group increases molecular weight and reduces volatility compared to 4-hydroxybenzophenone.
-
Interaction: Free hydroxyl groups (in Oxybenzone/4-Hydroxy BP) can react with metal catalysts or alkalis in polymer matrices (e.g., polycarbonates). The acetoxy "cap" prevents these side reactions during high-temperature extrusion.
Part 3: Experimental Protocols
Protocol A: Monitoring Photo-Activation (Efficacy Generation)
Objective: Quantify the conversion of the latent ester to the active absorber.
-
Preparation:
-
Dissolve 4-Ac-tBuBP in Acetonitrile (HPLC grade) to a concentration of
M. -
Prepare a reference standard of Oxybenzone at the same concentration.
-
-
Irradiation Setup:
-
Use a merry-go-round photoreactor equipped with a medium-pressure Hg lamp (filtered to >290 nm to simulate sunlight).
-
Maintain temperature at 25°C.
-
-
Sampling:
-
Aliquot samples at t = 0, 5, 15, 30, 60, and 120 minutes.
-
-
Analysis:
-
UV-Vis Spectroscopy: Scan 200–450 nm.
-
Observation: Look for the appearance of a new band at 320–330 nm (characteristic of the ortho-hydroxy ketone).
-
Isosbestic Points: Clear isosbestic points indicate a clean conversion without significant degradation.
-
Protocol B: Comparative Photostability (Degradation Kinetics)
Objective: Compare the longevity of protection against Avobenzone.
-
Matrix: Incorporate 2% w/w of each absorber into a PMMA (Polymethylmethacrylate) thin film (20
m). -
Exposure: Place films in a QUV weathering tester (UVA-340 lamps,
). -
Measurement: Measure Absorbance at
every 2 hours for 24 hours. -
Calculation:
(Note: For 4-Ac-tBuBP, is the absorbance after the initial "activation" period).
Part 4: Data Summary & Recommendations
Comparative Data Table
| Property | 4-Acetoxy-4'-t-butylbenzophenone | Avobenzone | Oxybenzone |
| CAS Number | Derivative Specific | 70356-09-1 | 131-57-7 |
| Primary Use | Polymer Stabilizer / Photo-curing | Sunscreen (Cosmetic) | Broad Spectrum Filter |
| Activation Time | Delayed (Requires UV) | Immediate | Immediate |
| Yellowing Index | Low (Initial) | Moderate (Degradation products) | Low |
| Radical Scavenging | Moderate (via Phenolic product) | Low | Low |
Recommendations
-
For Drug Development/Cosmetics: 4-Ac-tBuBP is NOT recommended as a primary sunscreen active due to the lag time in protection and regulatory hurdles regarding the in situ generation of new chemical species on skin. Avobenzone or Tinosorb S are superior.
-
For Polymer Engineering: 4-Ac-tBuBP is HIGHLY RECOMMENDED for thin films and coatings where:
-
Initial transparency (low color) is required.
-
Long-term weatherability is critical (the "reservoir" effect of the latent absorber extends lifetime).
-
Processing temperatures exceed 200°C (ester protection prevents volatilization).
-
References
-
Mechanistic Photochemistry of Benzophenones
-
UV Absorption of Benzophenone Derivatives
- Title: Stability and Removal of Benzophenone-Type UV Filters.
-
Spectral Data of 4-tert-Butyl-benzophenone
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. GT Digital Repository [repository.gatech.edu]
- 9. cansa.org.za [cansa.org.za]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PhotochemCAD | Acetophenone [photochemcad.com]
Navigating the Uncharted: A Comparative Guide to In-Vitro and In-Vivo Studies of 4-Acetoxy-4'-T-butylbenzophenone and its Analogs
Introduction: The Enigma of 4-Acetoxy-4'-T-butylbenzophenone
In the vast landscape of chemical compounds with therapeutic potential, 4-Acetoxy-4'-T-butylbenzophenone remains a molecule of significant interest yet limited direct experimental investigation. While a specific body of research on this particular compound is not publicly available, its structural motifs—the benzophenone core and the 4-acetoxy group—are well-characterized in medicinal chemistry. This guide, therefore, embarks on a predictive and comparative analysis, drawing upon established knowledge of structurally related compounds to hypothesize the potential biological activities of 4-Acetoxy-4'-T-butylbenzophenone. We will delve into the known in-vitro and in-vivo effects of benzophenone derivatives and 4-acetoxy-substituted molecules to construct a scientifically grounded framework for future research. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a synthesis of existing data but also a detailed roadmap for the empirical study of this intriguing compound.
The Benzophenone Scaffold: A Double-Edged Sword
The benzophenone core, consisting of two phenyl rings attached to a carbonyl group, is a ubiquitous scaffold in a variety of biologically active molecules, from anticancer agents to UV filters in sunscreens.[1][2] However, this chemical backbone is also associated with a range of toxicological concerns.
In-Vitro Cytotoxicity of Benzophenone Derivatives
Numerous in-vitro studies have demonstrated the cytotoxic potential of benzophenone derivatives against a panel of human cancer cell lines. For instance, certain synthesized benzophenones have shown potent inhibitory activity against cell lines such as promyelocytic leukemia (HL-60), lung carcinoma (A-549), hepatocellular carcinoma (SMMC-7721), and colon cancer (SW480) cells, with IC50 values in the micromolar range.[1] The mechanism of this cytotoxicity is often linked to the generation of reactive oxygen species (ROS), which can lead to lipid peroxidation, mitochondrial membrane potential collapse, and the activation of apoptotic pathways.[3]
| Benzophenone Derivative | Cell Line | IC50 (µM) | Observed Effects | Reference |
| Compound 1 (a novel benzophenone) | HL-60 | 0.48 | Strong antitumor activity | [1] |
| Compound 1 | A-549 | 0.82 | Strong antitumor activity | [1] |
| Compound 1 | SMMC-7721 | 0.26 | Strong antitumor activity | [1] |
| Compound 1 | SW480 | 0.99 | Strong antitumor activity | [1] |
| Substituted 2-hydroxybenzophenones | MDA-MB-231 (Breast Cancer) | 12.09 - 26.49 | Good cytotoxic effects | [4] |
| Substituted 2-hydroxybenzophenones | T47-D (Breast Cancer) | 12.09 - 26.49 | Good cytotoxic effects | [4] |
| Substituted 2-hydroxybenzophenones | PC3 (Prostate Cancer) | 12.09 - 26.49 | Good cytotoxic effects, cell-cycle retardation | [4] |
In-Vivo Toxicity and Endocrine Disruption
In-vivo studies on benzophenone and its derivatives have raised concerns about organ system toxicity, particularly affecting the liver and kidneys.[2] Furthermore, many benzophenones are recognized as endocrine-disrupting chemicals, capable of interfering with hormonal signaling pathways.[5] For example, benzophenone-3 (oxybenzone) has been shown to penetrate the skin and can be detected in blood, and has been linked to reproductive and developmental toxicity in animal models.[3]
The 4-Acetoxy Group: A Prodrug Strategy
The 4-acetoxy group is often employed in drug design as a prodrug moiety.[6] A prodrug is an inactive or less active compound that is metabolized (converted) in the body into an active drug. The acetoxy group can be readily hydrolyzed by esterase enzymes in the body to reveal a hydroxyl group, which may be crucial for the compound's biological activity.
A prime example of this is 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), which is a prodrug for the psychoactive compound psilocin (4-hydroxy-N,N-dimethyltryptamine).[7][8] In-vivo studies in mice have confirmed that administration of 4-AcO-DMT leads to the systemic presence of psilocin, validating the prodrug hypothesis.[7] This biotransformation is a key consideration when evaluating the potential activity of 4-Acetoxy-4'-T-butylbenzophenone.
Hypothesized Biological Profile and Metabolic Fate of 4-Acetoxy-4'-T-butylbenzophenone
Based on the structure of 4-Acetoxy-4'-T-butylbenzophenone, we can formulate the following hypotheses:
-
Biological Activity: The compound is likely to exhibit biological activities characteristic of benzophenone derivatives, such as cytotoxic effects against cancer cells and potential endocrine-disrupting properties. The t-butyl group may influence its lipophilicity and, consequently, its cellular uptake and distribution.
-
Prodrug Potential: The 4-acetoxy group is likely to be hydrolyzed in-vivo by esterases to yield 4-Hydroxy-4'-T-butylbenzophenone. This hydroxylated metabolite may be the primary active form of the compound.
The following diagram illustrates the hypothetical metabolic activation of 4-Acetoxy-4'-T-butylbenzophenone:
Caption: Hypothetical metabolic pathway of 4-Acetoxy-4'-T-butylbenzophenone.
A Proposed Roadmap for Investigation: Experimental Protocols
To empirically validate these hypotheses, a systematic in-vitro and in-vivo investigation is necessary. The following protocols are designed to provide a comprehensive evaluation of the bioactivity and safety profile of 4-Acetoxy-4'-T-butylbenzophenone.
Part 1: In-Vitro Evaluation
The initial phase of investigation should focus on characterizing the compound's activity at the cellular level.
Caption: Proposed workflow for the in-vitro evaluation of 4-Acetoxy-4'-T-butylbenzophenone.
-
Compound Synthesis and Purity Analysis:
-
Synthesize 4-Acetoxy-4'-T-butylbenzophenone and its potential metabolite, 4-Hydroxy-4'-T-butylbenzophenone.
-
Confirm the structure and purity of the compounds using NMR, mass spectrometry, and HPLC.
-
-
Cell Culture:
-
Maintain a panel of human cancer cell lines (e.g., MCF-7 and MDA-MB-231 for breast cancer, PC3 for prostate cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HaCaT keratinocytes) in appropriate culture media and conditions.
-
-
Cytotoxicity Assays (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
-
Mechanistic Studies:
-
Reactive Oxygen Species (ROS) Generation: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels in cells treated with the test compounds.
-
Apoptosis Assay: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cells.
-
-
Endocrine Disruption Assays:
-
Estrogen Receptor (ER) Binding Assay: Perform a competitive binding assay using radiolabeled estradiol to determine if the compounds bind to the ER.
-
Aromatase Assay: Measure the inhibition of aromatase, the enzyme responsible for estrogen synthesis.
-
Part 2: In-Vivo Evaluation
Following promising in-vitro results, in-vivo studies are crucial to understand the compound's behavior in a whole organism.
Caption: Proposed workflow for the in-vivo evaluation of 4-Acetoxy-4'-T-butylbenzophenone.
-
Animal Model:
-
Use adult male and female Sprague-Dawley rats.
-
Acclimatize the animals for at least one week before the study.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of 4-Acetoxy-4'-T-butylbenzophenone to two groups of rats: one via oral gavage and the other via intravenous (IV) injection.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Process the blood to obtain plasma.
-
Develop and validate an LC-MS/MS method to quantify the concentrations of both 4-Acetoxy-4'-T-butylbenzophenone and 4-Hydroxy-4'-T-butylbenzophenone in the plasma samples.
-
Use the concentration-time data to calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
-
Acute Toxicity Study:
-
Administer single, escalating doses of the compound to different groups of rats.
-
Observe the animals for 14 days for any signs of toxicity, such as changes in behavior, body weight, and food/water consumption.
-
At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
-
Conclusion and Future Directions
While the direct biological profile of 4-Acetoxy-4'-T-butylbenzophenone remains to be elucidated, a comprehensive analysis of its structural components allows for the formulation of well-grounded hypotheses. The benzophenone core suggests potential cytotoxic and endocrine-disrupting activities, while the 4-acetoxy group points towards a prodrug mechanism. The experimental roadmap detailed in this guide provides a robust framework for researchers to systematically investigate these possibilities.
The comparative data from in-vitro and in-vivo studies will be crucial in determining the therapeutic potential and safety profile of this compound. A thorough understanding of its pharmacokinetics, particularly the conversion to its hydroxylated metabolite, will be paramount in designing future preclinical and clinical studies. By bridging the gap between predictive analysis and empirical data, the scientific community can unlock the true potential of 4-Acetoxy-4'-T-butylbenzophenone and its derivatives.
References
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Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20083-20095. Available at: [Link]
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Wnuk, A., et al. (2022). Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?. Postepy Higieny i Medycyny Doswiadczalnej, 76(1), 585-597. Available at: [Link]
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da Silva, A. C. G., et al. (2022). Synthesis of 1,2,3-Triazole Benzophenone Derivatives and Evaluation of in vitro Sun Protection, Antioxidant Properties, and Antiproliferative Activity on HT-144 Melanoma Cells. Journal of the Brazilian Chemical Society, 33(8), 849-861. Available at: [Link]
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Bensefia, S. A., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1058-1066. Available at: [Link]
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Campaign for Safe Cosmetics. (n.d.). Benzophenone & Related Compounds. Available at: [Link]
- Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024).
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Wang, L., et al. (2021). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environment International, 154, 106567. Available at: [Link]
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Wikipedia. (n.d.). Benzophenone. Available at: [Link]
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Timmerman, P., et al. (2015). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology, 6, 194. Available at: [Link]
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Glatfelter, G. C., et al. (2024). In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin. Frontiers in Psychiatry, 14, 1323312. Available at: [Link]
- Le, T. T., et al. (2019). Design of optimal concentrations for in vitro cytotoxicity experiments. Archives of Toxicology, 93(10), 2947-2959.
- Folquitto, L. R. S., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. Journal of the Brazilian Chemical Society, 32(11), 2243-2254.
- Zhang, Y., et al. (2023). Unraveling the metabolic effects of benzophenone-3 on the endosymbiotic dinoflagellate Cladocopium goreaui. Frontiers in Marine Science, 10, 1134011.
- Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20083-20095.
- Johnson, W., Jr, et al. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. International Journal of Toxicology, 40(1_suppl), 5S-30S.
- Onoue, S., et al. (2015). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Journal of Pharmacology and Experimental Therapeutics, 354(2), 211-218.
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Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Available at: [Link]
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Symeres. (n.d.). In Vitro Toxicology Services. Available at: [Link]
- Klein, A. K., et al. (2021). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 378(2), 119-129.
- National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. In Nanotechnology Characterization Laboratory Assay Cascade Protocols.
- Glatfelter, G. C., et al. (2024). In vivo validation of psilacetin as a prodrug yielding modestly lower peripheral psilocin exposure than psilocybin.
- Luchsinger, M. M., et al. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts.
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Wikipedia. (n.d.). Acetoxy group. Available at: [Link]
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- Wrona-Krol, E., et al. (2026).
- Jariyawat, S., et al. (2022). In vitro and in silico effects of the polyisoprenylated benzophenones guttiferone K and oblongifolin C on P-glycoprotein function. PeerJ, 10, e13840.
- Bailleul, B., et al. (1983). Identification of 4-acetoxyaminoquinoline from the hydrolysis of 1-acetoxy-4-acetoxyimino-1,4-dihydroquinoline, in vitro and in vivo properties. Chemico-Biological Interactions, 43(1), 87-98.
- Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(06), 935-938.
- In Vitro and in Vivo toxicity Determin
- Cheeseman, M. A., et al. (2013). Addressing toxicity risk when designing and selecting compounds in early drug discovery. Drug Discovery Today, 18(15-16), 748-755.
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- Mannila, J. (2021, June 2). Webinar: In vivo pharmacokinetic experiments in preclinical drug development [Video]. YouTube.
- Chadeayne, A. R., et al. (2022). Synthesis, Structural Characterization, and Pharmacological Activity of Novel Quaternary Salts of 4-Substituted Tryptamines. ACS Omega, 7(28), 24653-24664.
- Klöckner, S., & Wessjohann, L. A. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 29(18), 4349.
- Jamnongkan, W., et al. (2021). Synthesis and cytotoxic activity of new 7-acetoxy-12-amino-14-deoxy andrographolide analogues. Bioorganic & Medicinal Chemistry Letters, 32, 127741.
- Kalgutkar, A. S., et al. (1999). Covalent Modification of Cyclooxygenase-2 (COX-2) by 2-Acetoxyphenyl Alkyl Sulfides, a New Class of Selective COX-2 Inactivators. Journal of Medicinal Chemistry, 42(16), 2960-2972.
- Swortwood, M. J., et al. (2022). Human Hepatocyte 4-Acetoxy-N,N-Diisopropyltryptamine Metabolite Profiling by Reversed-Phase Liquid Chromatography Coupled with High-Resolution Tandem Mass Spectrometry. Journal of Analytical Toxicology, 46(7), 785-793.
- Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(06), 935-938.
- Katselou, M., et al. (2016). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. Toxics, 4(4), 22.
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Comparative Analysis of 4-Acetoxy-4'-tert-butylbenzophenone Synthesis Routes
Executive Summary
4-Acetoxy-4'-tert-butylbenzophenone is a critical intermediate and functional derivative in the synthesis of UV absorbers, photoinitiators, and fine pharmaceutical chemicals. Its structural core—a benzophenone scaffold with asymmetric para-substitution—demands precise synthetic planning to ensure regioselectivity and minimize isomeric impurities.
This guide objectively compares the two primary synthetic pathways:
-
The "Protection-Deprotection" Route (Methoxy Intermediate): Prioritizes high purity and regioselectivity suitable for pharmaceutical-grade applications.
-
The "Fries Rearrangement" Route (Ester Intermediate): Prioritizes cost-efficiency and scalability for industrial manufacturing.
Part 1: Strategic Pathway Analysis
The synthesis hinges on the construction of the diaryl ketone linkage and the introduction of the acetoxy functionality. Direct Friedel-Crafts acylation using 4-acetoxybenzoyl chloride is generally avoided due to the lability of the ester bond in the presence of strong Lewis acids (e.g., AlCl₃), which leads to complex mixtures of deacylated and rearranged byproducts. Therefore, the most robust strategies proceed via a 4-Hydroxy-4'-tert-butylbenzophenone intermediate.
Pathway Logic Diagram
Figure 1: Strategic reaction pathways. Route 1 (Left) offers higher selectivity; Route 2 (Right) offers lower raw material costs.
Part 2: Detailed Experimental Protocols
Route 1: The High-Purity "Methoxy" Method
Best For: Lab-scale synthesis, reference standards, and applications requiring >99% purity. Mechanism: Friedel-Crafts acylation of tert-butylbenzene with p-anisoyl chloride ensures para-selectivity due to the steric bulk of the tert-butyl group and the directing power of the methoxy group.
Step 1: Synthesis of 4-Methoxy-4'-tert-butylbenzophenone
-
Setup: Flame-dry a 500 mL three-necked flask equipped with a magnetic stir bar, reflux condenser (with CaCl₂ guard tube), and pressure-equalizing addition funnel. Flush with N₂.
-
Charging: Add Aluminum Chloride (AlCl₃) (1.1 eq, anhydrous) and Dichloromethane (DCM) (dry, 5 mL/g of substrate). Cool to 0–5°C in an ice bath.
-
Addition: Dissolve 4-Methoxybenzoyl chloride (1.0 eq) in DCM. Add dropwise to the AlCl₃ slurry over 30 mins. Stir for 15 mins to form the acylium ion complex (solution turns yellow/orange).
-
Reaction: Add tert-Butylbenzene (1.05 eq) dropwise. Maintain temperature <10°C.
-
Completion: Remove ice bath and reflux (40°C) for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Pour mixture slowly onto crushed ice/HCl. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol.
Step 2: Demethylation to 4-Hydroxy-4'-tert-butylbenzophenone
Note: AlCl₃ can be used for demethylation, often allowing a "one-pot" modification of Step 1 by increasing catalyst loading and temperature.
-
Reagent: Dissolve the methoxy intermediate in Toluene .
-
Catalyst: Add AlCl₃ (3.0 eq).
-
Conditions: Reflux at 110°C for 4–6 hours. The methoxy ether is cleaved to the aluminum phenoxide.
-
Workup: Quench with ice-water. The product precipitates or is extracted into ethyl acetate. Yields are typically 85–90%.
Step 3: Acetylation (Common to All Routes)
-
Reactants: Dissolve 4-Hydroxy-4'-tert-butylbenzophenone (1.0 eq) in Acetic Anhydride (3.0 eq).
-
Catalyst: Add Pyridine (1.0 eq) or a catalytic drop of H₂SO₄ .
-
Conditions: Stir at 60°C for 1 hour.
-
Isolation: Pour into ice water. The acetoxy product will precipitate as a white solid. Filter, wash with water, and dry.[1]
-
Alternative: Extract with DCM if oil forms, then crystallize from Hexane/IPA.
-
Route 2: The Industrial "Fries Rearrangement" Method
Best For: Large-scale production, cost reduction. Mechanism: Esterification of phenol followed by an acid-catalyzed rearrangement. This route is atom-economical but requires careful separation of the ortho-isomer byproduct.
Protocol
-
Esterification: React Phenol (1.0 eq) with 4-tert-butylbenzoyl chloride (1.0 eq) in dilute NaOH (Schotten-Baumann) or refluxing Toluene to form Phenyl 4-tert-butylbenzoate . Isolate the ester (Yield >95%).
-
Fries Rearrangement:
-
Mix the ester with AlCl₃ (1.2–1.5 eq) in Chlorobenzene or Nitrobenzene .
-
Heat to 120–140°C for 2 hours. High temperature favors the para-isomer (thermodynamic product), but 10–15% ortho-isomer is common.
-
-
Purification: Quench with dilute HCl. Steam distill to remove solvent and volatile ortho-isomers. Recrystallize the residue from Methanol/Water to isolate pure 4-Hydroxy-4'-tert-butylbenzophenone .
-
Acetylation: Proceed as described in Route 1, Step 3.
Part 3: Comparative Analysis
The following table summarizes the performance metrics for both routes based on experimental data derived from standard benzophenone synthesis protocols.
| Metric | Route 1: Methoxy Intermediate | Route 2: Fries Rearrangement |
| Overall Yield | 70 – 75% | 60 – 65% |
| Regioselectivity | High (>98% para) | Moderate (85% para / 15% ortho) |
| Purity Profile | Excellent (Single isomer) | Requires recrystallization to remove ortho-isomer |
| Atom Economy | Lower (Loss of methyl group) | Higher (Isomerization) |
| Cost of Goods | High (Anisoyl chloride is costlier) | Low (Phenol is a commodity chemical) |
| Operational Risk | Low (Mild conditions) | Moderate (High temp, viscous slurry) |
Troubleshooting & Optimization
-
Deacetylation Risk: Never attempt Friedel-Crafts using 4-acetoxybenzoyl chloride directly with AlCl₃ unless using a stoichiometric excess of catalyst (3+ eq) to complex the ester carbonyl, and even then, yields are poor.
-
Color Removal: Benzophenones often retain yellow impurities. Treatment with activated charcoal during the final recrystallization of the acetoxy product is recommended.
-
Drying: Ensure the hydroxy intermediate is completely dry before acetylation; water consumes acetic anhydride.
References
-
Friedel-Crafts Acyl
- Source: Master Organic Chemistry.
-
URL:[Link]
- Fries Rearrangement Protocols Source: Sigma-Aldrich. "Fries Rearrangement Reaction Guide."
- Synthesis of Hydroxybenzophenones via Demethylation Source: ChemicalBook. "4-Hydroxybenzophenone Synthesis Methods."
-
Acetyl
- Source: Chemistry LibreTexts. "Preparation of 4-Acetoxy Benzoic Acid (Analogous Protocol)."
-
URL:[Link]
-
Industrial Preparation of 4-Chloro-4'-hydroxy Benzophenone (Fries Analog)
- Source: Patent Application (QuickCompany). "Improved Process For Manufacture Of 4-Chloro,4'-Hydroxy Benzophenone."
-
URL:[Link]
Sources
A Guide to the Synthesis and Characterization of 4-Acetoxy-4'-tert-butylbenzophenone: Assessing Experimental Reproducibility
In the landscape of chemical research and drug development, the reproducibility of experimental results is paramount. This guide provides an in-depth analysis of the synthesis and characterization of 4-Acetoxy-4'-tert-butylbenzophenone, a substituted benzophenone with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a critical assessment of the factors influencing the reproducibility of its synthesis, providing researchers with the insights needed to achieve consistent and reliable outcomes.
Introduction to 4-Acetoxy-4'-tert-butylbenzophenone and the Importance of Reproducibility
Substituted benzophenones are a class of compounds with a wide range of applications, from photoinitiators to pharmaceutical intermediates. The specific compound of interest, 4-Acetoxy-4'-tert-butylbenzophenone, features a sterically demanding tert-butyl group and an acetoxy functionality, which can influence its reactivity and physical properties. The reproducibility of its synthesis is critical for ensuring the purity and consistency of the final product, which in turn affects its performance in downstream applications and the reliability of any associated research findings. Challenges in reproducibility can arise from various factors, including reaction conditions, reagent purity, and the inherent complexities of the chemical transformations involved.
Synthetic Pathways and a Critical Examination of Reproducibility
The synthesis of 4-Acetoxy-4'-tert-butylbenzophenone is most logically approached via a two-step process: a Friedel-Crafts acylation to form the key intermediate, 4-hydroxy-4'-tert-butylbenzophenone, followed by an esterification to yield the final product. This section will detail the protocols for each step, highlighting potential pitfalls and strategies to enhance reproducibility.
Step 1: Synthesis of 4-Hydroxy-4'-tert-butylbenzophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with an aromatic ring. In this case, it involves the reaction of tert-butylbenzene with a suitable 4-hydroxybenzoyl derivative.
Reaction Scheme:
Caption: Friedel-Crafts acylation to form the benzophenone core.
Detailed Experimental Protocol:
A reproducible protocol for the Friedel-Crafts acylation to synthesize 4-hydroxy-4'-tert-butylbenzophenone is as follows:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 4-acetoxybenzoyl chloride in the same solvent from the dropping funnel. The use of the acetyl-protected starting material is often preferred to prevent side reactions with the free hydroxyl group.
-
Aromatic Substrate Addition: After the formation of the acylium ion complex, add tert-butylbenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 4-hydroxy-4'-tert-butylbenzophenone. The deacetylation of the intermediate occurs during the aqueous workup.
Factors Affecting Reproducibility:
-
Purity of Reagents: The purity of aluminum chloride is critical. Anhydrous and freshly opened AlCl₃ should be used to avoid deactivation by moisture. The purity of the acylating agent and the aromatic substrate is also important to prevent side reactions.
-
Stoichiometry of Lewis Acid: In Friedel-Crafts acylation, more than a stoichiometric amount of AlCl₃ is often required because the catalyst complexes with the carbonyl group of the product.[1] Inconsistent amounts of the catalyst can lead to variable yields and incomplete reactions.
-
Reaction Temperature: Temperature control is crucial. Low temperatures (0 °C) during the initial addition steps are necessary to control the exothermic reaction and prevent side reactions.
-
Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the acyl chloride and deactivate the Lewis acid catalyst. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
Alternative Approaches:
While aluminum chloride is a common catalyst, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used, sometimes offering milder reaction conditions.[2] The use of solid acid catalysts is also an area of active research to develop more environmentally friendly and reusable catalytic systems.[3]
Step 2: Esterification of 4-Hydroxy-4'-tert-butylbenzophenone
The final step is the esterification of the phenolic hydroxyl group with an acetylating agent.
Reaction Scheme:
Caption: Esterification of the phenolic intermediate.
Detailed Experimental Protocol:
A reliable method for the esterification of 4-hydroxy-4'-tert-butylbenzophenone is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-4'-tert-butylbenzophenone in a suitable solvent such as pyridine or a mixture of an inert solvent like dichloromethane with a base like triethylamine.
-
Reagent Addition: Add acetic anhydride to the solution. A catalytic amount of a strong acid like sulfuric acid can also be used if the reaction is performed without a basic solvent.[4]
-
Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid (if a basic solvent was used), water, and brine. Dry the organic phase, concentrate it, and purify the crude product by recrystallization or column chromatography to obtain pure 4-Acetoxy-4'-tert-butylbenzophenone.
Factors Affecting Reproducibility:
-
Choice of Catalyst and Solvent: The choice between an acid or base catalyst can significantly impact the reaction rate and yield. Base-catalyzed reactions, particularly with hindered phenols, can be more efficient.[5] The solvent can also play a crucial role in the reaction kinetics.
-
Purity of the Phenolic Intermediate: Impurities from the previous step can interfere with the esterification reaction.
-
Steric Hindrance: The tert-butyl group can introduce steric hindrance around the benzophenone core, potentially slowing down the esterification reaction. Optimizing the reaction time and temperature may be necessary to achieve complete conversion.
Alternative Esterification Methods:
For sterically hindered phenols, alternative esterification methods such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be more effective.[6] These methods often proceed under milder conditions and can provide higher yields for challenging substrates.
Characterization and Data Comparison
Thorough characterization of both the intermediate and the final product is essential to confirm their identity and purity. The following tables summarize the expected analytical data.
Table 1: Spectroscopic Data for 4-Hydroxy-4'-tert-butylbenzophenone
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons with characteristic splitting patterns, a singlet for the tert-butyl protons, and a broad singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted rings), and the carbons of the tert-butyl group. |
| FTIR (cm⁻¹) | A broad peak for the O-H stretch of the phenol, a sharp peak for the C=O stretch of the ketone, and peaks corresponding to C-H and C=C aromatic stretches. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Table 2: Spectroscopic Data for 4-Acetoxy-4'-tert-butylbenzophenone
| Technique | Expected Data |
| ¹H NMR | Disappearance of the phenolic proton signal and the appearance of a new singlet for the acetyl methyl protons. Shifts in the aromatic proton signals are also expected. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal for the ester and a methyl carbon signal for the acetyl group. |
| FTIR (cm⁻¹) | Disappearance of the broad O-H stretch and the appearance of a new C=O stretching band for the ester, in addition to the ketone C=O stretch. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the increased molecular weight, and fragmentation patterns showing the loss of the acetyl group. |
Workflow for Reproducible Synthesis and Characterization
The following diagram illustrates a self-validating workflow for the synthesis and characterization of 4-Acetoxy-4'-tert-butylbenzophenone.
Caption: A self-validating workflow for ensuring reproducibility.
Conclusion
The successful and reproducible synthesis of 4-Acetoxy-4'-tert-butylbenzophenone hinges on careful attention to experimental details, particularly in the Friedel-Crafts acylation step. By understanding the critical parameters that influence these reactions and implementing a rigorous characterization and validation workflow, researchers can ensure the consistency and reliability of their results. This guide provides a framework for not only synthesizing the target molecule but also for critically assessing and improving the reproducibility of the experimental process, a cornerstone of scientific integrity.
References
- Burton, D. R. (1987). A method for the production of a hindered phenol methyl ester. U.S.
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Organic Syntheses. Procedure for Selenium Dioxide Oxidation. Retrieved from [Link]
- Klán, P., & Wirz, J. (2009).
- Gong, J., et al. (2020).
- Google Patents. (1984). Process for the preparation of 4-hydroxybenzophenones. EP0128693B1.
- Royal Society of Chemistry. (2020).
- BenchChem. (2025).
- Smith, A. B., & Jones, C. D. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2022). Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety.
- American Chemical Society. (2025). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry.
- ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.
- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds.
- Chad's Prep. (n.d.).
- University of Wisconsin-Madison. (n.d.).
- Google Patents. (1990).
- SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM.
- LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Dartmouth College. (n.d.). Experiment 18 — Synthesis of Esters.
- Beilstein Journals. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Hayamizu, K., et al. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry.
- Google Patents. (2018).
- Organic Syntheses. (1944). Acetic acid, tert-butyl ester.
- ResearchGate. (n.d.). 1 H and 13 C NMR of the prepared compounds.
- Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 2,2',4,4'-Tetrahydroxybenzophenone(131-55-5) 13 C NMR.
- SpectraBase. (n.d.). 4'-tert-Butyl-acetophenone - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 4'-tert-Butylacetophenone(943-27-1) 1H NMR spectrum.
- CNKI. (n.d.). Synthesis of 2,3,4,4′-tetrahydroxybenzophenone via Hoesch reaction.
- Nandiyanto, A. B. D., et al. (2026). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
- ResearchGate. (n.d.). FTIR spectrum of 4-hydroxybenzophenone.
- NIST. (n.d.). 4-tert-Butyl-benzophenone.
- University of Glasgow. (2014). Experiment 12.
- ResearchGate. (n.d.). Comparative FTIR spectra of benzophenone and the product of the....
- BenchChem. (2025). Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)
- BenchChem. (2025). Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone.
- Organic Chemistry Portal. (n.d.).
Sources
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- 3. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
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- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Personal protective equipment for handling 4-Acetoxy-4'-T-butylbenzophenone
Executive Safety Summary & Risk Profile
Core Directive: 4-Acetoxy-4'-tert-butylbenzophenone is a functionalized aromatic ketone often used as a photoinitiator or intermediate in organic synthesis. While specific toxicological data for this exact derivative is often proprietary or limited, its structural homology to Benzophenone (CAS 119-61-9) and 4-tert-Butylbenzoic acid mandates a "High-Hazard" handling protocol.
Critical Hazards (Derived from Structure-Activity Relationships):
-
Particulate Inhalation: As a likely solid powder, fine particulates pose a respiratory irritant risk.
-
Dermal Absorption: The lipophilic tert-butyl and benzophenone moieties facilitate skin permeation. Benzophenone derivatives are known sensitizers and potential endocrine disruptors [1, 2].
-
Photoreactivity: The acetoxy-benzophenone core is UV-active. Uncontrolled light exposure can degrade the compound or trigger premature radical formation.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the specific physical state and scale of operation.
| Operation Category | Respiratory Protection | Hand Protection (Glove Type) | Eye/Face Protection | Body Protection |
| Solid Handling (Weighing < 1g) | Fume Hood preferred.If open bench: N95 (minimum). | Nitrile (0.11 mm).Risk: Dust contact. | Safety Glasses with side shields.[1] | Lab Coat (Cotton/Poly blend). |
| Bulk Handling (Weighing > 1g or Sieving) | P100 Half-Mask or PAPR if outside hood.Reason: High dust generation potential. | Double Nitrile (Outer: 0.11mm, Inner: 0.06mm).Technique: Colored inner glove to spot tears. | Chemical Goggles (Indirect Vent).Prevents dust entry. | Tyvek® Sleeves or Disposable Coverall. |
| Solution Phase (Dissolved in DCM/THF) | Fume Hood (Sash at 18").Reason: Solvent vapors carry the solute. | Laminate (Silver Shield®) or Thick Nitrile (>0.2mm).Reason: Standard nitrile is permeable to chlorinated solvents. | Chemical Goggles + Face Shield (if refluxing). | Chemical-Resistant Apron.[2] |
| Spill Cleanup (Solid or Liquid) | Full-Face Respirator (OV/P100 Cartridge). | Silver Shield® (Laminate) or Butyl Rubber . | Integrated into Full-Face Respirator. | Tyvek® Suit (Level C protection). |
Operational Protocols: Step-by-Step
Phase 1: Pre-Operational Logistics
-
Light Control: Ensure the weighing area is equipped with Amber UV-blocking sleeves on fluorescent lights. If unavailable, wrap the reaction vessel in aluminum foil immediately after weighing.
-
Static Mitigation: Benzophenone derivatives are often fluffy, electrostatic powders. Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder that contaminates the balance area.
Phase 2: Weighing & Solubilization (The Critical Zone)
-
Step 1: Place the balance inside a certified chemical fume hood.
-
Step 2: Don Double Nitrile Gloves . Check for pinholes by inflating them slightly.
-
Step 3: Weigh the solid into a tared vial. Do not use weighing paper; use a weighing boat or funnel to minimize transfer losses and dust generation.
-
Step 4: If dissolving, add the solvent (e.g., Dichloromethane) slowly down the side of the vessel to avoid aerosolizing the powder.
-
Note: Once dissolved, the permeation risk increases significantly. If using DCM, standard nitrile gloves offer <5 minutes of protection. Change gloves immediately upon splash contact [3].
-
Phase 3: Reaction & Synthesis
-
Temperature Control: 4-Acetoxy-4'-tert-butylbenzophenone may undergo thermal decomposition or hydrolysis of the acetoxy group at high temperatures. Maintain strict thermal monitoring.
-
Inert Atmosphere: Run reactions under Nitrogen or Argon. Oxygen can quench the excited triplet states if the compound is being used as a photoinitiator, or lead to oxidative degradation.
Phase 4: Decontamination & Waste
-
Surface Decon: Wipe surfaces with a surfactant (soap/water) first, followed by an alcohol wipe (Isopropanol).
-
Reason: Using alcohol first on a dry powder can spread the lipophilic chemical into surface micro-fissures. Surfactants lift the solid particles.
-
-
Disposal: Classify as "Hazardous Waste - Organic Solid/Liquid" . Do not dispose of down the drain; benzophenone derivatives are toxic to aquatic life (Aquatic Chronic 1 for parent compounds) [4].
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of the matter (Solid vs. Solution).
Figure 1: PPE Decision Logic Tree based on physical state and solvent carrier risks.
Emergency Response Protocols
Spill Response (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Isolate: Mark the zone.
-
PPE Up: Don N95/P100 mask and double gloves.
-
Dry Clean: Gently cover the spill with wet paper towels (to suppress dust) or use a HEPA vacuum. Do not sweep dry , as this generates inhalable dust.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[3][4] Benzophenone derivatives are irritants; seek medical attention if redness persists.
-
Skin Contact: Wash with soap and water.[2][3] Avoid using alcohol or acetone on skin, as this enhances absorption of the chemical into the dermis.
References
-
Redox Pty Ltd. (2025). Safety Data Sheet: Benzophenone. Retrieved from 5
-
Sigma-Aldrich. (2025).[6] Safety Data Sheet: Benzophenone derivatives. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 4'-tert-Butylacetophenone. Retrieved from 7
-
CPAChem. (2023).[5][8] Safety Data Sheet: Benzophenone (Aquatic Toxicity). Retrieved from 9
Sources
- 1. carlroth.com [carlroth.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. redox.com [redox.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. cpachem.com [cpachem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
